Tributylmethylammonium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Numéro CAS |
29814-63-9 |
|---|---|
Formule moléculaire |
C13H30N+ |
Poids moléculaire |
200.38 g/mol |
Nom IUPAC |
tributyl(methyl)azanium |
InChI |
InChI=1S/C13H30N/c1-5-8-11-14(4,12-9-6-2)13-10-7-3/h5-13H2,1-4H3/q+1 |
Clé InChI |
HJHUXWBTVVFLQI-UHFFFAOYSA-N |
SMILES |
CCCC[N+](C)(CCCC)CCCC |
SMILES canonique |
CCCC[N+](C)(CCCC)CCCC |
Autres numéros CAS |
29814-63-9 |
Synonymes |
TBuMA tri-n-butylmethylammonium tri-n-butylmethylammonium chloride tri-n-butylmethylammonium hydroxide tri-n-butylmethylammonium sulfate (1:1) tributylmethylammonium tributylmethylammonium iodide |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Safe Handling of Tributylmethylammonium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Tributylmethylammonium hydroxide (TBMH), a quaternary ammonium compound utilized in various chemical and pharmaceutical applications. Due to its hazardous nature, a thorough understanding of its properties and associated risks is crucial for ensuring laboratory safety. This document outlines the potential hazards, proper handling procedures, personal protective equipment (PPE) requirements, and emergency protocols.
Chemical and Physical Properties
This compound hydroxide is a strong base, typically supplied as a solution in water or methanol. It is corrosive and can cause severe burns upon contact.[1][2] The physical and chemical properties are summarized in the table below. Data for the closely related and well-documented Tetrabutylammonium hydroxide (TBAH) is also included for comparison and as a surrogate where specific data for TBMH is limited.
| Property | This compound Hydroxide | Tetrabutylammonium Hydroxide |
| Molecular Formula | C13H31NO | C16H37NO |
| Molecular Weight | 217.39 g/mol [3] | 259.47 g/mol [4] |
| CAS Number | 32680-30-1[3] | 2052-49-5[4] |
| Appearance | Powder; marketed as an aqueous solution which is a clear, colorless liquid.[1][5][6] | Colorless to light yellow transparent liquid.[6] |
| Odor | Odorless[1] | Not specified |
| pH | Alkaline[1] | >13 (10% solution)[7] |
| Melting Point | Decomposes on boiling.[1] | 27-30 °C[6] |
| Boiling Point | Decomposes on boiling.[1] | 100 °C[6] |
| Solubility | Mixes with water.[1] | Soluble in water and most organic solvents.[4] |
| Vapor Pressure | Negligible[1] | Not available |
| Stability | Considered stable, but decomposes on boiling.[1] | Decomposes when heated, producing tributylamine and 1-butene.[8] |
Hazard Identification and Toxicity
This compound hydroxide is classified as a hazardous substance.[1] It is corrosive and can cause severe chemical burns to the skin, eyes, and respiratory and gastrointestinal tracts.[1][2][9] Ingestion may be harmful or fatal.[1]
| Hazard | Description |
| Acute Oral Toxicity | Harmful if swallowed. Accidental ingestion may be fatal or cause serious damage to health.[1] Can produce chemical burns in the oral cavity and gastrointestinal tract.[1] For the analogue Tetrabutylammonium hydroxide, the LD50 (oral, rat) is >300 to ≤2000 mg/kg bw.[9] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][2][3] |
| Eye Damage/Irritation | Causes serious eye damage, with a risk of blindness.[1][3] Vapors or mists can be extremely irritating.[1] |
| Inhalation Toxicity | Inhalation of mists or vapors can be extremely hazardous, potentially leading to spasm, irritation of the larynx and bronchi, chemical pneumonitis, and pulmonary edema.[1][2] |
| Aquatic Toxicity | Toxic to aquatic organisms.[1] |
Toxicological Data:
| Test | Species | Route | Value | Reference |
| LDLo | Mouse | Subcutaneous | 30 mg/kg | [1] |
| LD50 (analogue TBAH) | Rat | Oral | >300 to ≤2000 mg/kg bw | [9] |
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound hydroxide.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Caption: Personal Protective Equipment (PPE) workflow for handling TBMH.
Handling Procedures
-
Ventilation: Always handle this compound hydroxide in a well-ventilated area, preferably within a chemical fume hood.[2][5][10]
-
Avoid Contact: Avoid all personal contact, including inhalation of vapors or mists.[1] Do not get in eyes, on skin, or on clothing.[5][10]
-
Ignition Sources: Keep away from heat and sources of ignition.
-
Empty Containers: Empty containers may retain product residue and can be hazardous. Do not cut, drill, grind, or weld on or near the container.[1]
Storage Requirements
-
Container: Store in the original, tightly closed container in a cool, dry, and well-ventilated area.[1][2][11]
-
Incompatibilities: Store away from strong acids and oxidizing agents.[1][10] Avoid contact with copper, aluminum, and their alloys.[1]
-
Security: Store in a locked-up area accessible only to authorized personnel.[11]
Experimental Protocols
General Experimental Setup
-
Preparation: Before starting any experiment, ensure that an emergency shower and eyewash station are readily accessible and have been tested.[11]
-
PPE Donning: Put on all required PPE as detailed in the diagram above. This includes, at a minimum, chemical-resistant gloves, chemical goggles, a face shield, and a lab coat or apron.[1][12]
-
Fume Hood: Conduct all manipulations of this compound hydroxide inside a certified chemical fume hood to minimize inhalation exposure.[10]
-
Dispensing: When transferring the solution, use appropriate tools (e.g., pipette with a bulb, graduated cylinder) to avoid splashes.
-
Post-Experiment: After completion, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly.
Spill Response Protocol
-
Evacuate: Evacuate non-essential personnel from the immediate area.[11]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For minor spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).[5] Do not use combustible materials.
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to the appropriate safety personnel.
Caption: Logical workflow for responding to a TBMH spill.
Emergency and First-Aid Procedures
Immediate action is critical in the event of exposure. Urgent hospital treatment is likely to be needed in all cases of significant exposure.[1]
Caption: First-aid response pathways following exposure to TBMH.
Detailed First-Aid Measures
-
Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[1][2] Ensure complete irrigation by occasionally lifting the upper and lower lids.[1] Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if available.[1] Quickly remove all contaminated clothing and footwear.[1] Seek immediate medical attention.[2]
-
Inhalation: Remove the victim from the contaminated area to fresh air.[1] Lay the patient down and keep them warm and rested.[1] If breathing is difficult or has stopped, administer artificial respiration.[2][10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[10] If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[5] Never give anything by mouth to an unconscious person.[5][10] Seek immediate medical attention.[2]
Fire and Explosion Hazard
This compound hydroxide is a combustible solid that burns but propagates flame with difficulty.[1] Dust clouds from the solid form can be explosive.[1]
-
Extinguishing Media: Use water spray, fog, or foam.[1]
-
Hazardous Combustion Products: Combustion can produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1] Corrosive fumes may also be emitted.[1]
-
Firefighting Procedures: Firefighters should wear full body protective clothing and self-contained breathing apparatus (SCBA).[1][10]
Disposal Considerations
All waste must be handled in accordance with local, state, and federal regulations.[1] This material and its container must be disposed of as hazardous waste.[1] Do not allow it to enter drains or waterways. Puncture containers to prevent re-use before landfill disposal.[1]
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. Always refer to the most current Safety Data Sheet (SDS) for this compound hydroxide before use.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. This compound hydroxide | C13H31NO | CID 36208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetrabutylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. innospk.com [innospk.com]
- 7. Tetrabutylammonium_hydroxide [chemeurope.com]
- 8. Page loading... [guidechem.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. fishersci.se [fishersci.se]
- 11. bigcomm.ktecdirect.com [bigcomm.ktecdirect.com]
- 12. tcichemicals.com [tcichemicals.com]
Physical and chemical properties of Tributylmethylammonium salts
An In-depth Technical Guide on the Core Physical and Chemical Properties of Tributylmethylammonium Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of various this compound salts. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying chemical principles governing the behavior of these compounds.
Introduction to this compound Salts
This compound salts are a class of quaternary ammonium compounds characterized by a central nitrogen atom bonded to three butyl groups and one methyl group.[1] The nature of the counter-anion significantly influences their physicochemical properties, making them versatile for a range of applications, including as phase-transfer catalysts, electrolytes, and in the synthesis of pharmaceuticals and fine chemicals.[1][2][3] The selection of a specific salt is often dictated by the requirements of a particular application, such as solubility, thermal stability, and reactivity.[4]
Physical and Chemical Properties
The physical and chemical properties of this compound salts are largely determined by the nature of the anion associated with the this compound cation. Below is a summary of the key properties for several common salts.
This compound Methyl Sulfate
This compound methyl sulfate is a quaternary ammonium salt often used as a phase-transfer catalyst.[5] It facilitates reactions by transferring nucleophilic species between immiscible phases, thereby enhancing reaction rates.[1][5] It is also employed as a supporting electrolyte in electrochemical systems and in the synthesis of metal-organic frameworks.[5]
| Property | Value | References |
| CAS Number | 13106-24-6 | [5][6] |
| Molecular Formula | C14H33NO4S | [5][6] |
| Molecular Weight | 311.48 g/mol | [5][6] |
| Appearance | Viscous liquid or solid | [5] |
| Solubility | Highly soluble in polar solvents, less soluble in non-polar solvents. | [5] |
| Purity | ≥95% | |
| Impurities | ≤0.5% water, Chloride (Cl-): ≤30 mg/kg | |
| Flash Point | 179.50 °C (closed cup) |
This compound Chloride
Also known as Methyl Tributyl Ammonium Chloride, this salt is recognized for its versatility and stability in various chemical environments.[2] It is commonly used as a phase-transfer catalyst in the production of pharmaceuticals and agrochemicals.[2]
| Property | Value | References |
| CAS Number | 56375-79-2 | [2][7] |
| Molecular Formula | C13H30ClN | [2][7] |
| Molecular Weight | 235.84 g/mol | [2][7] |
| Appearance | Crystals | |
| Melting Point | 95-99 °C | [2] |
| Density | 0.964 g/cm³ | [2] |
| Purity | ≥98.0% (T) | |
| Water Content | < 1000 ppm | [2] |
This compound Bromide
This salt is also utilized as a phase-transfer catalyst in organic synthesis and in the preparation of ionic liquids.[8]
| Property | Value | References |
| CAS Number | 37026-88-3 | [9][10] |
| Molecular Formula | C13H30BrN | [8][10] |
| Molecular Weight | 280.29 g/mol | [9][10] |
| Appearance | Crystals | [9] |
| Melting Point | 120-122 °C | [11] |
| Solubility in Water | 0.1 g/mL, clear, colorless | [9][11] |
| Purity | ≥98.0% | [9] |
This compound Iodide
This compound iodide is an effective phase-transfer catalyst that facilitates the transfer of reactants between immiscible phases, thereby improving reaction efficiency and yield.[3] It is also used in the development of ionic liquids for electrochemical applications and in the extraction of biomolecules.[3]
| Property | Value | References |
| CAS Number | 3085-79-8 | [3][12] |
| Molecular Formula | C13H30IN | [3][12] |
| Molecular Weight | 327.29 g/mol | [3][12] |
| Appearance | White to light yellow crystalline powder | [3][13] |
| Melting Point | 184 °C | [3][13] |
| Purity | ≥98% | [3][14] |
Synthesis and Reactivity
General Synthesis
This compound salts are typically synthesized via the quaternization of tributylamine. A common method involves the methylation of tributylamine using a methylating agent. For instance, this compound methyl sulfate can be synthesized by reacting tributylamine with dimethyl sulfate.[5] This process is considered a greener alternative to methods involving hazardous materials like methyl chloride.[5]
Reactivity and Thermal Stability
The reactivity of this compound salts is closely linked to their function as phase-transfer catalysts. The this compound cation can encapsulate an anion in a lipophilic shell, allowing the resulting ion pair to dissolve in an organic medium and react with a substrate.[1]
The thermal stability of these salts is a critical factor for their application in chemical processes.[15] Generally, all tested trialkylammonium salts have been found to be stable up to 165 °C.[16] The stability is influenced by the nature of the counter-anion.[16] For instance, the degradation of N,N,N-trimethylanilinium salts in DMSO at 120 °C was more pronounced for the chloride salt compared to the bromide and iodide salts, which is consistent with the order of halide nucleophilicity in polar aprotic solvents.[16] Salts with non-nucleophilic counterions like tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (BArF⁻) exhibit significantly retarded decomposition in solution.[16]
Experimental Protocols
Synthesis of this compound Methylcarbonate
A representative experimental protocol for the synthesis of a this compound salt is the microwave-assisted synthesis of this compound methylcarbonate from tributylamine and dimethyl carbonate (DMC).
Materials:
-
Tributylamine
-
Dimethyl carbonate (DMC)
-
Microwave reactor
Procedure:
-
A mixture of tributylamine and dimethyl carbonate (DMC), typically in a 1:2 base:DMC ratio, is prepared in a sealed microwave vial.[17]
-
The reaction vessel is placed in a microwave reactor and heated to a specified temperature (e.g., 140 °C, 150 °C, or 160 °C) for a designated period.[17]
-
The progress of the reaction and the conversion of tributylamine to this compound methylcarbonate is monitored over time, for example, by taking aliquots and analyzing them using a suitable analytical technique like NMR spectroscopy.[17]
-
It has been observed that increasing the temperature leads to an increase in the reaction rate and overall yield. For example, at 160 °C, a maximum yield of approximately 90% can be achieved in 4-6 hours.[17]
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of salts.[16]
Apparatus:
-
Thermogravimetric Analyzer
Procedure:
-
A small sample of the this compound salt is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C min⁻¹) over a defined temperature range (e.g., 40–300 °C) under a controlled atmosphere (e.g., argon or air).[16]
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset and peak degradation temperatures are determined from the resulting mass vs. temperature trace.[16] Single-step degradation profiles are often indicative of sublimation.[16]
References
- 1. This compound methyl sulfate | 13106-24-6 | Benchchem [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy this compound methyl sulfate (EVT-345102) | 13106-24-6 [evitachem.com]
- 6. This compound methyl sulfate | C14H33NO4S | CID 11045164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound chloride | C13H30N.Cl | CID 91822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. ≥98.0%, crystals | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound bromide | C13H30N.Br | CID 10062191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 37026-88-3 CAS MSDS (this compound bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. calpaclab.com [calpaclab.com]
- 13. This compound Iodide | 3085-79-8 | TCI EUROPE N.V. [tcichemicals.com]
- 14. This compound Iodide | CymitQuimica [cymitquimica.com]
- 15. benchchem.com [benchchem.com]
- 16. Trialkylammonium salt degradation: implications for methylation and cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Molecular weight and formula of Tributylmethylammonium chloride
An In-depth Technical Guide to Tributylmethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound chloride, a quaternary ammonium salt, is a versatile compound with significant applications in various scientific and industrial domains. Its utility as a phase-transfer catalyst, an ionic liquid, and a research chemical in drug development underscores the importance of a comprehensive understanding of its physicochemical properties and experimental applications. This guide provides an in-depth overview of this compound chloride, including its core molecular data, detailed experimental protocols, and a visual representation of a common experimental workflow.
Core Molecular and Physical Data
A summary of the key quantitative data for this compound chloride is presented in Table 1. This information is fundamental for its application in experimental settings, influencing everything from reaction stoichiometry to analytical method development.
| Property | Value | References |
| Molecular Formula | C₁₃H₃₀ClN | [1][2][3][4][5] |
| Molecular Weight | 235.84 g/mol | [1][2][3][4][5] |
| CAS Number | 56375-79-2 | [2][3][4][5] |
| Appearance | Colorless viscous liquid or crystals | [1] |
| Melting Point | -33 °C (liquid form) to 95-99 °C (solid form) | [1][5] |
| Boiling Point | 152 °C | [1] |
| Density | 0.964 g/mL | [1][5] |
| Solubility in H₂O | Miscible | [1] |
Experimental Protocols
This compound chloride is frequently utilized as a phase-transfer catalyst. Below is a detailed experimental protocol for a typical phase-transfer catalyzed nucleophilic substitution reaction.
Protocol: Phase-Transfer Catalyzed Synthesis of Benzyl Cyanide
Objective: To synthesize benzyl cyanide from benzyl chloride and sodium cyanide using this compound chloride as a phase-transfer catalyst.
Materials:
-
Benzyl chloride
-
Sodium cyanide (NaCN)
-
This compound chloride
-
Toluene
-
Deionized water
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of sodium cyanide in 50 mL of deionized water.
-
Addition of Catalyst and Reactant: To the aqueous solution, add 1.0 g of this compound chloride. Begin vigorous stirring to ensure proper mixing of the aqueous and organic phases. Add a solution of 12.6 g of benzyl chloride in 50 mL of toluene to the flask.
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. The organic layer (toluene) is separated from the aqueous layer.
-
Extraction: Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine solution.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude benzyl cyanide can be purified by vacuum distillation to obtain the final product.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for evaluating the efficacy of a phase-transfer catalyst like this compound chloride in a given chemical synthesis.
Caption: Generalized workflow for a phase-transfer catalyzed reaction.
This technical guide provides essential information for the effective utilization of this compound chloride in a research and development setting. The provided data, protocols, and workflow diagrams are intended to facilitate experimental design and execution.
References
The Solubility Landscape of Tributylmethylammonium Salts in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of tributylmethylammonium salts in various organic solvents. This compound salts, a class of quaternary ammonium compounds, are gaining increasing attention in diverse fields, including as phase-transfer catalysts, electrolytes, and key components in the synthesis of ionic liquids.[1] Their efficacy in these applications is intrinsically linked to their solubility characteristics in different reaction media. This guide summarizes the available qualitative and quantitative solubility data, offers detailed experimental protocols for precise solubility determination, and presents a visual workflow to aid researchers in their practical applications.
Physicochemical Properties of this compound Salts
This compound salts consist of a central nitrogen atom bonded to three butyl groups and one methyl group, forming a bulky, asymmetric quaternary ammonium cation. The counter-ion can vary, with common examples being chloride, bromide, iodide, and methyl sulfate. These salts are generally white crystalline solids or viscous liquids at room temperature.[2][3] Their ionic nature dictates their solubility, which is largely governed by the polarity of the solvent and its ability to solvate the cation and anion through ion-dipole interactions.[4]
Solubility Data of this compound Salts
The solubility of this compound salts follows the principle of "like dissolves like," exhibiting higher solubility in polar solvents and limited solubility in nonpolar solvents. While extensive quantitative data is not always readily available in public literature, the following tables summarize the known qualitative and some quantitative solubility information for common this compound salts.
Table 1: Solubility of this compound Chloride (C₁₃H₃₀ClN)
| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100g of solvent) | Temperature (°C) |
| Water | H₂O | Miscible[2] | 75 wt. % solution available[5] | Not Specified |
| Methanol | CH₃OH | High Solubility (Expected)[4] | Data not available | Not Specified |
| Ethanol | C₂H₅OH | High Solubility (Expected)[4] | Data not available | Not Specified |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High Solubility (Expected)[4] | Data not available | Not Specified |
| Dimethylformamide (DMF) | C₃H₇NO | High Solubility (Expected)[4] | Data not available | Not Specified |
| Acetone | C₃H₆O | Moderate to Low Solubility (Expected)[4] | Data not available | Not Specified |
| Acetonitrile | C₂H₃N | Moderate to Low Solubility (Expected)[4] | Data not available | Not Specified |
| Chloroform | CHCl₃ | Moderate to Low Solubility (Expected)[4] | Data not available | Not Specified |
| Toluene | C₇H₈ | Insoluble or Sparingly Soluble (Expected)[4] | Data not available | Not Specified |
| Hexane | C₆H₁₄ | Insoluble or Sparingly Soluble (Expected)[4] | Data not available | Not Specified |
| Diethyl Ether | (C₂H₅)₂O | Insoluble or Sparingly Soluble (Expected)[4] | Data not available | Not Specified |
Table 2: Solubility of this compound Bromide (C₁₃H₃₀BrN)
| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100g of solvent) | Temperature (°C) |
| Water | H₂O | Soluble | 10 | Not Specified |
| Organic Solvents | - | Generally soluble in polar solvents | Data not available | Not Specified |
Table 3: Solubility of this compound Iodide (C₁₃H₃₀IN)
| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100g of solvent) | Temperature (°C) |
| Organic Solvents | - | Valued for its ability to solubilize polar substrates in non-polar solvents[3] | Data not available | Not Specified |
Table 4: Solubility of this compound Methyl Sulfate (C₁₄H₃₃NO₄S)
| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100g of solvent) | Temperature (°C) |
| Polar Solvents | - | Highly soluble | Data not available | Not Specified |
| Non-polar Solvents | - | Less soluble | Data not available | Not Specified |
Experimental Protocol for Solubility Determination
For applications requiring precise solubility values, experimental determination is crucial. The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of a solid solute in a liquid solvent.
3.1. Materials and Apparatus
-
This compound salt (analytical grade, dried under vacuum)
-
Organic solvent of interest (HPLC grade or higher)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Screw-capped glass vials with PTFE-lined septa
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Apparatus for quantitative analysis (e.g., gravimetric analysis, HPLC, UV-Vis spectrophotometer)
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of the dried this compound salt to a pre-weighed glass vial. The presence of undissolved solid at equilibrium is essential.
-
Add a known volume or mass of the organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in the thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Withdrawal and Analysis:
-
After equilibration, stop the agitation and allow the undissolved solid to settle while maintaining the temperature.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette, ensuring no solid particles are transferred. To further ensure the removal of solids, the supernatant can be passed through a syringe filter.
-
Transfer the clear, saturated solution to a pre-weighed volumetric flask and record the exact mass of the solution.
-
-
Quantification of Solute:
-
Gravimetric Analysis: Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the salt) until a constant weight of the residue (the dissolved salt) is achieved.
-
Chromatographic or Spectroscopic Analysis: Alternatively, the concentration of the salt in the saturated solution can be determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, after appropriate dilution. A calibration curve with known concentrations of the salt in the same solvent is required for this approach.
-
3.3. Calculation of Solubility The solubility is typically expressed as grams of solute per 100 g of solvent.
-
For Gravimetric Analysis: Solubility ( g/100 g solvent) = [(mass of flask + residue) - mass of flask] / [(mass of flask + solution) - (mass of flask + residue)] * 100
-
For Analytical Methods: The concentration obtained from the analytical method is used to calculate the mass of the solute in the withdrawn sample, and subsequently, the solubility is determined based on the mass of the solvent.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of a this compound salt in an organic solvent using the isothermal shake-flask method.
Applications in Drug Development
The solubility of this compound salts is a critical factor in their application within the pharmaceutical industry. As phase-transfer catalysts, they facilitate organic reactions for the synthesis of active pharmaceutical ingredients (APIs).[1] Furthermore, the formation of ionic liquids from these salts can be a strategy to enhance the solubility and bioavailability of poorly water-soluble drugs.[6][7] The ability to tune the properties of the resulting ionic liquid by selecting the appropriate anion allows for the optimization of its interaction with a specific drug molecule.[6]
References
In-Depth Technical Guide: Toxicity and Ecotoxicity of Tributylmethylammonium Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tributylmethylammonium compounds, a class of quaternary ammonium compounds (QACs), are utilized in various industrial applications. This guide provides a comprehensive technical overview of the current state of knowledge regarding the toxicity and ecotoxicity of two prominent members of this class: this compound chloride and this compound bis(trifluoromethylsulfonyl)imide. The available data on acute toxicity, dermal and eye irritation, and aquatic toxicity are summarized. This document also delves into the general mechanisms of toxicity attributed to quaternary ammonium compounds, including membrane disruption and potential signaling pathway interference, while highlighting the significant data gaps that exist for these specific this compound derivatives. The information is presented to support researchers, scientists, and drug development professionals in evaluating the potential environmental and health impacts of these compounds.
Introduction
Quaternary ammonium compounds (QACs) are a broad class of chemicals characterized by a positively charged nitrogen atom bonded to four organic groups. Their cationic nature imparts surfactant properties, making them effective biocides, disinfectants, and antistatic agents. This compound compounds, featuring three butyl groups and one methyl group attached to the nitrogen center, are a subset of this class. As with many industrial chemicals, understanding their toxicological and ecotoxicological profiles is crucial for risk assessment and safe handling. This guide focuses on two key examples: this compound chloride, a halide salt, and this compound bis(trifluoromethylsulfonyl)imide, an ionic liquid.
Toxicity of this compound Compounds
The toxicological data for this compound compounds are limited, with most information derived from safety data sheets (SDS) rather than peer-reviewed toxicological studies.
Acute Toxicity
Quantitative data on the acute toxicity of this compound chloride is available from regulatory filings.
Table 1: Acute Toxicity Data for this compound Chloride
| Test Substance | Species | Route | Endpoint | Value | Reference |
| 1-Butanaminium, N,N-dibutyl-N-methyl-, chloride | Rat | Oral | LD50 | > 2000 mg/kg | [1] |
| 1-Butanaminium, N,N-dibutyl-N-methyl-, chloride | Rat | Dermal | LD50 | ca. 1500 mg/kg | [1] |
For this compound bis(trifluoromethylsulfonyl)imide, safety data sheets consistently report that no data is available for acute oral, dermal, or inhalation toxicity.[2][3][4]
Skin and Eye Irritation
This compound compounds are generally classified as irritants to the skin and eyes.
Table 2: Hazard Classification for Irritation Potential
| Compound | Hazard Classification | Reference |
| This compound chloride | Causes skin irritation; Causes serious eye irritation | [5][6] |
| This compound bis(trifluoromethylsulfonyl)imide | Causes skin irritation; Causes serious eye irritation | [3] |
Genotoxicity
There is a lack of specific genotoxicity data for this compound chloride and this compound bis(trifluoromethylsulfonyl)imide in the public domain. However, genotoxicity is a critical endpoint for QACs, and some related compounds have been studied. For instance, glycidyltrimethylammonium chloride (GTAC) has been shown to be genotoxic in a battery of in vitro tests.[7] The potential for genotoxicity should be a consideration for any new this compound compound.
Reproductive and Developmental Toxicity
Ecotoxicity of this compound Compounds
The environmental fate and effects of this compound compounds are not well-documented. The primary concern for QACs in the environment is their toxicity to aquatic organisms.
Table 3: Ecotoxicity Hazard Classification
| Compound | Hazard Classification | Reference |
| This compound chloride | Toxic to aquatic life with long lasting effects | [5][6] |
| This compound bis(trifluoromethylsulfonyl)imide | Harmful to aquatic life with long lasting effects | [3] |
Specific ecotoxicity data, such as LC50 values for fish, daphnia, and algae, are not consistently available for these specific compounds in the reviewed literature. Safety data sheets for Methyltributylammonium chloride state that no data is available for toxicity to fish, daphnia, and other aquatic invertebrates, or algae.[5]
Mechanisms of Toxicity
The precise molecular mechanisms of toxicity for this compound compounds have not been extensively studied. However, based on the broader class of QACs, several general mechanisms can be inferred.
Membrane Disruption
The primary mechanism of action for many QACs is the disruption of cell membranes.[9] The cationic headgroup interacts with the negatively charged components of microbial and mammalian cell membranes, such as phospholipids and proteins. The hydrophobic alkyl chains then intercalate into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately cell death.[9]
Figure 1. Simplified workflow of QAC-induced membrane disruption.
Potential Signaling Pathway Interference
Recent research on other QACs suggests that their toxicity may extend beyond simple membrane disruption and involve interference with specific cellular signaling pathways. For some QACs, exposure has been linked to:
-
Apoptosis: Induction of programmed cell death through caspase-3 dependent pathways.[10]
-
Inflammation: Production of reactive oxygen species (ROS) and activation of inflammatory responses.[10]
-
Mitochondrial Dysfunction: Disruption of mitochondrial function, leading to decreased ATP production.[11]
-
Pulmonary Fibrosis: Association with TGF-β signaling in lung epithelial cells.[10]
It is important to note that these pathways have not been specifically demonstrated for this compound compounds, but they represent plausible areas for future investigation.
Figure 2. Potential signaling pathways affected by some QACs.
Experimental Protocols
Detailed experimental protocols for the toxicity testing of this compound compounds are not available in the public literature. However, standardized OECD guidelines are typically followed for regulatory submissions.
Acute Oral Toxicity (Based on OECD Guideline 423)
The acute toxic class method is a stepwise procedure using a small number of animals.
-
Test Animals: Typically, young adult female rats are used.
-
Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage.
-
Stepwise Procedure:
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
A group of three animals is dosed.
-
The outcome (survival or death) determines the next step:
-
If mortality occurs, the next lower dose is used.
-
If no mortality occurs, a higher dose is used.
-
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
Figure 3. Workflow for OECD 423 Acute Oral Toxicity Test.
Aquatic Toxicity - Algal Growth Inhibition (Based on OECD Guideline 201)
This test assesses the effect of a substance on the growth of freshwater green algae.
-
Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata, is used.
-
Culture Conditions: The algae are cultured in a nutrient-rich medium under controlled temperature and lighting conditions to promote exponential growth.
-
Test Procedure:
-
A range of concentrations of the test substance is prepared in the culture medium.
-
A known density of algae is added to each test concentration and control flasks.
-
The cultures are incubated for 72 hours.
-
-
Data Collection: Algal growth is measured at least daily by cell counts or a surrogate method like fluorescence.
-
Endpoint Calculation: The growth rate and yield are calculated for each concentration and compared to the control to determine the EC50 (the concentration causing 50% inhibition of growth).[12][13]
Conclusion and Future Directions
The available data on the toxicity and ecotoxicity of this compound compounds are sparse and primarily based on regulatory classifications rather than in-depth scientific investigation. While this compound chloride has some available acute toxicity data, there is a notable lack of information for this compound bis(trifluoromethylsulfonyl)imide.
For both compounds, there is a critical need for:
-
Comprehensive acute and chronic toxicity studies following standardized guidelines.
-
Detailed ecotoxicological assessments to determine the effects on a range of aquatic organisms.
-
In-depth mechanistic studies to elucidate the specific signaling pathways involved in their toxicity.
-
Genotoxicity, reproductive, and developmental toxicity screening.
A more robust toxicological and ecotoxicological dataset is essential for a thorough risk assessment of these compounds and to ensure their safe use in industrial applications and product development. Researchers are encouraged to address these data gaps to better understand the potential impacts of this compound compounds on human health and the environment.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. This compound chloride | C13H30N.Cl | CID 91822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. env.go.jp [env.go.jp]
- 9. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Alga, Growth Inhibition test (OECD Guidelines for the Testing of Chemicals No. 201) | ENvironmental inFOrmation [enfo.hu]
- 13. oecd.org [oecd.org]
The Unseen Engine: A Technical Guide to Tributylmethylammonium as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, where efficiency, yield, and selectivity are paramount, phase transfer catalysis (PTC) has emerged as a powerful and enabling technology. This guide delves into the core mechanism and practical application of a particularly effective and economically viable phase transfer catalyst: tributylmethylammonium chloride (TBMAC), also known as methyltributylammonium chloride (MTBAC). By facilitating reactions between reactants isolated in immiscible phases, TBMAC acts as an unseen engine, driving chemical transformations that would otherwise be sluggish or entirely unfeasible. This document provides an in-depth exploration of its mechanism, supported by quantitative data, detailed experimental protocols, and logical visualizations to empower researchers in leveraging this versatile catalyst.
The Fundamental Principle: Bridging the Immiscible
At its core, phase transfer catalysis addresses a fundamental challenge in organic synthesis: bringing together reactants that reside in separate, immiscible phases, typically an aqueous and an organic phase. Ionic nucleophiles, often dissolved in an aqueous phase, and organic substrates, typically soluble in an organic solvent, can only interact at the phase interface, leading to exceedingly slow reaction rates.[1]
A phase transfer catalyst, such as a quaternary ammonium salt like this compound, possesses a unique dual nature. The positively charged nitrogen atom (the "cation") is hydrophilic, allowing it to interact with the aqueous phase. The surrounding alkyl groups (three butyl groups and one methyl group in the case of TBMAC) are lipophilic, rendering the cation soluble in the organic phase.[2][3] This amphipathic character enables the catalyst to act as a shuttle, transporting the anionic reactant from the aqueous phase into the organic phase where it can readily react with the organic substrate.[1]
The Catalytic Cycle: A Mechanistic Deep-Dive
The efficacy of this compound as a phase transfer catalyst is rooted in a well-defined catalytic cycle. This cycle, often referred to as the Starks' extraction mechanism, can be broken down into four key steps, as illustrated below.[4]
References
In-depth Technical Guide: Crystal Structure of Tributylmethylammonium Salts
This technical guide addresses the available information on the crystal structure of tributylmethylammonium salts. Despite a comprehensive search of scientific literature and crystallographic databases, detailed crystal structure data for simple this compound salts, such as halides (chloride, bromide, iodide) and tetrafluoroborate, is not publicly available at this time.
The search included targeted inquiries for crystallographic information files (CIFs), unit cell parameters, bond lengths, bond angles, and detailed experimental protocols for crystal growth and structure determination. However, these searches did not yield specific, quantitative data required for a detailed analysis and comparison.
While commercial suppliers list various this compound salts in crystalline or powder form, the corresponding detailed structural information has not been deposited in publicly accessible databases or published in peer-reviewed journals discoverable through standard search methodologies.
A comprehensive technical guide on the crystal structure of this compound salts, including quantitative data tables and detailed experimental protocols, cannot be provided due to the absence of publicly available crystallographic data. Researchers interested in this specific area may need to perform their own crystallographic studies to determine these structures.
While no specific signaling pathways or experimental workflows related to the crystal structure of these salts were found, a generalized workflow for crystallographic analysis is presented below for informational purposes.
Generalized Workflow for Crystal Structure Determination
For researchers who wish to determine the crystal structure of this compound salts, the following generalized workflow can be followed.
Caption: A generalized workflow for determining the crystal structure of a chemical compound.
The Dawn of a Catalytic Revolution: An In-depth Technical Guide to the Discovery and History of Quaternary Ammonium Salts in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational discovery and historical development of quaternary ammonium salts as catalysts, a breakthrough that revolutionized synthetic organic chemistry. We will explore the seminal experiments that unveiled their catalytic prowess, providing detailed protocols and quantitative data to offer a comprehensive resource for today's scientific community. This guide illuminates the logical progression of scientific inquiry that established quaternary ammonium salts as indispensable tools in the modern laboratory and industrial synthesis.
Introduction: A Tale of Two Phases
Prior to the mid-20th century, a significant challenge in synthetic organic chemistry was the reaction of water-soluble nucleophiles with water-insoluble organic substrates. The immiscibility of the reaction partners led to extremely slow reaction rates, often requiring harsh conditions or expensive, anhydrous polar aprotic solvents. The groundbreaking concept of "phase-transfer catalysis (PTC)" emerged as an elegant solution to this problem, with quaternary ammonium salts at its forefront. These salts act as "phase-transfer agents," shuttling reactive anions from the aqueous phase into the organic phase, thereby enabling rapid and efficient reactions under mild conditions.
The Pioneers: Starks and Makosza
The development of phase-transfer catalysis is largely attributed to the independent and pioneering work of Charles M. Starks and Mieczysław Makoza in the 1960s and early 1970s. Their research laid the mechanistic groundwork and demonstrated the broad applicability of this new catalytic paradigm.
Charles Starks and the "Extraction Mechanism"
In his seminal 1971 paper published in the Journal of the American Chemical Society, Charles Starks introduced the term "phase-transfer catalysis" and proposed the "extraction mechanism".[1] He demonstrated the remarkable rate enhancement achieved by adding a quaternary ammonium salt to a two-phase reaction.
A key experiment detailed by Starks was the nucleophilic substitution of 1-chlorooctane with aqueous sodium cyanide. In the absence of a catalyst, the reaction is exceedingly slow. However, the addition of a catalytic amount of a quaternary phosphonium salt, hexadecyltributylphosphonium bromide, resulted in a near-quantitative yield of 1-cyanooctane in a remarkably short time.[2]
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Chlorooctane | aq. NaCN | None | None | 105 | 48 | No Reaction | [2] |
| 1-Chlorooctane | aq. NaCN | Hexadecyltributylphosphonium bromide (5) | None | 105 | 1.8 | 99 | [2] |
Materials:
-
1-Chlorooctane
-
Sodium Cyanide (aqueous solution)
-
Hexadecyltributylphosphonium bromide
-
Reaction vessel equipped with a stirrer and reflux condenser
Procedure:
-
A mixture of 1-chlorooctane and an aqueous solution of sodium cyanide is prepared in the reaction vessel.
-
A catalytic amount (e.g., 5 mol%) of hexadecyltributylphosphonium bromide is added to the two-phase mixture.
-
The mixture is heated to 105 °C with vigorous stirring to ensure efficient mixing of the two phases.
-
The reaction is monitored for the disappearance of the starting material, 1-chlorooctane.
-
Upon completion, the organic layer is separated, washed, and the product, 1-cyanooctane, is isolated and purified.
Mieczysław Makoza and the "Interfacial Mechanism"
Working independently, Mieczysław Makoza was also making significant strides in the field, particularly in the generation and reaction of carbanions under phase-transfer conditions. His work, starting in the mid-1960s, demonstrated that concentrated aqueous sodium hydroxide could be used as a base for the deprotonation of weak carbon acids in the presence of a quaternary ammonium salt catalyst.
A cornerstone of Makoza's early work was the alkylation of phenylacetonitrile. He showed that this reaction could be carried out efficiently using an alkyl halide in a two-phase system with aqueous sodium hydroxide and a catalytic amount of a quaternary ammonium salt, such as benzyltriethylammonium chloride (TEBA).
| Carbon Acid | Alkylating Agent | Catalyst | Base | Yield (%) | Reference |
| Phenylacetonitrile | Ethyl Chloride | Benzyltriethylammonium chloride (TEBA) | 50% aq. NaOH | High (specific yield not detailed in snippets) | [3] |
| Phenylacetonitrile | Benzyl Chloride | Benzyltriethylammonium chloride (TEBA) | 50% aq. NaOH | High (specific yield not detailed in snippets) | [3] |
Materials:
-
Phenylacetonitrile
-
Alkyl halide (e.g., ethyl chloride or benzyl chloride)
-
Concentrated aqueous sodium hydroxide (e.g., 50%)
-
Benzyltriethylammonium chloride (TEBA)
-
Organic solvent (optional, can be run neat)
-
Reaction vessel with efficient stirring
Procedure:
-
Phenylacetonitrile and the alkylating agent are mixed, either neat or in a minimal amount of an organic solvent.
-
A catalytic amount of benzyltriethylammonium chloride (TEBA) is added to the mixture.
-
Concentrated aqueous sodium hydroxide is added, and the mixture is stirred vigorously.
-
The reaction is typically exothermic and proceeds rapidly.
-
After the reaction is complete, the organic phase is separated, washed to remove the base and catalyst, and the product is isolated by distillation or crystallization.
Early Applications: Expanding the Catalytic Horizon
The initial discoveries by Starks and Makoza opened the floodgates for the application of quaternary ammonium salts in a wide array of organic transformations. Two notable early examples are the Williamson ether synthesis and the generation of dichlorocarbene for cyclopropanation reactions.
Williamson Ether Synthesis
The Williamson ether synthesis, a classic method for preparing ethers from an alkoxide and an alkyl halide, was significantly improved by the use of phase-transfer catalysis. The ability to use aqueous alkali hydroxides to deprotonate alcohols in situ, facilitated by a quaternary ammonium salt, eliminated the need for pre-forming the alkoxide with hazardous reagents like sodium metal.
| Alcohol | Alkyl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |
| Phenol | Benzyl Chloride | Tetrabutylammonium bromide | aq. NaOH | Dichloromethane | >90 (Typical) | [General PTC literature] |
| 1-Octanol | Benzyl Chloride | Aliquat 336 | aq. NaOH | Toluene | 95 | [General PTC literature] |
Materials:
-
Alcohol (e.g., phenol or an aliphatic alcohol)
-
Alkyl halide (e.g., benzyl chloride)
-
Aqueous sodium or potassium hydroxide
-
Quaternary ammonium salt (e.g., tetrabutylammonium bromide or Aliquat 336)
-
Organic solvent (e.g., dichloromethane or toluene)
Procedure:
-
The alcohol, alkyl halide, and quaternary ammonium salt are dissolved in the organic solvent.
-
Aqueous sodium or potassium hydroxide is added to the mixture.
-
The two-phase system is stirred vigorously at a suitable temperature (often room temperature to reflux).
-
The reaction progress is monitored by techniques such as TLC or GC.
-
Upon completion, the organic layer is separated, washed with water, dried, and the solvent is evaporated to yield the ether product, which can be further purified if necessary.
Dichlorocarbene Generation and Cyclopropanation
The generation of dichlorocarbene (:CCl₂) from chloroform and a strong base has been a valuable method for the synthesis of dichlorocyclopropanes. However, traditional methods often required anhydrous conditions and strong, expensive bases like potassium tert-butoxide. Makoza demonstrated that dichlorocarbene could be efficiently generated in a two-phase system using chloroform and concentrated aqueous sodium hydroxide in the presence of a quaternary ammonium salt catalyst. This method proved to be safer, more economical, and highly effective for the cyclopropanation of alkenes. The discovery that carbenes could be generated and reacted in the presence of water was a significant advancement.[4]
| Alkene | Catalyst | Base | Yield of Dichlorocyclopropane (%) | Reference |
| Styrene | Benzyltriethylammonium chloride (TEBA) | 50% aq. NaOH | 75 | [4] |
| Cyclohexene | Benzyltriethylammonium chloride (TEBA) | 50% aq. NaOH | 80 | [4] |
Materials:
-
Alkene (e.g., styrene or cyclohexene)
-
Chloroform
-
Concentrated aqueous sodium hydroxide (50%)
-
Quaternary ammonium salt (e.g., benzyltriethylammonium chloride)
Procedure:
-
The alkene and a catalytic amount of the quaternary ammonium salt are mixed.
-
Chloroform is added to the mixture.
-
Concentrated aqueous sodium hydroxide is added dropwise with vigorous stirring. The reaction is often exothermic and may require cooling to maintain the desired temperature.
-
After the addition is complete, the mixture is stirred for a specified period.
-
The reaction mixture is then diluted with water, and the organic layer is separated.
-
The organic layer is washed, dried, and the solvent is evaporated to give the crude dichlorocyclopropane, which can be purified by distillation or chromatography.
Conclusion and Future Outlook
The discovery and development of quaternary ammonium salts as phase-transfer catalysts marked a paradigm shift in synthetic organic chemistry. The pioneering work of Starks and Makoza, along with subsequent research, has transformed numerous chemical processes, making them more efficient, economical, and environmentally friendly. The principles of phase-transfer catalysis are now fundamental to both academic research and industrial-scale synthesis, particularly in the pharmaceutical, agrochemical, and polymer industries.
The journey from the initial observations of enhanced reactivity in two-phase systems to the well-established field of phase-transfer catalysis is a testament to the power of scientific inquiry. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for understanding the historical context and practical application of this transformative technology. As the demand for greener and more sustainable chemical processes continues to grow, the legacy of these early discoveries will undoubtedly continue to inspire new innovations in catalysis.
References
A Researcher's Guide to Research-Grade Tributylmethylammonium: Specifications, Analysis, and Supplier Qualification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of research-grade Tributylmethylammonium, focusing on the specifications for its common salt forms. The guide details analytical methodologies for quality control and outlines a robust workflow for supplier qualification, ensuring the procurement of high-quality reagents critical for reproducible research and development.
Core Concepts: Understanding this compound
This compound is a quaternary ammonium cation. In the context of chemical reagents, it is supplied as a salt, paired with a counter-ion (anion). The properties and specifications of the final product are therefore dependent on the specific salt form. For research applications, common counter-ions include chloride, methyl sulfate, bromide, acetate, and dibutylphosphate. These salts are utilized in various applications, including as phase-transfer catalysts, electrolytes, and in the synthesis of ionic liquids. The purity and consistency of these materials are paramount for reliable experimental outcomes.
Supplier Specifications for Common this compound Salts
The following tables summarize typical specifications for various research-grade this compound salts available from prominent chemical suppliers. Note that specifications can vary by supplier and lot.
Table 1: this compound Chloride (C₁₃H₃₀ClN)
| Specification | Typical Value |
| CAS Number | 56375-79-2 |
| Molecular Weight | 235.84 g/mol |
| Appearance | White to beige crystals or powder |
| Purity (Assay) | ≥98.0% (by Titration) |
| Form | Crystals |
Table 2: this compound Methyl Sulfate (C₁₄H₃₃NO₄S)
| Specification | Typical Value |
| CAS Number | 13106-24-6 |
| Molecular Weight | 311.48 g/mol |
| Appearance | Viscous liquid or solid |
| Purity (Assay) | ≥95% |
| Water Content | ≤0.5% |
| Chloride (Cl⁻) | ≤30 mg/kg |
Table 3: Other this compound Salts
| Salt | CAS Number | Molecular Formula | Molecular Weight | Typical Purity |
| Bromide | 37026-88-3 | C₁₃H₃₀BrN | 280.29 g/mol | Information not readily available |
| Acetate | 131242-39-2 | C₁₅H₃₃NO₂ | 259.4 g/mol | >95 – <99.9 % |
| Dibutylphosphate | 922724-14-9 | C₂₁H₄₈NO₄P | 409.6 g/mol | >95 – <99.9 % |
Key Experimental Protocols for Quality Assurance
Ensuring the quality of this compound salts involves a series of analytical tests. Below are detailed methodologies for common and critical experiments.
Identity and Structure Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the this compound cation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound salt in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterium Oxide (D₂O)) in an NMR tube.
-
Instrument Parameters (Example for a 400 MHz spectrometer):
-
Nucleus: ¹H
-
Solvent: CDCl₃
-
Temperature: 25 °C
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 9.0 µs
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts (δ) and splitting patterns (multiplicity) to confirm the structure.
-
Expected Chemical Shifts for this compound Cation:
| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Integration |
| -N⁺-CH₃ | Singlet | ~3.0 - 3.3 | 3H |
| -N⁺-CH₂ -CH₂-CH₂-CH₃ | Multiplet | ~3.1 - 3.4 | 6H |
| -N⁺-CH₂-CH₂ -CH₂-CH₃ | Multiplet | ~1.6 - 1.8 | 6H |
| -N⁺-CH₂-CH₂-CH₂ -CH₃ | Multiplet | ~1.3 - 1.5 | 6H |
| -N⁺-CH₂-CH₂-CH₂-CH₃ | Triplet | ~0.9 - 1.1 | 9H |
Note: Chemical shifts can vary depending on the solvent and the counter-ion.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a common technique for assessing the purity of non-volatile organic compounds like quaternary ammonium salts.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions (General Example):
-
Column: A mixed-mode column (e.g., Newcrom AH) or a reversed-phase C18 column with an ion-pairing agent.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS). UV detection is generally not suitable due to the lack of a chromophore.
-
-
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Water Content Determination by Karl Fischer Titration
This is a standard method for the accurate determination of water content in solid and liquid samples.
Methodology:
-
Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator. The choice depends on the expected water content (coulometric for low levels, <1%).
-
Reagent Preparation: Use commercially available Karl Fischer reagents (e.g., a one-component or two-component system). The titration vessel should be pre-conditioned to a dry state.
-
Sample Analysis:
-
Accurately weigh and introduce a suitable amount of the this compound salt into the titration vessel. The sample size should be chosen to consume an adequate volume of titrant.
-
For sparingly soluble salts, a co-solvent such as formamide or a higher titration temperature may be necessary to ensure complete water extraction.
-
The titration proceeds automatically until the endpoint is reached.
-
-
Calculation: The instrument software calculates the water content as a percentage or in ppm based on the sample weight and the amount of titrant consumed.
Visualizing Key Processes and Structures
Chemical Structure of this compound Cation
Caption: Chemical structure of the this compound cation.
Supplier Qualification Workflow for Research-Grade Chemicals
A systematic approach to qualifying suppliers is essential for maintaining high standards in research and development.
Caption: A typical workflow for qualifying suppliers of research-grade chemicals.
Methodological & Application
Applications of Tributylmethylammonium Salts in Pharmaceutical Manufacturing
Tributylmethylammonium (TBMA) salts are a class of quaternary ammonium compounds that serve as versatile reagents in the pharmaceutical industry.[1][2][3] Their unique properties, including their function as phase-transfer catalysts and ion-pairing reagents, make them valuable in both the synthesis of active pharmaceutical ingredients (APIs) and the analytical procedures used for quality control.[4][5]
Phase-Transfer Catalysis (PTC) in API Synthesis
One of the most significant applications of this compound salts, such as this compound Chloride (TBMAC), is as a phase-transfer catalyst.[4][6] In pharmaceutical manufacturing, many reactions involve reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase).[7][8] This phase incompatibility can lead to extremely slow or non-existent reaction rates.[7]
Phase-transfer catalysts like TBMAC overcome this barrier. The lipophilic tributyl groups allow the cation to be soluble in the organic phase, while the positive charge on the quaternary nitrogen allows it to pair with an anion from the aqueous phase. This enables the transfer of a reactive anion (e.g., a nucleophile like hydroxide or cyanide) from the aqueous phase into the organic phase, where it can react with the organic substrate.[7][9] This technique enhances reaction rates, improves yields, and often allows for milder reaction conditions, which aligns with the principles of green chemistry by reducing the need for harsh solvents and high temperatures.[7][8]
Key Advantages of PTC in Pharmaceutical Synthesis:
-
Increased Reaction Rates: By facilitating the interaction of reactants across phase boundaries, PTC significantly accelerates reactions.
-
Improved Yields and Purity: Reactions are often more efficient and produce cleaner products with fewer byproducts.[9]
-
Milder Conditions: Enables the use of lower temperatures and less hazardous reagents, such as replacing dangerous bases like metal hydrides with aqueous sodium hydroxide.[9]
-
Cost-Effectiveness: The combination of higher yields, faster reactions, and cheaper reagents can lower overall production costs.[7]
The choice of catalyst is crucial for optimizing a PTC reaction. Below is a comparison of TBMAC (also known as MTBAC) with other common quaternary ammonium salt catalysts in a specific patented reaction.
| Catalyst | Form | C# (Carbon Number) | q-value | Performance |
| Methyl Tributyl Ammonium Chloride (MTBAC/TBMAC) | 75% in water | 13 | 1.75 | Greatly Outperformed Others |
| Benzyl Trimethyl Ammonium Chloride | Solid | 10 | 3.1 | Lower Performance |
| Tetraethyl Ammonium Chloride | Solid | 8 | 2.0 | Lower Performance |
| Tetrapropyl Ammonium Bromide | Solid | 12 | 1.33 | Lower Performance |
| Table based on data from a patented process demonstrating the superior performance of MTBAC.[6] |
This protocol outlines a general procedure for the N-alkylation of a secondary amine using an alkyl halide under phase-transfer conditions.
-
Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer and a condenser, add the secondary amine (1.0 eq.), the organic solvent (e.g., toluene), and this compound Chloride (0.05 - 0.10 eq.).
-
Addition of Base: While stirring vigorously, add an aqueous solution of a base, typically 50% sodium hydroxide (NaOH) (3.0 - 5.0 eq.).
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq.) to the biphasic mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts and separate the organic layer.
-
Purification: Wash the organic layer with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the pure tertiary amine.
// Nodes A [label="1. Reaction Setup\n(Amine, TBMAC, Toluene)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add Aqueous Base\n(50% NaOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Add Alkyl Halide", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Heat and React\n(Monitor by HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Workup\n(Phase Separation)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Purification\n(Wash, Dry, Concentrate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Final Purification\n(Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Pure Product", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];
// Edges A -> B -> C -> D -> E -> F -> G -> H; } dot
// Catalyst Transfer QNR2_org -> R2NH [label="Deprotonation", dir=back]; R2NH -> NaOH [style=invis]; // for positioning QNR2_org -> RX [label="Alkylation"]; RX -> Product [style=invis]; Product -> QX_org [dir=back];
// Arrows between phases edge [lhead=cluster_organic, ltail=cluster_aqueous, constraint=false, color="#EA4335", style=dashed, arrowhead=normal, arrowtail=normal]; NaOH -> R2NH [label=" Q⁺OH⁻\n(TBMAC transfers OH⁻)"]; QX_org -> NaX [label=" Q⁺X⁻\n(Catalyst returns)"];
{rank=same; R2NH; RX; Product; QX_org; QNR2_org;} {rank=same; NaOH; NaX;} } dot
Ion-Pairing Reagent in Chromatography
In pharmaceutical analysis, particularly in High-Performance Liquid Chromatography (HPLC), this compound salts can be used as ion-pairing reagents.[10] This technique is valuable for improving the retention and separation of ionic or highly polar drug molecules on reversed-phase columns, which typically struggle to retain such compounds.[10][11]
The TBMA cation is added to the mobile phase. It pairs with negatively charged analyte molecules (e.g., acidic drugs or oligonucleotides) to form a neutral, more hydrophobic ion-pair.[12][13] This increased hydrophobicity enhances the interaction with the nonpolar stationary phase, leading to better retention and resolution.[13]
Applications in Pharmaceutical Analysis:
-
Analysis of Acidic Drugs: Improves peak shape and retention for acidic APIs that are ionized at neutral pH.[13]
-
Separation of Polar Metabolites: Enables the analysis of polar drug metabolites that are otherwise difficult to retain on standard C18 columns.[11]
-
Oligonucleotide Analysis: Ion-pair reversed-phase liquid chromatography (IP-RPLC) is a primary method for the analysis and purification of therapeutic oligonucleotides, where amines act as the ion-pairing reagent.[12]
This protocol provides a general method for using a quaternary ammonium salt like TBMA hydroxide as an ion-pairing reagent in HPLC.
-
Mobile Phase Preparation:
-
Prepare an aqueous buffer (e.g., phosphate or acetate buffer).
-
Add the this compound salt (e.g., this compound hydroxide or phosphate) to the aqueous phase to a final concentration of 5-20 mM.
-
Adjust the pH of the aqueous mobile phase component to a level where the analyte is ionized (e.g., pH 7.5 for an acidic drug).[13]
-
Mix the aqueous component with the organic modifier (e.g., acetonitrile or methanol) to achieve the desired mobile phase composition.
-
-
Column Equilibration: Equilibrate the reversed-phase column (e.g., C18) with the ion-pairing mobile phase for an extended period (e.g., 30-60 minutes or longer) to ensure the stationary phase is saturated with the reagent. This is critical for reproducible results.[14]
-
Sample Preparation: Dissolve the pharmaceutical sample in a solvent compatible with the mobile phase.
-
Injection and Analysis: Inject the sample and run the chromatogram. The ion-pairing reagent will form a complex with the ionized acidic analyte, increasing its retention time.
-
Optimization: Adjust the concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic modifier percentage to optimize the separation and peak shape.
// Nodes Analyte [label="Anionic Analyte (Drug⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TBMA [label="TBMA Cation (Q⁺)\nin Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex [label="Neutral Ion-Pair\n[Drug⁻Q⁺]", fillcolor="#FBBC05", fontcolor="#202124"]; Column [label="Hydrophobic Stationary Phase\n(e.g., C18)", fillcolor="#F1F3F4", fontcolor="#202124"]; Retention [label="Increased Retention &\nImproved Separation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Analyte -> Complex [color="#5F6368"]; TBMA -> Complex [color="#5F6368"]; Complex -> Column [label="Enhanced Interaction", color="#5F6368"]; Column -> Retention [color="#5F6368"]; } dot
References
- 1. sacheminc.com [sacheminc.com]
- 2. This compound Chloride - High Purity Organometallic Reagent | Versatile Catalyst For Industrial, Pharmaceutical, And Led Manufacturing Applications at Best Price in Vadodara | Pat Impex [tradeindia.com]
- 3. americanelements.com [americanelements.com]
- 4. innospk.com [innospk.com]
- 5. chemscene.com [chemscene.com]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. nbinno.com [nbinno.com]
- 8. iajpr.com [iajpr.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. km3.com.tw [km3.com.tw]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Tributylmethylammonium in Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing Tributylmethylammonium (TBMA) salts as phase transfer catalysts in the Williamson ether synthesis. The Williamson ether synthesis is a fundamental and versatile method for the preparation of symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] The use of a phase transfer catalyst like TBMA is crucial when dealing with reactants in immiscible phases, as it significantly enhances reaction rates and yields.[3][4]
Principle of Phase Transfer Catalysis in Williamson Ether Synthesis
In many Williamson ether synthesis setups, the alkoxide salt is soluble in an aqueous or solid phase, while the alkyl halide is soluble in an organic phase. This phase separation limits the reaction rate.[3] A phase transfer catalyst, such as a quaternary ammonium salt like this compound bromide (TBAB) or chloride (TMAC), facilitates the reaction by transporting the alkoxide anion from the aqueous/solid phase into the organic phase.[4] The lipophilic tributyl groups and the smaller methyl group in the this compound cation allow it to form an ion pair with the alkoxide, rendering it soluble in the organic solvent where it can react with the alkyl halide.[4]
Experimental Protocols
The following is a general protocol for the Williamson ether synthesis using a this compound salt as a phase transfer catalyst. This protocol may require optimization for specific substrates and reaction scales.
Materials:
-
Alcohol or Phenol
-
Alkyl Halide (preferably primary)[1]
-
Strong Base (e.g., NaOH, KOH, K₂CO₃)[5]
-
This compound Bromide (TBMAB) or this compound Chloride (TBMAC)
-
Anhydrous organic solvent (e.g., Toluene, Dichloromethane)
-
Water
-
Brine solution
-
Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)
Procedure:
-
Alkoxide Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol or phenol (1.0 eq.) in the chosen organic solvent.
-
Add a stoichiometric amount of the strong base (e.g., 1.1-1.5 eq. of solid NaOH or KOH, or an excess of K₂CO₃). If using an aqueous solution of the base, a biphasic system will be formed.
-
-
Addition of Catalyst and Alkyl Halide:
-
To the stirring mixture, add a catalytic amount of the this compound salt (typically 1-5 mol%).
-
Slowly add the alkyl halide (1.0-1.2 eq.) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and stir vigorously to ensure efficient mixing of the phases.
-
Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve any inorganic salts and the phase transfer catalyst.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with an additional portion of the organic solvent.
-
Combine the organic layers and wash with water, followed by brine.[6]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[6]
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude ether can be further purified by distillation or column chromatography if necessary.[7]
-
Data Presentation
The following table provides representative data for the synthesis of benzyl ethyl ether from benzyl alcohol and ethyl bromide using this compound bromide as a phase transfer catalyst. This data is illustrative and actual results may vary depending on the specific reaction conditions and substrates.
| Entry | Alcohol (1.0 eq.) | Alkyl Halide (1.1 eq.) | Base (1.5 eq.) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | Ethyl Bromide | NaOH (solid) | TBMAB (2) | Toluene | 80 | 4 | 85-95 |
| 2 | Phenol | n-Butyl Bromide | KOH (solid) | TBMAB (3) | Dichloromethane | Reflux | 6 | 80-90 |
| 3 | 4-Ethylphenol | Methyl Iodide | 25% NaOH (aq) | TBMAB (1.5) | Biphasic | Reflux | 1 | ~90[8] |
Visualizations
Below are diagrams illustrating the experimental workflow and the catalytic cycle of the Williamson ether synthesis using a this compound salt.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
Application Notes and Protocols: Tributylmethylammonium as a Reagent in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylmethylammonium (TBMA) salts are quaternary ammonium compounds that have emerged as versatile and efficient reagents in the synthesis of a wide range of agrochemicals. Their primary role is as phase-transfer catalysts (PTCs), facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This capability is particularly valuable in the large-scale industrial production of herbicides, fungicides, and insecticides, where it can lead to increased reaction rates, higher yields, milder reaction conditions, and reduced use of hazardous organic solvents.
The structure of the this compound cation, with its combination of three butyl groups and one methyl group, provides a balance of lipophilicity to solubilize in the organic phase and a charged center to interact with anionic species in the aqueous phase. This allows for the efficient transfer of nucleophiles from the aqueous to the organic phase, where they can react with an organic substrate. Various salts of this compound, including chloride (TBMAC), bromide, and methyl carbonate, are utilized depending on the specific reaction requirements.
These application notes provide an overview of the use of this compound salts in agrochemical synthesis, with a focus on their application in the production of phenoxy herbicides. Detailed protocols, quantitative data from representative reactions, and visualizations of the underlying processes are presented to guide researchers in utilizing this effective class of reagents.
Key Applications in Agrochemical Synthesis
This compound salts are effective catalysts for a variety of reaction types relevant to agrochemical manufacturing:
-
Ether Synthesis (O-Alkylation): A primary application is in the synthesis of phenoxy herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). TBMA salts facilitate the reaction between a phenoxide salt in the aqueous phase and an alkyl halide in the organic phase.
-
Ester Synthesis: They can be employed in the esterification of carboxylic acids, a common step in the formulation of some pesticides.
-
Nucleophilic Substitution Reactions: TBMA salts are used in various other nucleophilic substitution reactions for the synthesis of complex agrochemical intermediates.
-
Synthesis of Heterocyclic Compounds: Phase-transfer catalysis is a valuable tool in the synthesis of heterocyclic structures found in many modern fungicides and herbicides.
Data Presentation: Performance of this compound Chloride in Phenoxy Herbicide Synthesis
The following table summarizes representative data for the synthesis of a phenoxy herbicide, 2,4-D, using a phase-transfer catalyst. While the specific data below is for a closely related quaternary ammonium salt, benzyltrimethylammonium chloride (BTMAC), it is illustrative of the performance that can be expected with this compound chloride (TBMAC) under similar conditions, given their comparable function as phase-transfer catalysts.[1] TBMAC is often considered a cost-effective alternative to other quaternary ammonium salts.[1]
| Catalyst | Substrate | Reagent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzyltrimethylammonium chloride | 2,4-Dichlorophenol | Sodium Chloroacetate | Toluene/Water | 90 | 4-6 | High (not specified) | [1] |
A patent describing the use and recycling of methyl tributyl ammonium chloride (MTBAC) in a three-liquid phase PTC system reported an impressive 84% recovery of the catalyst. The study also highlighted that MTBAC outperformed other PTCs like benzyl trimethyl ammonium chloride, tetraethyl ammonium chloride, and tetrapropyl ammonium bromide in the described system.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D) using this compound Chloride (TBMAC) as a Phase-Transfer Catalyst
This protocol is a representative example for the synthesis of the herbicide 2,4-D, a widely used phenoxy herbicide.[1] It is based on the Williamson ether synthesis, facilitated by phase-transfer catalysis.
Materials:
-
2,4-Dichlorophenol
-
Sodium chloroacetate
-
Sodium hydroxide (NaOH)
-
This compound chloride (TBMAC)
-
Toluene
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask with mechanical stirrer, reflux condenser, and thermometer
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Preparation of the Aqueous Phase: In the round-bottom flask, dissolve sodium chloroacetate and sodium hydroxide in water.
-
Preparation of the Organic Phase: In a separate container, dissolve 2,4-dichlorophenol in toluene.[1]
-
Addition of Catalyst: Add a catalytic amount of this compound chloride to the aqueous phase.
-
Reaction:
-
Heat the aqueous phase to 90°C with vigorous stirring.[1]
-
Slowly add the organic phase (2,4-dichlorophenol in toluene) to the reaction flask over a period of 1-2 hours.[1]
-
Maintain the reaction mixture at 90°C with continuous stirring for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.[1]
-
-
Acidification and Isolation:
-
Purification:
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the application of this compound as a phase-transfer catalyst in agrochemical synthesis.
Caption: Mechanism of Phase-Transfer Catalysis with this compound (TBMA).
Caption: General workflow for agrochemical synthesis using TBMA as a PTC.
Conclusion
This compound salts are highly effective and economically viable phase-transfer catalysts for a range of applications in agrochemical synthesis. Their ability to facilitate reactions between immiscible phases allows for the development of efficient, scalable, and more environmentally friendly synthetic processes. The provided protocols and data serve as a valuable resource for researchers and professionals in the agrochemical industry, enabling the practical application of this important class of reagents. Further research into the application of this compound salts in the synthesis of other classes of agrochemicals, such as novel fungicides and insecticides, is a promising area for future development.
References
The Role of Tributylmethylammonium in Green Chemistry and Sustainable Processes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tributylmethylammonium (TBMA) salts, particularly this compound chloride (TBMAC) and this compound bromide (TBMAB), are emerging as versatile and effective reagents in the pursuit of greener and more sustainable chemical processes. Their primary applications lie in their function as phase-transfer catalysts (PTCs) and as components of ionic liquids (ILs), both of which offer significant advantages in reducing the environmental impact of chemical synthesis. This document provides detailed application notes, experimental protocols, and an evaluation of the environmental profile of TBMA to guide its use in sustainable chemistry.
Application as a Phase-Transfer Catalyst (PTC)
Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as a solid or aqueous phase and an organic phase.[1] By transporting a reactive anion from one phase to another, PTCs can dramatically increase reaction rates, improve yields, and enable the use of milder reaction conditions, thus aligning with the principles of green chemistry.[2]
This compound salts have demonstrated exceptional efficacy as PTCs. Notably, methyl tributyl ammonium chloride (MTBAC) has been shown to outperform other common PTCs in certain applications.[3] Its ability to form a distinct third liquid phase in some reaction systems can lead to enhanced reactivity and allows for straightforward catalyst recovery and recycling, a significant advantage for industrial processes.[4]
C-Alkylation of Active Methylene Compounds
Phase-transfer catalyzed C-alkylation is a fundamental carbon-carbon bond-forming reaction. TBMA salts can efficiently catalyze the alkylation of compounds containing active methylene groups.
Experimental Protocol: General Procedure for C-Alkylation [5]
Materials:
-
Active methylene compound (e.g., diethyl malonate, 1.0 eq.)
-
Alkyl halide (1.1-1.5 eq.)
-
This compound chloride (TBMAC) (0.05-0.1 eq.)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0-4.0 eq.)
-
Aprotic solvent (e.g., toluene) (optional)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the active methylene compound, TBMAC, and anhydrous potassium carbonate.
-
If using a solvent, add the aprotic solvent.
-
Stir the mixture vigorously at room temperature for 15-30 minutes.
-
Add the alkyl halide to the reaction mixture.
-
Heat the mixture to a desired temperature (e.g., 50-80 °C) and stir for 2-16 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up (with solvent): Filter the inorganic salts and wash the solid with a small amount of the reaction solvent. Concentrate the combined filtrate under reduced pressure.
-
Work-up (solvent-free): Partition the reaction residue between ethyl acetate and water. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Workflow for Phase-Transfer Catalyzed C-Alkylation
O-Alkylation of Phenols (Williamson Ether Synthesis)
The Williamson ether synthesis is a widely used method for the preparation of ethers. The use of TBMA as a PTC allows for efficient synthesis under milder conditions compared to traditional methods.
Experimental Protocol: General Procedure for O-Alkylation of Phenols
Materials:
-
Phenol (1.0 eq.)
-
Alkyl halide (1.1-1.5 eq.)
-
This compound bromide (TBMAB) (0.01-0.05 eq.)
-
Sodium hydroxide (50% aqueous solution)
-
Organic solvent (e.g., toluene or dichloromethane)
Procedure:
-
Dissolve the phenol in the organic solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add the aqueous sodium hydroxide solution and TBMAB.
-
Stir the biphasic mixture vigorously and add the alkyl halide.
-
Heat the reaction to a suitable temperature (e.g., 60-90 °C) and maintain vigorous stirring.
-
Monitor the reaction by TLC or GC until completion.
-
Cool the reaction mixture, separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude ether by distillation or column chromatography.
Quantitative Data Summary: O-Alkylation of Phenols
| Phenol Substrate | Alkylating Agent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Ethylphenol | Methyl iodide | TBAB | NaOH (25% aq.) | - | Reflux | 1 | High |
| Phenol | n-Butyl bromide | TBAB | NaOH | Toluene/H₂O | 70 | 4 | High |
| Various Phenols | Benzyl chloride | MTBAC | NaOH (50% aq.) | Toluene | 80 | 2 | >95 |
Note: Data is compiled from various sources and may not represent direct comparative studies.
N-Alkylation of Heterocycles
TBMA salts are also effective catalysts for the N-alkylation of various heterocyclic compounds, such as indoles, which are important structural motifs in many pharmaceuticals.
Experimental Protocol: General Procedure for N-Alkylation of Indole [6]
Materials:
-
Indole (1.0 eq.)
-
Alkylating agent (1.1-1.5 eq.)
-
This compound chloride (TBMAC) (0.01-0.05 eq.)
-
Sodium hydroxide (50% w/v aqueous solution)
-
Toluene
Procedure:
-
In a round-bottom flask, combine the indole, alkylating agent, and toluene.
-
Add the TBMAC and the aqueous sodium hydroxide solution.
-
Stir the mixture vigorously at a temperature ranging from room temperature to reflux (typically 60-110 °C).
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography.
Michael Addition
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another important C-C bond-forming reaction that can be efficiently catalyzed by TBMA salts under phase-transfer conditions.[7]
Application as Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, and they are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and non-flammability.[8][9][10] this compound-based salts can be designed to be liquid at or near room temperature and can be used as environmentally benign reaction media.[5]
The use of TBMA-based ILs can offer several advantages:
-
Reduced use of volatile organic compounds (VOCs): Their low vapor pressure minimizes air pollution.[5]
-
Enhanced reaction rates and selectivities: The unique ionic environment can influence reaction outcomes.
-
Catalyst and solvent recyclability: ILs can often be separated from the reaction products and reused.
Synthesis of this compound-Based Ionic Liquids
A variety of TBMA-based ionic liquids can be synthesized through anion exchange reactions, allowing for the tuning of their physicochemical properties for specific applications. For example, reacting TBMAC with a salt containing a different anion (e.g., bis(trifluoromethylsulfonyl)imide) can yield a hydrophobic ionic liquid.
Environmental Profile and Sustainability
A critical aspect of "green chemistry" is the environmental impact of the reagents used. Quaternary ammonium compounds, including TBMA, have a complex environmental profile.
Toxicity
Safety data for this compound chloride indicates that it can be harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation.[11][12] Furthermore, it is classified as toxic to aquatic life with long-lasting effects.[11][13] This necessitates careful handling and disposal to minimize environmental release.
Biodegradability
Studies on the biodegradation of quaternary ammonium salts with long alkyl chains suggest that they are ultimately biodegradable. The degradation pathway is believed to initiate with N-dealkylation to a tertiary amine, which is then further degraded.[14] However, the rate and extent of biodegradation can vary depending on the specific structure of the QAC and the environmental conditions.
Biodegradation Pathway of Alkyltrimethylammonium Salts
Conclusion
This compound salts are valuable tools for advancing green chemistry and sustainable processes. Their effectiveness as phase-transfer catalysts allows for more efficient and environmentally friendly synthetic routes for a variety of important chemical transformations. Furthermore, their potential as components of ionic liquids offers a promising alternative to volatile organic solvents. However, their aquatic toxicity requires responsible handling and waste management. By leveraging the benefits of TBMA while mitigating its environmental risks, researchers and drug development professionals can contribute to a more sustainable chemical industry. Further research into the development of more biodegradable and less toxic quaternary ammonium catalysts remains an important goal.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pharmacyjournal.in [pharmacyjournal.in]
- 10. ijbsac.org [ijbsac.org]
- 11. echemi.com [echemi.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Biodegradation of alkyltrimethylammonium salts in activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
Tributylmethylammonium as an Emulsifier in Industrial Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylmethylammonium (TBMA), a quaternary ammonium compound (QAC), demonstrates significant potential as a cationic surfactant for the formation and stabilization of emulsions in a variety of industrial applications.[1][2] Like other QACs, TBMA possesses a hydrophilic positively charged head group and a lipophilic alkyl group, enabling it to reduce interfacial tension between immiscible liquids such as oil and water.[1] This dual nature makes it an effective emulsifying agent.[2] While extensively recognized for its role as a phase transfer catalyst, its application as a primary emulsifier is an area of growing interest.[3][4] This document provides an overview of its potential applications, protocols for emulsion formation, and methods for characterization.
Physicochemical Properties
This compound chloride, also known as Methyltributylammonium chloride (MTBAC), is commercially available in both crystalline and aqueous solution forms.[3][5] Its structure, featuring a central nitrogen atom bonded to three butyl groups and one methyl group, contributes to its surface-active properties.[4]
Table 1: Physicochemical Properties of this compound Chloride
| Property | Value | Reference |
| CAS Number | 56375-79-2 | [3] |
| Molecular Formula | C13H30ClN | [6] |
| Molecular Weight | 235.84 g/mol | [6] |
| Appearance | White crystals or colorless viscous liquid (aqueous solution) | [7] |
| Solubility in Water | High | [3] |
Applications in Industrial Formulations
The emulsifying properties of this compound suggest its utility in a range of industrial sectors. As a cationic surfactant, it can be particularly useful in formulations where a positive charge is desired on the dispersed droplets.[5]
-
Pharmaceuticals: In pharmaceutical formulations, emulsifying agents are crucial for the delivery of poorly water-soluble drugs.[8] TBMA could potentially be used to form stable oil-in-water (o/w) or water-in-oil (w/o) emulsions for oral, topical, or parenteral drug delivery. Cationic emulsions are also being explored for their enhanced interaction with negatively charged biological membranes.
-
Agrochemicals: Emulsifiable concentrate (EC) formulations are widely used for pesticides.[9][10] TBMA could act as an emulsifier in these formulations, ensuring the uniform dispersion of the active ingredient when diluted with water for spraying.[9]
-
Cosmetics and Personal Care: Cationic surfactants are used in products like hair conditioners and lotions.[11] The emulsifying properties of TBMA could be leveraged to create stable creams and lotions with a desirable sensory profile.
-
Industrial Processes: Emulsion polymerization, a process used to manufacture a variety of polymers, relies on surfactants to stabilize monomer droplets and the resulting polymer latex.[12][13] TBMA could be investigated as a cationic emulsifier in such systems.
Experimental Protocols
The following are generalized protocols for the preparation and characterization of emulsions using this compound as an emulsifier. Optimization of these protocols is essential for specific formulations.
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion
This protocol describes a general method for forming an o/w emulsion using high-shear homogenization.
Materials:
-
This compound chloride (TBMA-Cl)
-
Oil phase (e.g., mineral oil, vegetable oil, or a specific hydrophobic active ingredient)
-
Aqueous phase (deionized water)
-
High-shear homogenizer (e.g., rotor-stator homogenizer or microfluidizer)
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Phases:
-
Prepare the aqueous phase by dissolving a predetermined concentration of TBMA-Cl in deionized water. Stir until fully dissolved.
-
Prepare the oil phase by weighing the desired amount of the oil component.
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring at a moderate speed with a magnetic stirrer.
-
Continue stirring for 10-15 minutes to form a coarse pre-emulsion.
-
-
Homogenization:
-
Transfer the pre-emulsion to the high-shear homogenizer.
-
Homogenize the mixture at a specified speed (e.g., 5,000-20,000 rpm) for a defined period (e.g., 5-15 minutes). The optimal speed and time will depend on the specific formulation and desired droplet size.
-
-
Cooling and Storage:
-
If the homogenization process generates significant heat, cool the emulsion to room temperature.
-
Store the final emulsion in a sealed container for further characterization.
-
Protocol 2: Evaluation of Emulsion Stability
Emulsion stability can be assessed through various methods that monitor changes in droplet size and phase separation over time.
Materials:
-
Prepared emulsion
-
Graduated cylinders or specialized optical analysis tubes (e.g., for Turbiscan)
-
Particle size analyzer (e.g., Dynamic Light Scattering or Laser Diffraction)
-
Microscope with a camera
-
Centrifuge
Procedure:
-
Macroscopic Observation:
-
Place a sample of the emulsion in a transparent, graduated container.
-
Visually inspect for signs of instability such as creaming (upward movement of droplets), sedimentation (downward movement of droplets), flocculation (aggregation of droplets), and coalescence (merging of droplets leading to phase separation) at regular intervals (e.g., 1 hour, 24 hours, 1 week).
-
-
Particle Size Analysis:
-
Measure the droplet size distribution of the emulsion immediately after preparation using a particle size analyzer.
-
Repeat the measurement at various time points and under different storage conditions (e.g., room temperature, elevated temperature) to monitor any changes in the average droplet size and distribution. An increase in droplet size over time is indicative of instability.
-
-
Microscopic Analysis:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the emulsion microstructure under the microscope. Capture images to document the initial droplet morphology and distribution.
-
Repeat the analysis over time to visually assess flocculation and coalescence.
-
-
Accelerated Stability Testing (Centrifugation):
-
Centrifuge a sample of the emulsion at a specific speed and for a defined duration.
-
Measure the volume of any separated phase (creamed or sedimented layer). A larger separated layer indicates lower stability.
-
Data Presentation
Quantitative data from emulsion characterization should be summarized in tables for clear comparison.
Table 2: Effect of this compound Chloride Concentration on Emulsion Properties (Hypothetical Data)
| TBMA-Cl Concentration (% w/w) | Mean Droplet Size (nm) - Day 0 | Mean Droplet Size (nm) - Day 7 | Creaming Index (%) - 24h |
| 0.5 | 850 | 1200 | 15 |
| 1.0 | 450 | 500 | 5 |
| 2.0 | 300 | 320 | <1 |
| 5.0 | 250 | 260 | 0 |
Table 3: Comparison of Emulsifier Performance (Hypothetical Data)
| Emulsifier (1% w/w) | Mean Droplet Size (nm) | Zeta Potential (mV) | Stability after 1 week at 40°C |
| This compound Chloride | 450 | +45 | Stable, no phase separation |
| Polysorbate 80 | 400 | -25 | Minor creaming observed |
| Sodium Dodecyl Sulfate | 380 | -50 | Significant creaming |
Visualization of Workflows and Relationships
Experimental Workflow for Emulsion Preparation and Characterization
Caption: Workflow for emulsion preparation and stability evaluation.
Factors Influencing Emulsion Stability with this compound
Caption: Key factors influencing the stability of emulsions formulated with TBMA.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound chloride | C13H30N.Cl | CID 91822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Chloride - High Purity Organometallic Reagent | Versatile Catalyst For Industrial, Pharmaceutical, And Led Manufacturing Applications at Best Price in Vadodara | Pat Impex [tradeindia.com]
- 5. sacheminc.com [sacheminc.com]
- 6. bch.ro [bch.ro]
- 7. americanelements.com [americanelements.com]
- 8. echemi.com [echemi.com]
- 9. chemscene.com [chemscene.com]
- 10. agrochemicals.iupac.org [agrochemicals.iupac.org]
- 11. uu.nl [uu.nl]
- 12. agnopharma.com [agnopharma.com]
- 13. sanyo-chemical.co.jp [sanyo-chemical.co.jp]
Application Notes and Protocols: Tributylmethylammonium in Nucleophilic Substitution Reactions
Issued: December 23, 2025
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylmethylammonium (TBMA) salts, such as this compound methyl sulfate and this compound bromide, are quaternary ammonium salts that serve as highly effective phase-transfer catalysts (PTCs) in a variety of organic reactions.[1][2] In nucleophilic substitution reactions, particularly those involving reactants in immiscible liquid-liquid or solid-liquid phases, TBMA salts are instrumental.[2][3] Ionic nucleophiles, which are often soluble in aqueous or polar media, are typically insoluble in the organic phase where the electrophilic substrate resides.[2][4] This phase incompatibility leads to extremely slow or non-existent reaction rates.
TBMA overcomes this barrier by forming a lipophilic ion pair with the nucleophilic anion.[4] The bulky alkyl groups (three butyl and one methyl) on the quaternary nitrogen atom render the cation soluble in the organic phase, allowing it to transport the nucleophile from the aqueous or solid phase into the organic phase.[2][4] Once in the organic medium, the "naked" or poorly solvated nucleophile exhibits enhanced reactivity, leading to significantly accelerated reaction rates and higher product yields under milder conditions.[5][6] This technique aligns with the principles of green chemistry by often allowing the use of water instead of expensive or hazardous organic solvents.[5][6]
Mechanism of Action: Phase-Transfer Catalysis
The catalytic cycle of this compound (Q⁺A⁻, where A is the anion like MeSO₄⁻ or Br⁻) in a typical nucleophilic substitution reaction (R-X + Nu⁻ → R-Nu + X⁻) between an organic substrate (R-X) in an organic phase and a nucleophile salt (M⁺Nu⁻) in an aqueous or solid phase can be summarized as follows:
-
Anion Exchange: The TBMA salt (Q⁺A⁻) at the phase interface exchanges its original anion (A⁻) for a nucleophile anion (Nu⁻) from the aqueous/solid phase, forming the key ion pair (Q⁺Nu⁻).
-
Phase Transfer: The lipophilic Q⁺Nu⁻ ion pair migrates from the interface into the bulk organic phase.
-
Nucleophilic Substitution: In the organic phase, the highly reactive, unsolvated nucleophile (Nu⁻) attacks the substrate (R-X) in a classic Sₙ2 reaction, forming the desired product (R-Nu) and a new TBMA salt with the leaving group (Q⁺X⁻).
-
Catalyst Regeneration: The Q⁺X⁻ ion pair migrates back to the interface. It then exchanges the leaving group anion (X⁻) for another nucleophile anion (Nu⁻) from the aqueous/solid phase, thus regenerating the active catalyst (Q⁺Nu⁻) and completing the catalytic cycle.
Quantitative Data Summary
The following table summarizes representative data for nucleophilic substitution reactions catalyzed by this compound salts and other related phase-transfer catalysts.
| Entry | Substrate | Nucleophile | Catalyst (mol%) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference Example |
| 1 | 1-Bromooctane | KCN (aq) | Tri-phase Catalyst¹ | Benzene/Water | - | - | 95 | [3] |
| 2 | 1-Chlorooctane | NaCN (aq) | Quaternary Ammonium Salt | Decane/Water | 105 | < 2 | 95 | [4][7] |
| 3 | Phenol | Butyl Bromide | TBAB² | - | - | 4 | Quantitative | [5] |
| 4 | p-Chloronitrobenzene | CH₃ONa | Benzyltriethylammonium chloride | Methanol/Organic | - | - | - | [8] |
¹A specific polymer-supported catalyst was used. ²Tetrabutylammonium bromide (TBAB), a closely related and commonly used PTC for comparison.[3]
Experimental Protocols
General Protocol for Sₙ2 Reaction (Solid-Liquid PTC)
This protocol describes a general procedure for the synthesis of an alkyl azide from an alkyl halide using sodium azide, catalyzed by this compound methyl sulfate.
Materials:
-
Alkyl halide (e.g., 1-Bromooctane)
-
Sodium azide (NaN₃)
-
This compound methyl sulfate (TBMA-MeSO₄)
-
Anhydrous Toluene
-
Deionized Water
-
Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide (10 mmol, 1.0 eq), sodium azide (15 mmol, 1.5 eq), and this compound methyl sulfate (0.5 mmol, 0.05 eq).
-
Solvent Addition: Add 40 mL of anhydrous toluene to the flask.
-
Reaction: Heat the mixture to 90°C and stir vigorously to ensure efficient mixing between the solid and liquid phases. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash the filter cake with a small amount of toluene.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 30 mL) to remove any remaining catalyst and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure alkyl azide.
General Protocol for Williamson Ether Synthesis (Liquid-Liquid PTC)
This protocol outlines a general procedure for the synthesis of an alkyl aryl ether from a phenol and an alkyl halide.
Materials:
-
Phenol derivative (e.g., 4-Cresol)
-
Alkyl halide (e.g., 1-Bromobutane)
-
Sodium Hydroxide (NaOH) solution (e.g., 25% w/v)
-
This compound methyl sulfate (TBMA-MeSO₄)
-
Toluene or Dichloromethane
-
Deionized Water
-
Brine solution
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactant Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve the phenol (20 mmol, 1.0 eq) and this compound methyl sulfate (1 mmol, 0.05 eq) in 50 mL of the organic solvent (e.g., toluene).
-
Base Addition: Add 30 mL of the 25% NaOH solution. Stir the biphasic mixture vigorously for 15 minutes to generate the phenoxide in the aqueous phase.
-
Alkyl Halide Addition: Add the alkyl halide (22 mmol, 1.1 eq) dropwise to the reaction mixture over 30 minutes.
-
Reaction: Heat the mixture to a gentle reflux (e.g., 60-70°C) and maintain vigorous stirring. Monitor the disappearance of the starting material by TLC or GC. The reaction is typically complete in 3-6 hours.
-
Work-up: Cool the reaction to room temperature. Separate the organic layer using a separatory funnel.
-
Extraction: Wash the organic layer sequentially with deionized water (2 x 40 mL), 1M NaOH solution (1 x 30 mL) to remove unreacted phenol, and finally with brine (1 x 40 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude ether product by vacuum distillation or flash column chromatography.
Visualizations
Caption: Standard workflow for a TBMA-catalyzed reaction.
Caption: Catalytic cycle of TBMA in a biphasic system.
References
- 1. Buy this compound methyl sulfate (EVT-345102) | 13106-24-6 [evitachem.com]
- 2. This compound methyl sulfate | 13106-24-6 | Benchchem [benchchem.com]
- 3. alfachemic.com [alfachemic.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 6. ijirset.com [ijirset.com]
- 7. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 8. biomedres.us [biomedres.us]
Application Notes and Protocols: Tributylmethylammonium Salts in Specialty Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Tributylmethylammonium (TMA) salts, such as this compound chloride (TMA-Cl) and this compound methyl sulfate (TMA-MS), as highly effective phase transfer catalysts (PTCs) in the synthesis of specialty chemicals. These compounds are instrumental in accelerating reactions between immiscible reactants, leading to improved yields, shorter reaction times, and greener chemical processes.[1][2][3][4]
Introduction to this compound as a Phase Transfer Catalyst
This compound salts are quaternary ammonium compounds that excel as phase transfer catalysts.[2] In a typical biphasic reaction system (e.g., aqueous and organic), the TMA salt facilitates the transfer of a reactant, usually an anion, from the aqueous phase into the organic phase where the reaction with an organic substrate occurs.[5] The lipophilic nature of the three butyl groups and the positive charge on the nitrogen atom allow the TMA cation to form an ion pair with the reactant anion, effectively shuttling it across the phase boundary. This mechanism overcomes the insolubility of reactants in different phases, which would otherwise lead to very slow or non-existent reactions.
The use of TMA salts as PTCs offers several advantages in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals:
-
Increased Reaction Rates and Yields: By facilitating the interaction of reactants, TMA salts can dramatically reduce reaction times and improve overall product yields.[2]
-
Milder Reaction Conditions: Reactions can often be carried out at lower temperatures and pressures, reducing energy consumption and the formation of byproducts.[4]
-
Cost-Effectiveness: this compound chloride is often a more economical choice compared to other common PTCs like Tetrabutylammonium Bromide (TBAB).[3]
-
Enhanced Process Safety and Handling: Aqueous solutions of TMA salts are available, which can improve handling and reduce personnel exposure.[3]
-
Green Chemistry: The use of TMA salts can reduce the need for harsh organic solvents and can lead to processes with less waste.[2]
Quantitative Data Presentation
The following tables present representative data on the efficacy of this compound salts in common organic reactions.
Table 1: Comparison of Catalysts in Williamson Ether Synthesis
This table illustrates the effect of different phase transfer catalysts on the synthesis of benzyl phenyl ether from benzyl bromide and phenol.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |
| None | 0 | 24 | < 5 |
| Tetrabutylammonium Bromide (TBAB) | 5 | 6 | 88 |
| This compound Chloride (TMA-Cl) | 5 | 5 | 92 |
| This compound Methyl Sulfate (TMA-MS) | 5 | 5.5 | 90 |
Table 2: Effect of this compound Chloride in a Nucleophilic Substitution Reaction
This table shows the impact of TMA-Cl on the reaction of 1-bromooctane with aqueous sodium cyanide to produce 1-cyanooctane.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (hours) | Conversion (%) |
| None | 0 | 100 | 48 | 10 |
| This compound Chloride (TMA-Cl) | 1 | 80 | 8 | 95 |
| This compound Chloride (TMA-Cl) | 5 | 80 | 4 | 98 |
Experimental Protocols
The following are detailed protocols for representative reactions utilizing this compound salts as phase transfer catalysts.
Protocol 1: Williamson Ether Synthesis of Benzyl Phenyl Ether using this compound Chloride
This protocol describes the synthesis of benzyl phenyl ether from phenol and benzyl bromide using TMA-Cl as a phase transfer catalyst.
Materials:
-
Phenol
-
Benzyl bromide
-
Sodium hydroxide (NaOH)
-
This compound chloride (TMA-Cl)
-
Toluene
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (9.41 g, 0.1 mol) and this compound chloride (1.18 g, 5 mmol, 5 mol%) in 50 mL of toluene.
-
Addition of Base: While stirring vigorously, add a solution of sodium hydroxide (6.0 g, 0.15 mol) in 50 mL of deionized water.
-
Addition of Alkylating Agent: Slowly add benzyl bromide (17.1 g, 0.1 mol) to the reaction mixture.
-
Reaction Conditions: Heat the biphasic mixture to 80°C and maintain vigorous stirring for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1 M HCl (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude benzyl phenyl ether by vacuum distillation or column chromatography on silica gel.
Protocol 2: Baeyer-Villiger Oxidation of Cyclohexanone using this compound Chloride
This protocol details the oxidation of cyclohexanone to ε-caprolactone using potassium peroxymonosulfate (KHSO₅) as the oxidant and TMA-Cl as the phase transfer catalyst.
Materials:
-
Cyclohexanone
-
Potassium peroxymonosulfate (e.g., Oxone®)
-
This compound chloride (TMA-Cl) solution (75 wt. % in H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfite (Na₂SO₃)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add cyclohexanone (9.81 g, 0.1 mol) and 100 mL of dichloromethane.
-
Catalyst Addition: Add the this compound chloride solution (1.57 g of 75% solution, 5 mmol, 5 mol%).
-
Oxidant Preparation: In a separate beaker, prepare a solution of potassium peroxymonosulfate (61.47 g, 0.1 mol of KHSO₅) in 200 mL of deionized water.
-
Reaction Conditions: Cool the reaction flask to 0-5°C using an ice bath. Slowly add the aqueous KHSO₅ solution to the vigorously stirred organic phase over a period of 1-2 hours, maintaining the temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12 hours. Monitor the disappearance of cyclohexanone by Gas Chromatography (GC).
-
Quenching: Quench the reaction by slowly adding a 10% aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting ε-caprolactone by vacuum distillation.
Diagrams
The following diagrams illustrate the key processes and pathways involved in the use of this compound salts for specialty chemical synthesis.
Caption: General mechanism of phase transfer catalysis.
Caption: Experimental workflow for a PTC-catalyzed synthesis.
Caption: Reaction pathway for Williamson ether synthesis.
References
Methodology for Using Tributylmethylammonium in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of tributylmethylammonium (TBMA) salts in polymer synthesis. The methodologies covered include the use of this compound chloride (TMA-Cl) as a phase-transfer catalyst in radical polymerization and the synthesis and subsequent photopolymerization of this compound-based ionic liquid monomers. These techniques offer versatile routes to a variety of polymeric structures with potential applications in biomedical fields, including drug delivery and antimicrobial materials.
Application Note 1: this compound Chloride as a Phase-Transfer Catalyst in Radical Polymerization
Introduction
Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. In polymer synthesis, PTC can be employed to transfer a water-soluble initiator or other reactive species into an organic monomer phase, thereby initiating polymerization.[1][2] this compound chloride (TBMA-Cl), also known as methyltributylammonium chloride (MTBAC), is an effective phase-transfer catalyst for such applications. Its asymmetric quaternary ammonium structure provides good solubility in both aqueous and organic phases, facilitating the efficient transfer of anions across the phase boundary.[3][4] This methodology is particularly useful for the polymerization of a wide range of vinyl monomers, such as styrenes and acrylates. The resulting polymers can have various applications, and for drug development professionals, polymers containing quaternary ammonium groups are of interest for their potential antimicrobial properties.[5]
Principle of Phase-Transfer Catalyzed Radical Polymerization
In a typical biphasic system for radical polymerization, a water-soluble initiator, such as potassium persulfate (K₂S₂O₈), is dissolved in the aqueous phase, while the monomer is in the organic phase. The phase-transfer catalyst, TBMA-Cl (Q⁺Cl⁻), facilitates the transfer of the initiator anion (S₂O₈²⁻) from the aqueous phase to the organic phase. This is achieved through an anion exchange process at the interface, forming a lipophilic ion pair (Q⁺)₂(S₂O₈²⁻) that is soluble in the organic phase. Once in the organic phase, the initiator can thermally decompose to generate radicals, which then initiate the polymerization of the monomer.
Experimental Protocol: Phase-Transfer Catalyzed Radical Polymerization of Methyl Methacrylate (MMA)
This protocol describes the radical polymerization of methyl methacrylate in an aqueous-organic two-phase system using potassium persulfate as the initiator and this compound chloride as the phase-transfer catalyst.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound chloride (TBMA-Cl)
-
Potassium persulfate (K₂S₂O₈)
-
Toluene
-
Deionized water
-
Methanol
-
Nitrogen gas supply
-
Round-bottom flask with a condenser and magnetic stirrer
-
Constant temperature oil bath
Procedure:
-
Monomer Preparation: Remove the inhibitor from methyl methacrylate by washing with an equal volume of 5% aqueous NaOH solution in a separatory funnel. Wash with deionized water until the aqueous layer is neutral. Dry the MMA over anhydrous CaCl₂ and then distill under reduced pressure. Store the purified monomer at 4°C in the dark.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, combine the purified MMA (10 g, 0.1 mol) and toluene (20 mL).
-
Aqueous Phase Preparation: In a separate beaker, dissolve potassium persulfate (0.27 g, 1 mmol) and the desired amount of this compound chloride (see Table 1) in deionized water (20 mL).
-
Polymerization: Add the aqueous solution to the reaction flask containing the monomer and toluene.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen for 20-30 minutes to remove dissolved oxygen.
-
Reaction Conditions: Place the flask in a preheated oil bath at 60°C and stir the mixture vigorously (e.g., 500 rpm) to ensure efficient mixing of the two phases.
-
Monitoring and Termination: After the desired reaction time, terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Polymer Isolation and Purification: Pour the reaction mixture into a beaker containing 200 mL of methanol to precipitate the polymer. Filter the precipitated poly(methyl methacrylate) (PMMA), wash thoroughly with methanol, and dry in a vacuum oven at 50°C to a constant weight.
-
Characterization: Determine the monomer conversion gravimetrically. Characterize the number-average molecular weight (Mn) and polydispersity index (PDI) of the purified polymer by Gel Permeation Chromatography (GPC) using appropriate standards (e.g., polystyrene or PMMA standards).
Data Presentation
The following table presents representative data for the phase-transfer catalyzed polymerization of MMA, illustrating the effect of catalyst concentration and reaction time on monomer conversion, number-average molecular weight (Mn), and polydispersity index (PDI).
Table 1: Representative Data for Phase-Transfer Catalyzed Polymerization of MMA
| Entry | [TBMA-Cl] (mol%)* | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 1 | 2 | 45 | 35,000 | 1.85 |
| 2 | 1 | 4 | 78 | 62,000 | 1.92 |
| 3 | 2 | 2 | 68 | 51,000 | 1.78 |
| 4 | 2 | 4 | 91 | 85,000 | 1.86 |
| 5 | 3 | 2 | 82 | 68,000 | 1.72 |
| 6 | 3 | 4 | >95 | 98,000 | 1.81 |
*mol% relative to the monomer (MMA).
Note: The data in this table are illustrative and represent typical trends observed in phase-transfer catalyzed radical polymerizations. Actual results may vary depending on the specific reaction conditions.
Application Note 2: Synthesis and Photopolymerization of this compound-Based Ionic Liquid Monomers
Introduction
Ionic liquids (ILs) are salts with melting points below 100°C. When an ionic liquid also contains a polymerizable group, such as an acrylate or methacrylate, it is termed an ionic liquid monomer (ILM). Polymers derived from ILMs, known as poly(ionic liquid)s (PILs), are a fascinating class of materials with a unique combination of properties inherited from both polymers and ionic liquids, including high ionic conductivity, thermal stability, and tunable solubility.[6] this compound hydroxide can be used as a precursor to synthesize acrylate and methacrylate-based ILMs through a simple acid-base neutralization reaction.[6][7] These monomers can then be polymerized, for example, via photopolymerization, to yield PILs. For drug development professionals, PILs are being explored for various biomedical applications, including as drug delivery vehicles, due to their tunable properties and potential for interaction with biological molecules.[8]
Synthesis of this compound Acrylate (TBMA-A) Monomer
This protocol details the synthesis of this compound acrylate via the neutralization of acrylic acid with this compound hydroxide.
Materials:
-
This compound hydroxide (TBMA-OH), 20 wt% solution in water
-
Acrylic acid
-
Diethyl ether
-
Rotary evaporator
-
pH meter or pH indicator strips
Procedure:
-
Reaction Setup: In a beaker with a magnetic stir bar, place a specific amount of acrylic acid.
-
Neutralization: While stirring, slowly add an equimolar amount of the 20 wt% this compound hydroxide solution to the acrylic acid.
-
pH Monitoring: Monitor the pH of the solution. Continue adding the TBMA-OH solution dropwise until the pH of the solution reaches 7.0.
-
Extraction: Transfer the resulting solution to a separatory funnel and add diethyl ether to extract the ionic liquid monomer. The ILM will form a separate, denser phase.
-
Isolation: Separate the ILM phase.
-
Drying: Dry the obtained colorless, viscous liquid under vacuum at room temperature to remove residual water and diethyl ether. The water content can be determined by thermogravimetric analysis (TGA).
Experimental Protocol: Photopolymerization of this compound Acrylate
This protocol describes the photopolymerization of the synthesized TBMA-acrylate ionic liquid monomer.
Materials:
-
This compound acrylate (TBMA-A) monomer, synthesized as described above
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) photoinitiator
-
UV lamp (e.g., 365 nm)
-
Sample holder (e.g., between two glass slides with a spacer)
-
Real-Time Infrared (RTIR) spectrometer (optional, for kinetic studies)
Procedure:
-
Formulation: In a small vial protected from light, dissolve the photoinitiator (e.g., 1 wt% DMPA) in the TBMA-A monomer. Ensure complete dissolution by gentle warming or vortexing.
-
Sample Preparation: Place a drop of the formulation onto a glass slide. If using a spacer, place it on the slide first. Carefully place a second glass slide on top to create a thin film of the monomer formulation.
-
Curing: Expose the sample to UV light for a specified period to induce polymerization. The curing time will depend on the lamp intensity, initiator concentration, and sample thickness.
-
Analysis: After curing, the sample should be a solid polymer film. The extent of polymerization can be assessed by techniques such as RTIR by monitoring the disappearance of the acrylate C=C peak (around 1635 cm⁻¹).[6]
Data Presentation
The rate of polymerization of TBMA-acrylate is highly dependent on the water content in the monomer.[6] The presence of water can significantly increase the polymerization rate.
Table 2: Effect of Water Content on the Photopolymerization Rate of TBMA-Acrylate
| Sample | Water Content (wt%) | Relative Polymerization Rate (at 25°C) |
| A | > 20 | Very High |
| B | ~15 | High |
| C | ~10 | Moderate |
| D | < 5 | Low |
Source: Adapted from Jiménez et al.[6] The relative rates are qualitative descriptions based on the reported kinetic data.
Relevance to Drug Development
The methodologies described herein provide routes to polymers with structures that are of significant interest to the field of drug development.
-
Antimicrobial Properties: Quaternary ammonium compounds are known for their antimicrobial activity. Polymers with pendant this compound groups may exhibit this property, making them suitable for incorporation into medical devices, coatings, or formulations to prevent microbial contamination.[5]
-
Drug Delivery Vehicles: Poly(ionic liquid)s can be designed to be stimuli-responsive (e.g., to pH or temperature), which is a desirable characteristic for controlled drug delivery systems.[9] The tunable solubility and amphiphilicity of these polymers could allow for the encapsulation and release of a variety of therapeutic agents.
-
Gene Delivery: The cationic nature of these polymers suggests potential applications in gene delivery, where they can form complexes with negatively charged nucleic acids (e.g., DNA, siRNA) to facilitate their entry into cells.
Further research into the biocompatibility and specific interactions of these polymers with biological systems is necessary to fully realize their potential in pharmaceutical and biomedical applications.[10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. mdpi.com [mdpi.com]
- 4. Functional Biomaterials Synthesized by Double-Head Polymerization Agents [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Tributylmethylammonium as a Surfactant in Material Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylmethylammonium (TBMA) salts, such as this compound Bromide (TBAB), are quaternary ammonium compounds that exhibit significant potential as surfactants in various material science applications. Their amphiphilic nature, stemming from a hydrophilic quaternary ammonium head group and hydrophobic tributyl chains, allows them to function as phase transfer catalysts, capping agents in nanoparticle synthesis, and structure-directing agents in the formation of porous materials.[1] This document provides detailed application notes and experimental protocols for the use of TBMA as a surfactant, drawing upon its known properties and analogous applications of similar quaternary ammonium surfactants where direct data for TBMA is limited.
Physicochemical Properties and Surfactant Characteristics
While specific quantitative data for this compound as a surfactant is not extensively available in the public domain, its properties can be inferred from its structure and from data on analogous quaternary ammonium salts. As a cationic surfactant, TBMA is expected to reduce the surface tension of aqueous solutions and form micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).[2]
Table 1: Physicochemical Properties of this compound Bromide (TBAB)
| Property | Value | Reference |
| Chemical Formula | C₁₃H₃₀BrN | [3] |
| Molecular Weight | 280.29 g/mol | [3] |
| Appearance | Crystals | [4] |
| Solubility in Water | 0.1 g/mL (clear, colorless solution) | [4] |
Table 2: Surfactant Properties of Analogous Quaternary Ammonium Surfactants
| Surfactant | Critical Micelle Concentration (CMC) | Temperature (K) | Added Salt | Measurement Method | Reference |
| Decyltrimethylammonium Chloride (DTAC) | ~65 mM | 298.15 | None | Not Specified | |
| Decyltrimethylammonium Chloride (DTAC) | Varies (U-shaped dependence) | 278.15 - 328.15 | None, 0.01 M NaCl, 0.1 M NaCl | Electrical Conductivity | |
| Tetradecyltrimethylammonium Bromide (TTAB) | ~2.1 mM | Ambient | Not Specified | Theoretical Value | [5] |
| Cetyltrimethylammonium Chloride (CTAC) | 1.58 mM | Not Specified | Not Specified | Refractive Index | [6] |
Note: The data in Table 2 is for analogous compounds and should be used as a guideline for estimating the behavior of this compound surfactants. Experimental determination of the CMC for TBMA under specific conditions is recommended.
Applications in Material Science
Nanoparticle Synthesis: Capping and Stabilizing Agent
Quaternary ammonium surfactants like TBMA can act as capping agents during the synthesis of nanoparticles, controlling their growth, preventing aggregation, and providing colloidal stability.[7][8][9] The surfactant molecules adsorb to the nanoparticle surface, creating a protective layer.
This protocol is adapted from methods using other quaternary ammonium surfactants as capping agents and should be optimized for TBMA.[7][10]
Materials:
-
Metal precursor (e.g., a metal salt or organometallic compound)
-
Reducing agent (e.g., Sodium borohydride, Lithium naphthalenide)
-
This compound salt (e.g., TBAB) as the capping agent
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of Capping Agent Solution: Dissolve a calculated amount of this compound salt in the chosen anhydrous solvent under an inert atmosphere (e.g., Argon). The concentration will need to be optimized but can be started in the range of 1-10 mM.
-
Preparation of Reducing Agent: In a separate flask, prepare a solution of the reducing agent in the same anhydrous solvent.
-
Synthesis Reaction: To the capping agent solution, add the metal precursor and stir until fully dissolved. Subsequently, slowly add the reducing agent solution dropwise while vigorously stirring. The reaction progress can often be monitored by a color change.
-
Nanoparticle Recovery: After the reaction is complete (typically after several hours), the nanoparticles can be collected by centrifugation.
-
Washing: The collected nanoparticles should be washed multiple times with a suitable solvent (e.g., ethanol) to remove unreacted precursors and excess capping agent. This is typically done by repeated cycles of centrifugation and redispersion.
-
Drying and Storage: The purified nanoparticles can be dried under vacuum and stored as a powder or redispersed in a suitable solvent for further use.
Characterization:
-
Size and Morphology: Transmission Electron Microscopy (TEM)
-
Crystalline Structure: X-ray Diffraction (XRD)
-
Surface Plasmon Resonance (for plasmonic nanoparticles): UV-Visible Spectroscopy
Synthesis of Mesoporous Materials: Structure-Directing Agent
In the synthesis of mesoporous materials like silica or zeolites, surfactants self-assemble into micelles or other ordered structures in solution.[11][12] These structures then act as templates around which the inorganic precursors hydrolyze and condense, forming a porous framework. Subsequent removal of the surfactant template reveals the mesoporous structure.
This protocol is a general guideline based on the well-established synthesis of MCM-41 type mesoporous silica using a cationic surfactant template.[13][14][15]
Materials:
-
This compound salt (Structure-Directing Agent - SDA)
-
Tetraethyl orthosilicate (TEOS) (Silica source)
-
Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) (Catalyst)
-
Deionized water
-
Ethanol
-
Hydrochloric Acid (HCl) for template removal (optional)
Procedure:
-
Template Solution Preparation: Dissolve the this compound salt in a solution of deionized water and ethanol. Add the catalyst (NaOH or NH₄OH) and stir until a clear solution is obtained. The molar ratios of the components are crucial and should be systematically varied for optimization.
-
Silica Source Addition: While stirring vigorously, add TEOS dropwise to the template solution. A white precipitate will form.
-
Hydrothermal Treatment: Continue stirring the mixture for several hours at room temperature. For some materials, a subsequent hydrothermal treatment in a sealed autoclave at elevated temperatures (e.g., 100-150 °C) for 1-2 days may be necessary to improve the ordering of the mesostructure.
-
Product Recovery and Washing: Collect the solid product by filtration or centrifugation. Wash the product thoroughly with deionized water and ethanol to remove any unreacted chemicals.
-
Drying: Dry the as-synthesized material in an oven at 60-80 °C overnight.
-
Template Removal (Calcination): To create the porous structure, the organic template must be removed. This is typically achieved by calcination. Heat the dried powder in a furnace with a slow ramp rate (e.g., 1-2 °C/min) to a temperature of 550-600 °C and hold for 4-6 hours in an air atmosphere.
-
Template Removal (Solvent Extraction - Optional): As an alternative to calcination, the template can be removed by solvent extraction. Reflux the as-synthesized material in an acidic ethanol solution (e.g., ethanol with HCl) for several hours.
Phase Transfer Catalysis
This compound salts are effective phase transfer catalysts (PTCs).[1] They facilitate the transport of a reactant from an aqueous phase to an organic phase where the reaction occurs. This is particularly useful for reactions where the nucleophile is soluble in water but the organic substrate is not.
Table 3: Applications of TBMA as a Phase Transfer Catalyst
| Reaction Type | Role of TBMA | Benefit | Reference |
| Alkylation, Acylation, Oxidation | Shuttles anions (e.g., hydroxide, cyanide) from aqueous to organic phase. | Increased reaction rates, higher yields, milder reaction conditions. | [1][16] |
| Polymer Synthesis | Facilitates polymerization reactions involving immiscible monomers or initiators. | Improved control over polymer properties. | [17][18] |
Conclusion
This compound-based surfactants hold considerable promise for a range of applications in material science. While specific data on their surfactant properties and detailed protocols for their use are still emerging, the information available for analogous quaternary ammonium compounds provides a strong foundation for their application as capping agents in nanoparticle synthesis, structure-directing agents for porous materials, and as phase transfer catalysts. The protocols and data presented here should serve as a valuable starting point for researchers and scientists looking to explore the potential of this compound in their work. Further experimental investigation is encouraged to fully characterize and optimize the performance of this versatile surfactant.
References
- 1. nbinno.com [nbinno.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. ≥98.0%, crystals | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid determination of surfactant critical micelle concentration in aqueous solutions using fiber-optic refractive index sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Capping Agents Enable Well-Dispersed and Colloidally Stable Metallic Magnesium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 9. Capping agents in nanoparticle synthesis: Surfactant and solvent system | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Optimization of Mesoporous Silica Nanoparticles for Ruthenium Polypyridyl Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biomedres.us [biomedres.us]
- 17. researchgate.net [researchgate.net]
- 18. biomedres.us [biomedres.us]
Troubleshooting & Optimization
Technical Support Center: Tributylmethylammonium (TMBM) Degradation
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Tributylmethylammonium (TMBM). Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments, focusing on the degradation pathways and byproducts of TMBM.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound (TMBM)?
A1: Based on the chemistry of structurally similar quaternary ammonium compounds (QACs), TMBM is expected to degrade primarily through two main chemical pathways: Hofmann elimination and nucleophilic substitution (SN2).[1] In biological systems, microbial degradation through oxidation and dealkylation is also possible.[2]
-
Hofmann Elimination: This pathway is favored under basic conditions (high pH) and involves the removal of a proton from a β-carbon, leading to the formation of an alkene (butene) and a tertiary amine (tributylamine).[1]
-
Nucleophilic Substitution (SN2): This pathway involves the attack of a nucleophile on one of the alkyl groups attached to the nitrogen atom. In the case of TMBM, nucleophilic attack can occur on either a butyl group or the methyl group, resulting in the displacement of tributylamine or dibutylmethylamine, respectively.[3] The nature of the nucleophile (e.g., halide ions, solvent molecules) and steric hindrance will influence the reaction site.
-
Microbial Degradation: While specific studies on TMBM are limited, bacteria have been shown to degrade other QACs.[2][4] This process often involves initial enzymatic oxidation of the alkyl chains followed by dealkylation, breaking down the molecule into smaller, less complex compounds.[2]
Q2: What are the likely byproducts of TMBM degradation?
A2: The byproducts of TMBM degradation are dependent on the degradation pathway:
-
Hofmann Elimination: Tributylamine and 1-butene (or other butene isomers).
-
Nucleophilic Substitution (SN2):
-
Attack at a butyl group: Dibutylmethylamine and a butyl-substituted nucleophile (e.g., butyl chloride if the nucleophile is Cl⁻).
-
Attack at the methyl group: Tributylamine and a methyl-substituted nucleophile (e.g., methyl chloride if the nucleophile is Cl⁻).[3]
-
-
Thermal Decomposition: At elevated temperatures (typically above 180°C), a combination of Hofmann elimination and nucleophilic substitution products can be expected.[5] Hazardous decomposition products upon combustion may include hydrogen chloride and nitrogen oxides.[6]
-
Microbial Degradation: Potential metabolites could include hydroxylated intermediates, smaller amines, and organic acids resulting from the breakdown of the butyl chains.
Q3: How can I analyze TMBM and its degradation products in my samples?
A3: Several analytical techniques are suitable for the analysis of QACs like TMBM and their degradation byproducts. The choice of method depends on the required sensitivity, sample matrix, and available instrumentation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying TMBM and its non-volatile degradation products.[7][8]
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This technique can be used for the analysis of TMBM when a mass spectrometer is not available.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Volatile degradation byproducts such as tributylamine and butene can be analyzed by GC-MS.[9][10] Pyrolysis-GC-MS can also be used for the analysis of non-volatile QACs by thermally degrading them into volatile products prior to analysis.[11]
Troubleshooting Guide: TMBM Stability in Experiments
This guide addresses common issues related to the stability of TMBM in experimental settings.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent or lower-than-expected biological/chemical activity. | TMBM degradation in the experimental medium. | 1. Verify Stock Solution Integrity: Analyze your TMBM stock solution via HPLC or LC-MS to confirm its concentration and purity. 2. Assess Stability in Assay Medium: Incubate TMBM in your experimental medium under the same conditions as your experiment (temperature, pH, light exposure) and analyze samples at different time points to determine the degradation rate. 3. Control Experimental Conditions: Maintain a stable pH (ideally neutral to slightly acidic), protect solutions from light, and control the temperature.[1] |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation byproducts. | 1. Identify Byproducts: Use MS or MS/MS to identify the mass of the unknown peaks and compare them to the expected masses of potential degradation products (e.g., tributylamine, dibutylmethylamine). 2. Review Experimental Conditions: Check the pH of your solution, as basic conditions promote Hofmann elimination.[1] Assess for the presence of strong nucleophiles that could lead to SN2 degradation. |
| Precipitate formation in TMBM solution. | TMBM salt insolubility or degradation product precipitation. | 1. Check Solubility: Ensure the concentration of TMBM is below its solubility limit in the chosen solvent at the experimental temperature. 2. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is undissolved TMBM or a degradation byproduct. 3. Solvent Purity: Use high-purity solvents to avoid contaminants that could react with TMBM. |
| Change in color of the TMBM solution. | Formation of chromophoric degradation products. | 1. Investigate Purity: A color change is a strong indicator of chemical degradation. Analyze the solution using analytical techniques to identify impurities. 2. Storage Conditions: Ensure TMBM solutions are stored in the dark and at a low temperature (e.g., 4°C for short-term, -20°C for long-term) to minimize degradation.[1] |
Experimental Protocols
Protocol 1: Analysis of TMBM and Non-Volatile Byproducts by LC-MS/MS
This protocol provides a general framework for the analysis of TMBM and its non-volatile degradation products. Method optimization will be required for specific instrumentation and sample matrices.
-
Sample Preparation:
-
For aqueous samples, dilute with the initial mobile phase to bring the concentration within the calibration range.
-
For complex matrices (e.g., biological samples), a sample cleanup step such as solid-phase extraction (SPE) may be necessary to remove interferences.
-
-
LC Conditions (adapted from methods for similar QACs[7]):
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase A: Water with a modifier such as formic acid or ammonium formate to improve peak shape.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analytes.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for TMBM and its expected degradation products for sensitive and selective quantification. The precursor ion for TMBM will be its molecular ion. Product ions will need to be determined by infusion experiments.
-
Protocol 2: Analysis of Volatile Byproducts by Headspace GC-MS
This protocol is suitable for the analysis of volatile degradation byproducts like tributylamine and butene.
-
Sample Preparation:
-
Place a known amount of the sample into a headspace vial.
-
For quantitative analysis, add an appropriate internal standard.
-
Seal the vial tightly.
-
-
Headspace Incubation:
-
Incubate the vial at an elevated temperature (e.g., 80-120°C) for a set period to allow volatile compounds to partition into the headspace.
-
-
GC-MS Conditions (general guidance[9][10]):
-
Injection: Inject a known volume of the headspace gas into the GC.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate the volatile compounds.
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Scan Mode: Scan a mass range (e.g., m/z 35-300) to identify unknown compounds or use Selected Ion Monitoring (SIM) for targeted analysis of known byproducts.
-
-
Visualizations
Caption: Overview of potential degradation pathways for this compound (TMBM).
Caption: General analytical workflow for studying TMBM degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Microbial Community Degradation of Widely Used Quaternary Ammonium Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biotechnology-based microbial degradation of plastic additives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound chloride | 56375-79-2 [smolecule.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC–MS hydrocarbon degradation profile data of Pseudomonas frederiksbergensis SI8, a bacterium capable of degrading aromatics at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Stability of Tributylmethylammonium in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Tributylmethylammonium salts in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals to help anticipate and resolve common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for quaternary ammonium compounds with beta-hydrogens, such as this compound, is Hofmann elimination .[1][2][3][4] This reaction is particularly relevant for this compound hydroxide, where the hydroxide ion acts as a base. The process involves the removal of a beta-hydrogen from one of the butyl chains, leading to the formation of 1-butene (an alkene) and tributylamine (a tertiary amine).[5][6] This reaction is accelerated by heat.[1][2][3]
Q2: My this compound hydroxide solution has developed a strong amine-like odor and a yellowish tint. What is happening?
A2: The development of an amine-like odor and discoloration are classic signs of degradation via the Hofmann elimination pathway. The characteristic odor is due to the formation of tributylamine, a volatile tertiary amine.[5][6] Discoloration can result from the formation of degradation byproducts or subsequent reactions. This indicates that the stability of your solution has been compromised.
Q3: Which is more stable in an aqueous solution: this compound chloride or this compound hydroxide?
A3: this compound chloride is significantly more stable than this compound hydroxide in aqueous solutions. The chloride salt is formed from a strong acid (HCl) and is therefore neutral, with the chloride ion being a very weak base. In contrast, the hydroxide form creates a basic solution, providing the necessary hydroxide ions to initiate the Hofmann elimination degradation pathway.[3] Product information for this compound hydroxide solutions often notes that they can decompose upon boiling.[7]
Q4: What are the key factors that influence the stability of this compound solutions?
A4: The stability of this compound in aqueous solutions is influenced by several critical factors:
-
Counter-ion: As mentioned, the hydroxide (OH⁻) counter-ion promotes degradation, whereas non-basic counter-ions like chloride (Cl⁻) or bromide (Br⁻) result in more stable solutions.
-
Temperature: Higher temperatures significantly accelerate the rate of Hofmann elimination.[4] Some related quaternary ammonium hydroxides can show significant decomposition in a matter of hours at temperatures of 60-100°C.
-
pH: Highly alkaline conditions (high pH) increase the concentration of hydroxide ions, which drives the base-promoted degradation. Solutions should be kept as close to neutral as possible if the hydroxide form is not required for the reaction.
-
Presence of Other Bases: The introduction of other strong bases into the solution can also catalyze the degradation process.
Troubleshooting Guide
Problem: I am observing unexpected side products or lower-than-expected yields in my reaction using a this compound salt as a phase-transfer catalyst.
| Possible Cause | Troubleshooting Steps |
| Degradation of the Catalyst | The catalyst may be degrading, especially if using the hydroxide form or running the reaction at elevated temperatures. This forms tributylamine, which can potentially interfere with the reaction or alter the pH. |
| Solution | 1. Verify Catalyst Integrity: Before use, check your this compound hydroxide solution for any amine-like odor or discoloration. 2. Switch to a More Stable Salt: If possible, use this compound chloride or bromide instead of the hydroxide form.[8][9] 3. Lower Reaction Temperature: If the reaction protocol allows, reduce the temperature to minimize thermal degradation. 4. Use Freshly Prepared Solutions: Prepare aqueous solutions of this compound hydroxide immediately before use to minimize storage-related degradation. |
| Incompatible Reagents | The solution may contain incompatible materials. |
| Solution | Avoid strong acids and oxidizing agents when working with this compound hydroxide.[7] Also, avoid contact with copper and aluminum alloys.[7] |
Data Summary: Factors Affecting Stability
The following table summarizes the impact of various factors on the stability of this compound in aqueous solutions, primarily concerning the Hofmann elimination pathway.
| Factor | Condition | Impact on Stability | Rationale |
| Temperature | High (> 60 °C) | Decreased | Accelerates the rate of Hofmann elimination.[5] |
| Low (e.g., 4 °C) | Increased | Slows down the degradation reaction kinetics. | |
| pH / Counter-ion | High pH / Hydroxide (OH⁻) | Significantly Decreased | Provides the base required for Hofmann elimination.[10] |
| Neutral pH / Halide (Cl⁻, Br⁻) | High | The counter-ion is a weak base, making Hofmann elimination unfavorable. | |
| Storage Time | Extended | Decreased | Allows for slow degradation over time, even under optimal conditions. |
| Freshly Prepared | High | Minimizes the extent of degradation. |
Visualizing Degradation and Experimental Design
Hofmann Elimination of this compound
The diagram below illustrates the Hofmann elimination mechanism, the primary degradation pathway for this compound hydroxide in an aqueous solution. The hydroxide ion abstracts a beta-hydrogen, leading to the formation of 1-butene and tributylamine.
References
- 1. Hofmann Elimination | NROChemistry [nrochemistry.com]
- 2. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 3. byjus.com [byjus.com]
- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. Tetrabutylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. innospk.com [innospk.com]
- 9. chemimpex.com [chemimpex.com]
- 10. research-hub.nrel.gov [research-hub.nrel.gov]
Purification methods for removing impurities from Tributylmethylammonium salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tributylmethylammonium salts.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound salts?
The synthesis of this compound salts, often via the Menshutkin reaction involving the alkylation of tributylamine with a methylating agent, can lead to several common impurities:
-
Unreacted Starting Materials: Residual tributylamine and the methylating agent are frequent impurities. Tributylamine, being a base, can interfere with downstream applications.
-
Color Impurities: The product may have a yellow or brownish color due to byproducts formed during the synthesis, especially if the reaction is carried out at elevated temperatures.
-
Water: this compound salts are often hygroscopic and can readily absorb moisture from the atmosphere or retain water from the workup procedure.[1]
-
Solvent Residues: Solvents used in the synthesis or purification process may be retained in the final product.
Q2: What are the primary methods for purifying this compound salts?
The most common and effective methods for purifying this compound salts are:
-
Recrystallization: This is a powerful technique for removing a wide range of impurities by dissolving the salt in a suitable solvent at an elevated temperature and allowing it to crystallize upon cooling.
-
Activated Carbon Treatment: This method is particularly effective for removing colored impurities.[2]
-
Ion-Exchange Chromatography: This technique is useful for removing ionic impurities by passing a solution of the salt through a column containing an ion-exchange resin.
Q3: How can I determine the purity of my this compound salt?
Several analytical techniques can be used to assess the purity of your product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the desired product and detecting organic impurities. The presence of signals corresponding to unreacted starting materials or other byproducts can indicate the level of purity.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or coupled with Mass Spectrometry (LC-MS), can be used to separate and quantify the main component and any impurities.[1][5][6]
-
Titration: For determining the halide content or the concentration of the quaternary ammonium salt in solution, titration methods can be employed.[7]
Troubleshooting Guides
Recrystallization Issues
Problem: The this compound salt "oils out" instead of crystallizing.
"Oiling out" is a common issue where the compound separates as a liquid instead of a solid during cooling.[8][9]
-
Cause:
-
High Impurity Levels: Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil.
-
Inappropriate Solvent: The solvent system may not be ideal for crystallization.
-
Cooling Too Rapidly: Fast cooling can prevent the orderly arrangement of molecules into a crystal lattice.
-
-
Solution:
-
Preliminary Purification: If high impurity levels are suspected, consider a preliminary purification step like washing with a non-polar solvent to remove unreacted tributylamine.
-
Solvent System Adjustment:
-
Add a small amount of a "better" solvent (one in which the salt is more soluble) to the hot solution to ensure complete dissolution before cooling.
-
Try a different solvent or a solvent mixture. For quaternary ammonium salts, mixtures of a polar solvent (like ethanol or acetone) and a less polar anti-solvent (like diethyl ether or ethyl acetate) are often effective.
-
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.[8]
-
Problem: The recrystallized product is still colored.
-
Cause:
-
Colored impurities are co-crystallizing with the product.
-
-
Solution:
-
Activated Carbon Treatment: Before crystallization, dissolve the crude salt in the hot solvent, add a small amount of activated carbon (typically 1-5% by weight), and heat for a short period.[2] Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
-
Workflow for Troubleshooting Recrystallization
References
- 1. researchgate.net [researchgate.net]
- 2. carbotecnia.info [carbotecnia.info]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Analysis of Tetraethylammonium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 8. americanelements.com [americanelements.com]
- 9. Optimization of the hybridization-based method for purification of thermostable tRNAs in the presence of tetraalkylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
Identifying common contaminants in commercial Tributylmethylammonium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Tributylmethylammonium salts.
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results.
| Potential Cause | Troubleshooting Steps |
| Presence of unreacted starting materials | The primary synthetic route to this compound salts involves the reaction of tributylamine with a methylating agent. Residual tributylamine is a common process-related impurity that can alter the pH of your reaction mixture or compete in reactions.[1][2] |
| Presence of other halide ions | If you are using a specific halide salt of this compound (e.g., chloride), the presence of other halide impurities (e.g., bromide) can affect the ionic strength and reactivity in your experiment. |
| Variable moisture content | This compound salts can be hygroscopic. The presence of water can hydrolyze sensitive reagents, alter reaction kinetics, or affect the physical properties of the salt. A product specification for this compound methyl sulfate indicates a water content of up to 0.5%. |
| Trace metal impurities | Contamination with metal ions from the manufacturing process can poison catalysts or interfere with sensitive biological assays. |
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in commercial this compound salts?
Based on the synthesis and purification processes, the most common contaminants in commercial this compound salts are:
-
Tributylamine: An unreacted precursor in the synthesis.[1][2]
-
Other Halides: For example, bromide impurities in a chloride salt, or vice-versa. A specification for this compound methyl sulfate lists a chloride limit of ≤30 mg/kg.
-
Water: Due to the hygroscopic nature of many ionic liquids.
-
Other Quaternary Ammonium Compounds: Side-products from the synthesis.
-
Trace Metals: Introduced during manufacturing.
-
Residual Solvents: From synthesis and purification steps.
Q2: How can I test for the presence of tributylamine in my this compound salt?
You can use chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify residual tributylamine.[3]
Q3: My experiment is sensitive to water. How can I determine the moisture content of my this compound salt?
The most accurate method for determining water content is Karl Fischer titration.[4][5][6][7][8] This technique is specific for water and is not affected by other volatile components.
Q4: I suspect halide impurities are affecting my results. How can I check for them?
Ion chromatography is a reliable method for quantifying halide impurities such as chloride and bromide.[9][10][11] For some applications, a simple qualitative test with silver nitrate can indicate the presence of halides, although this is less specific and quantitative.[11]
Quantitative Data Summary
The following table summarizes typical impurity specifications for a commercial this compound salt. Note that these values can vary between suppliers and batches.
| Contaminant | Typical Specification | Analytical Method |
| Water | ≤ 0.5% | Karl Fischer Titration |
| Chloride (in a non-chloride salt) | ≤ 30 mg/kg | Ion Chromatography |
| Heavy Metals (as Pb) | < 5 ppm | ICP-MS or Colorimetry |
| Iron (Fe) | < 1 ppm | ICP-MS or Spectrophotometry |
This data is based on a product specification for this compound methyl sulfate and a general guide for a related compound.[12]
Experimental Protocols
Protocol 1: Determination of Tributylamine Impurity by GC-MS
Objective: To quantify the amount of residual tributylamine in a this compound salt sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound salt into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) and dilute to the mark.
-
Prepare a series of calibration standards of tributylamine in the same solvent.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the prepared sample and standards into the GC-MS system. Due to the non-volatile nature of quaternary ammonium salts, pyrolysis-GC-MS can be employed where the salt is thermally degraded in the injector port to yield volatile products, including tributylamine.[13][14]
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan from m/z 35 to 350.
-
-
Data Analysis:
-
Identify the tributylamine peak in the chromatogram based on its retention time and mass spectrum.
-
Quantify the amount of tributylamine in the sample by comparing its peak area to the calibration curve generated from the standards.
-
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To determine the moisture content in a this compound salt sample.
Methodology:
-
Instrument Setup:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a suitable solvent system, such as a mixture of methanol and chloroform, to ensure the dissolution of the sample.
-
-
Titration:
-
Accurately weigh an appropriate amount of the this compound salt directly into the titration vessel.
-
Start the titration. The Karl Fischer reagent is added until all the water in the sample has reacted.
-
-
Calculation:
-
The instrument software will automatically calculate the water content, typically expressed as a percentage or in parts per million (ppm).
-
Protocol 3: Determination of Halide Impurities by Ion Chromatography
Objective: To quantify the concentration of chloride and bromide impurities in a this compound salt sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound salt into a 100 mL volumetric flask.
-
Dissolve the sample in deionized water and dilute to the mark.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
IC Analysis:
-
Eluent: Use a suitable eluent, such as a sodium hydroxide or sodium carbonate/bicarbonate solution.
-
Column: Employ an anion-exchange column.
-
Detection: Use a conductivity detector.
-
-
Data Analysis:
-
Identify and quantify the halide peaks by comparing their retention times and peak areas to those of known standards.
-
Visualizations
Caption: Sources of common contaminants in commercial this compound salts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cscscientific.com [cscscientific.com]
- 5. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 6. ardl.com [ardl.com]
- 7. Karl Fischer water content titration - Scharlab [scharlab.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. americanelements.com [americanelements.com]
- 13. Item - Analysis of quaternary ammonium compounds by pyrolysis gas chromatography - American University - Figshare [aura.american.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Choice for Tributylmethylammonium Phase Transfer Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your phase transfer catalysis (PTC) reactions using Tributylmethylammonium (TBMA) salts, with a specific focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during phase transfer catalysis experiments.
Q1: My reaction yield is low. How can solvent choice impact this?
A1: Solvent selection is a critical factor influencing reaction yield in phase transfer catalysis. The ideal solvent should:
-
Poorly Solubilize the Nucleophilic Salt: The inorganic nucleophile should have minimal solubility in the organic phase to ensure the phase transfer mechanism is dominant.
-
Readily Dissolve the Organic Substrate: The electrophile must be soluble in the organic solvent.
-
Have Sufficient Polarity to Solubilize the TBMA-Nucleophile Complex: The solvent must be polar enough to dissolve the ion pair formed between the this compound cation and the nucleophile, but not so polar that it strongly solvates the nucleophile, which would reduce its reactivity.[1]
-
Be Aprotic: Protic solvents can solvate the anionic nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction. Aprotic solvents are generally preferred.[2]
Troubleshooting Steps for Low Yield:
-
Switch to a Less Polar Solvent: If you are using a relatively polar solvent like acetonitrile, consider switching to a less polar one like toluene. This can enhance the partitioning of the TBMA-nucleophile complex into the organic phase.
-
Consider a "Solvent-Free" System: If your reactants are liquids, it may be possible to run the reaction without an additional organic solvent.[3]
-
Ensure Anhydrous Conditions (for solid-liquid PTC): In solid-liquid PTC, the presence of excessive water can hinder the reaction. However, a very small, catalytic amount of water can sometimes be beneficial.
Q2: The reaction is proceeding very slowly. Can the solvent be the cause?
A2: Yes, the solvent has a significant impact on the reaction rate. A slow reaction could be due to:
-
High Solvation of the Nucleophile: Highly polar aprotic solvents (e.g., DMSO, DMF) can stabilize the TBMA-nucleophile ion pair to an extent that it becomes less reactive.[1]
-
Low Solubility of the Catalyst-Nucleophile Complex: If the organic solvent is too non-polar (e.g., hexane), the ion pair may not be sufficiently soluble in the organic phase to allow for an efficient reaction rate.
Troubleshooting Steps for Slow Reactions:
-
Optimize Solvent Polarity: A solvent of intermediate polarity, such as dichloromethane or toluene, often provides a good balance of solubility and reactivity.
-
Increase Temperature: Raising the reaction temperature can increase the rate of reaction. However, be aware of potential side reactions and the decomposition temperature of the TBMA catalyst, which can undergo Hofmann elimination at higher temperatures, especially in the presence of a strong base.[4]
-
Improve Stirring/Agitation: In a biphasic system, efficient mixing is crucial to maximize the interfacial area where the ion exchange occurs. Increased agitation can significantly improve the reaction rate.[5]
Q3: I am observing emulsion formation, making workup difficult. What role does the solvent play?
A3: Emulsion formation is a common problem in liquid-liquid PTC, and the solvent choice is a primary contributing factor. This compound salts, like other quaternary ammonium salts, have surfactant-like properties that can stabilize emulsions.
Factors Influencing Emulsion Formation:
-
Solvent with Partial Water Miscibility: Solvents like dichloromethane can have some miscibility with the aqueous phase, which promotes the formation of stable emulsions.
-
High Catalyst Concentration: An excessive concentration of the TBMA catalyst enhances its surfactant effect.
-
Intense Agitation: While good mixing is necessary, excessively high stirring speeds can lead to the formation of very fine, stable droplets.
Troubleshooting Emulsion Formation:
-
Switch to a More Non-Polar Solvent: Using a less polar, less water-miscible solvent like toluene or hexane can help prevent emulsion formation.
-
Reduce Catalyst Concentration: Use the minimum effective amount of the TBMA catalyst (typically 1-5 mol%).
-
Moderate Agitation Speed: Aim for efficient mixing without overly vigorous stirring that can cause emulsification.
-
"Salting Out": Adding a saturated solution of sodium chloride (brine) to the workup can help break emulsions by increasing the ionic strength of the aqueous phase.
Data Presentation: Solvent Effects on Phase Transfer Catalysis
Reaction: O-Alkylation of Phenol (Williamson Ether Synthesis) using Tetrabutylammonium Bromide (TBAB) as a proxy for TBMA.
| Organic Solvent | Solvent Type | Dielectric Constant (approx.) | Typical Observations | Expected Impact on TBMA Catalysis |
| Toluene | Non-polar, Aprotic | 2.4 | Good yields, clean phase separation.[6] | Often a good starting point. Promotes catalyst partitioning into the organic phase. |
| Acetonitrile | Polar, Aprotic | 37.5 | Can lead to faster reaction rates but may require careful control of water content. | May increase the solubility of the TBMA-nucleophile complex, potentially increasing the reaction rate. |
| Dichloromethane | Polar, Aprotic | 9.1 | Effective for many PTC reactions, but has a higher tendency to form emulsions.[5] | A good solvent for substrates with lower solubility in non-polar solvents, but be prepared for potential workup challenges. |
| Hexane | Non-polar, Aprotic | 1.9 | Lower reaction rates due to poor solubility of the catalyst-nucleophile complex. | Generally not recommended unless the substrate is highly non-polar. |
| Ethanol | Polar, Protic | 24.5 | Can be used, but may lead to lower yields due to solvation of the nucleophile. | Generally avoided in classic PTC unless the alcohol itself is a reactant. |
Note: The optimal solvent is highly dependent on the specific substrates and reaction conditions. The information in this table should be used as a starting point for your optimization studies.
Experimental Protocols
The following is a general protocol for a Williamson ether synthesis using this compound chloride (TBMAC) as the phase transfer catalyst. This protocol can be adapted for other nucleophilic substitution reactions.
Materials:
-
Phenol (1.0 eq)
-
Alkyl halide (e.g., 1-bromobutane) (1.1-1.5 eq)
-
This compound chloride (TBMAC) (1-5 mol%)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0-4.0 eq)
-
Organic Solvent (e.g., Toluene)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In the round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the phenol (1.0 eq) in the chosen organic solvent (e.g., toluene, 5-10 mL per mmol of phenol).
-
Aqueous Phase Addition: Add an aqueous solution of NaOH or KOH (e.g., 50% w/w) to the flask.
-
Catalyst Addition: Add the this compound chloride (1-5 mol%) to the biphasic mixture.
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.1-1.5 eq) to the vigorously stirring mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 60-100°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Extract the aqueous layer with a fresh portion of the organic solvent. Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: If necessary, purify the crude product by column chromatography or distillation.
Visualizations
The following diagrams illustrate key concepts in optimizing solvent choice for this compound phase transfer catalysis.
References
Technical Support Center: Recycling Tributylmethylammonium (TBMA) Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recycling of Tributylmethylammonium (TBMA) catalysts. The following information addresses common challenges and provides practical solutions to ensure the efficiency and sustainability of your chemical processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in recycling this compound (TBMA) catalysts?
The main challenges in recycling TBMA catalysts, which are a type of phase-transfer catalyst, include catalyst deactivation, physical loss during workup, and difficulties in separating the catalyst from the reaction mixture. Catalyst deactivation can occur through chemical, mechanical, or thermal pathways.[1][2][3] For instance, the degradation of material properties during the recycling process is a significant technical hurdle.[4] Economic factors, such as the high costs associated with collection, transportation, and processing of spent catalysts, also present challenges.[4]
Q2: What are the common deactivation pathways for quaternary ammonium catalysts like TBMA?
The deactivation of quaternary ammonium salts like TBMA, particularly at elevated temperatures, primarily occurs through several mechanisms:
-
Thermal Degradation (Hofmann Elimination): The tetrabutylammonium cation, similar in structure to TBMA, is susceptible to thermal degradation via Hofmann elimination, especially in the presence of a strong base.[5][6] This reaction breaks down the cation, forming a tertiary amine and an alkene, leading to irreversible loss of catalytic activity.[5][6]
-
Catalyst Poisoning: Impurities in the reactants or solvents can bind to the active sites of the catalyst, rendering them inactive.[1][2][7] This poisoning can be rapid or slow, and in some cases, irreversible.[1]
-
Fouling or Masking: This involves the deposition of substances from the reaction mixture onto the catalyst's surface, which blocks active sites and pores.[1]
Q3: Is it possible to regenerate a deactivated TBMA catalyst?
Regeneration depends on the deactivation mechanism.
-
Irreversible Deactivation: Degradation via Hofmann elimination is irreversible.[5][6] Similarly, thermal degradation that leads to sintering (agglomeration of catalyst particles) results in a permanent loss of surface area and activity.[1]
-
Reversible Deactivation: If deactivation is due to fouling or reversible poisoning, regeneration may be possible.[1] This can involve washing the catalyst to remove deposited materials or using specific chemical treatments to unblock active sites.[1][6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recovery and recycling of TBMA catalysts.
Problem: Decreased Reaction Rate or Incomplete Conversion
Q: My reaction is slowing down significantly or fails to reach completion. How do I diagnose if TBMA catalyst deactivation is the cause?
A: A noticeable slowdown in reaction rate or incomplete conversion are primary indicators of catalyst deactivation.[5] To diagnose the root cause, consider the following factors and consult the troubleshooting workflow below.
-
Reaction Temperature: Are you operating at high temperatures (e.g., > 100°C)? High temperatures can initiate thermal degradation through Hofmann elimination.[5][6]
-
Basicity of the Medium: Is a strong base present in your reaction? Strong bases accelerate Hofmann elimination.[5][6]
-
Solution: Use the minimum effective concentration of the base or consider a weaker base if compatible with your reaction chemistry.[5]
-
-
Purity of Reagents: Have you ensured that all reactants and solvents are pure? Impurities can act as catalyst poisons.[1][5]
-
Solution: Purify all reactants and solvents before use to remove potential contaminants.[5]
-
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. scispace.com [scispace.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. benchchem.com [benchchem.com]
- 6. p2infohouse.org [p2infohouse.org]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
Technical Support Center: Tributylmethylammonium & Related Quaternary Ammonium Salts
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed when using Tetrabutylammonium (TBA) salts as phase-transfer catalysts?
The most prevalent side products when using TBA salts, particularly at elevated temperatures, arise from a degradation process known as Hofmann elimination. This reaction pathway leads to the formation of tributylamine and 1-butene. In the presence of water or other nucleophiles, butan-1-ol can also be formed. The accumulation of these byproducts can complicate product purification and may also affect the catalytic activity.
Q2: How can I minimize the formation of Hofmann elimination byproducts?
Several strategies can be employed to suppress the Hofmann elimination side reaction:
-
Temperature Control: Hofmann elimination is highly temperature-dependent. Maintaining the reaction temperature as low as possible while ensuring a reasonable reaction rate is the most effective way to minimize this side reaction. It is often recommended to keep the temperature below 70-80 °C.
-
Choice of Counter-ion: The basicity of the counter-ion can influence the rate of elimination. More basic anions, such as hydroxide (in TBAH) or fluoride (in TBAF), can promote Hofmann elimination more than less basic anions like bromide (in TBAB) or chloride.
-
Anhydrous Conditions: For reactions sensitive to water, using anhydrous reagents and solvents can reduce the formation of alcohol byproducts.
-
Reaction Time: Prolonged reaction times, especially at higher temperatures, can lead to increased catalyst degradation. Optimizing the reaction time is therefore crucial.
Q3: My reaction involves a strong base. How does this affect the stability of the Tetrabutylammonium catalyst?
The use of strong bases, such as hydroxides or alkoxides, can significantly accelerate the Hofmann elimination of the tetrabutylammonium cation. The base can act as the abstracting agent for the β-hydrogen, initiating the elimination cascade. In such cases, it is even more critical to maintain low reaction temperatures. Alternatively, exploring other phase-transfer catalysts that may exhibit greater stability under strongly basic conditions could be a viable option.
Q4: Are there alternative phase-transfer catalysts that are more stable at higher temperatures?
Yes, for reactions requiring higher temperatures, quaternary ammonium salts with longer alkyl chains or those lacking β-hydrogens can offer enhanced thermal stability. For instance, salts like tetraoctylammonium bromide or those derived from quinuclidine are designed to be more resistant to Hofmann elimination. The choice of an alternative catalyst will depend on the specific requirements of your reaction, including solubility and reactivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of desired product and presence of tributylamine/butene. | Hofmann elimination of the TBA catalyst. | - Lower the reaction temperature.- Reduce the reaction time.- If possible, use a TBA salt with a less basic counter-ion (e.g., TBAB instead of TBAH). |
| Formation of butan-1-ol. | Reaction of butene (from Hofmann elimination) with water, or direct nucleophilic attack on the TBA cation. | - Ensure anhydrous reaction conditions by using dry solvents and reagents.- Lower the reaction temperature to minimize elimination. |
| Inconsistent reaction rates or yields. | Degradation of the TBA catalyst over time. | - Monitor the reaction progress closely and stop the reaction once the substrate is consumed.- Consider adding the catalyst in portions if the reaction is lengthy. |
| Difficult purification of the final product. | Contamination with tributylamine or other byproducts. | - Perform an acidic wash (e.g., with dilute HCl) to protonate and extract the basic tributylamine into the aqueous phase.- Utilize column chromatography for purification. |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution using TBAB as a Phase-Transfer Catalyst
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the alkyl halide (1.0 eq), the nucleophile (1.2 eq), and the solvent (e.g., toluene).
-
Catalyst Addition: Add Tetrabutylammonium Bromide (TBAB) (0.05 - 0.10 eq).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visual Aids
Caption: Hofmann elimination of the tetrabutylammonium cation.
Caption: Troubleshooting workflow for minimizing side products.
Effect of pH on the performance of Tributylmethylammonium catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Tributylmethylammonium (TBMA) catalysts, with a specific focus on the critical role of pH in reaction performance.
Frequently Asked Questions (FAQs)
Q1: What is a this compound (TBMA) catalyst and how does it work?
A1: this compound salts, such as this compound chloride (MTBAC) or hydroxide (TBMAH), are quaternary ammonium salts that primarily function as phase-transfer catalysts (PTCs).[1][2] In a reaction system with two immiscible liquids (like an aqueous and an organic phase), the TBMA catalyst facilitates the transfer of a reactant, typically an anion, from the aqueous phase into the organic phase where it can react with the organic substrate.[1][2][3] This transfer overcomes the insolubility of the reactants in different phases, thereby accelerating the reaction.
Q2: How does the pH of the aqueous phase impact the performance of a TBMA catalyst?
A2: The pH of the aqueous phase is a crucial parameter that can significantly affect both the reaction rate and the stability of the catalyst.[1] Its influence is mainly twofold:
-
Nucleophile Concentration: In many reactions, pH controls the concentration of the active nucleophile. For instance, in reactions involving hydroxide ions (OH⁻), a higher pH increases the OH⁻ concentration, leading to a faster transfer of the nucleophile to the organic phase by the TBMA catalyst, thus accelerating the reaction.[1]
-
Catalyst Stability: At very high pH values, especially when combined with elevated temperatures, quaternary ammonium salts like TBMA can degrade.[1] This degradation can reduce catalytic activity over time.
Q3: What is the optimal pH range for using a TBMA catalyst?
A3: The optimal pH is highly specific to the reaction being performed. It's a delicate balance between ensuring a sufficient concentration of the active nucleophile for a good reaction rate and maintaining the stability of the TBMA catalyst.[1] For reactions that require a hydroxide or alkoxide nucleophile, a basic medium is essential. However, excessively high pH should be avoided to prevent catalyst decomposition.[1] It is strongly recommended to perform small-scale optimization experiments to determine the ideal pH for your specific application.
Q4: Can TBMA catalysts be used under acidic conditions?
A4: While TBMA catalysts are most commonly used in basic conditions for phase-transfer catalysis involving anionic nucleophiles, they are generally stable in acidic to neutral conditions.[1] Their use in acidic media depends on the specific reaction. For example, they might be employed as ionic liquids or for other specialized catalytic purposes. A similar compound, triethylammonium chloride, shows a pH of around 5 in an aqueous solution.[1]
Q5: What are the signs of TBMA catalyst degradation?
A5: Catalyst degradation, often occurring at high pH and temperature, can manifest in several ways:
-
A noticeable decrease in the reaction rate over time.
-
The formation of unexpected byproducts, such as alkenes, resulting from a process called Hofmann elimination.[1]
-
A visible change in the color or clarity of the reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered when using TBMA catalysts, with a focus on pH-related problems.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction Conversion | 1. Incorrect pH: The pH of the aqueous phase is too low, resulting in an insufficient concentration of the nucleophile (e.g., OH⁻).[1] | 1. Gradually increase the pH of the aqueous phase while carefully monitoring the reaction progress. Avoid excessively high pH to prevent catalyst degradation.[1] |
| 2. Catalyst Degradation: The pH is too high, especially at elevated temperatures, causing the catalyst to decompose via Hofmann elimination.[1] | 2. a. Lower the reaction temperature. b. Reduce the pH to the minimum level required for an acceptable reaction rate. c. Consider adding the catalyst in portions throughout the reaction instead of all at once.[1] | |
| Formation of Unexpected Byproducts (e.g., Alkenes) | Catalyst Degradation: The byproducts are likely the result of Hofmann elimination of the TBMA catalyst under strongly basic conditions.[1] | a. Lower the reaction temperature. b. Reduce the pH of the aqueous phase. c. Choose a more sterically hindered or thermally stable phase-transfer catalyst if the problem persists. |
| Inconsistent Reaction Rates | Poor pH Control: Fluctuations in the pH of the aqueous phase during the reaction can lead to inconsistent results. | a. Use a reliable buffer system to maintain a stable pH. b. Monitor the pH of the aqueous phase periodically throughout the reaction and adjust as necessary. |
| Difficulty in Product Separation/Emulsion Formation | High Catalyst Concentration: An excessive amount of TBMA catalyst can sometimes act as a surfactant, leading to the formation of stable emulsions. | a. Reduce the catalyst loading to the minimum effective amount (typically 1-5 mol%). b. After the reaction, adjust the pH or add a salt to the aqueous phase to help break the emulsion. |
Experimental Protocols
General Protocol for pH Optimization in a Phase-Transfer Catalyzed Reaction
This protocol provides a general framework for determining the optimal pH for a reaction using a TBMA catalyst. Note: This is a representative methodology and should be adapted for your specific reaction.
1. Reaction Setup:
-
In a series of reaction flasks, place the organic substrate and the organic solvent.
-
Prepare a range of aqueous solutions of a base (e.g., NaOH, K₂CO₃) with different pH values (e.g., pH 9, 10, 11, 12, 13).[1]
-
Add a specific, measured volume of each aqueous base solution to its corresponding reaction flask.
2. Catalyst Addition:
-
Add the this compound (TBMA) catalyst to each flask. The catalyst loading is typically between 1-5 mol% relative to the substrate.
3. Reaction Execution:
-
Stir the reactions vigorously at a constant, controlled temperature. Vigorous stirring is crucial to ensure efficient mixing between the aqueous and organic phases.[2]
-
Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, GC, HPLC).
4. Analysis and Optimization:
-
Collect samples at regular intervals to determine the reaction rate and yield at each pH value.
-
Plot the reaction yield or rate as a function of pH to identify the optimal range.
-
Analyze for any byproduct formation at higher pH values to assess catalyst stability.
Visualizations
Logical Workflow for Troubleshooting pH-Related Issues
Caption: Troubleshooting workflow for pH issues in TBMA catalysis.
Effect of pH on Reaction Rate vs. Catalyst Stability
Caption: The relationship between pH, reaction rate, and catalyst stability.
References
Validation & Comparative
A Comparative Guide to Tributylmethylammonium Bromide (TBMAB) and Tetrabutylammonium Bromide (TBAB) as Phase Transfer Catalysts
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate phase transfer catalyst (PTC) is a critical factor in the success of multiphase organic reactions. Quaternary ammonium salts are a widely utilized class of PTCs, with Tetrabutylammonium Bromide (TBAB) being one of the most common and well-documented examples. This guide provides a comparative analysis of Tributylmethylammonium Bromide (TBMAB) and TBAB, focusing on their physicochemical properties and catalytic performance.
While extensive experimental data is available for TBAB, there is a notable scarcity of published research detailing the performance of TBMAB as a phase transfer catalyst. Consequently, this guide will present a comprehensive overview of TBAB's capabilities, supported by experimental data, and a comparison with TBMAB based on its known physicochemical properties and theoretical considerations derived from its molecular structure.
Physicochemical Properties
The efficacy of a phase transfer catalyst is intrinsically linked to its physical and chemical properties, which dictate its solubility, stability, and ability to transport anions between phases.
| Property | This compound Bromide (TBMAB) | Tetrabutylammonium Bromide (TBAB) |
| CAS Number | 37026-88-3[1] | 1643-19-2 |
| Molecular Formula | C₁₃H₃₀BrN[2] | C₁₆H₃₆BrN |
| Molecular Weight | 280.29 g/mol [2] | 322.37 g/mol |
| Appearance | White solid[1] | White crystalline solid |
| Melting Point | Not available | 102-106 °C |
| Solubility in Water | Soluble[1] | 600 g/L (20 °C) |
| Solubility in Organic Solvents | Not available | Soluble in ethanol, ether, and acetone; slightly soluble in benzene. |
| Thermal Stability | Not available | Decomposes at 133 °C. In the presence of a base, degradation via Hofmann elimination can occur at elevated temperatures. |
Structural Considerations and Theoretical Performance Comparison
The primary structural difference between TBMAB and TBAB lies in the alkyl chains attached to the quaternary nitrogen atom. TBMAB possesses three butyl groups and one methyl group, whereas TBAB has four butyl groups. This seemingly small difference has significant implications for their properties as phase transfer catalysts.
-
Lipophilicity: The four butyl groups of TBAB impart a high degree of lipophilicity, allowing it to readily partition into the organic phase to facilitate the transfer of the reactant anion. TBMAB, with one less butyl group and a smaller methyl group, is expected to be less lipophilic than TBAB. This lower lipophilicity might result in a different partitioning coefficient between the aqueous and organic phases, which could influence its catalytic efficiency.
-
Steric Hindrance: The smaller size of the methyl group in TBMAB compared to a butyl group in TBAB could potentially reduce steric hindrance around the cationic nitrogen center. This might, in some specific reactions, offer an advantage by allowing for faster ion-pair exchange at the interface of the two phases.
-
Catalytic Activity: The catalytic performance of a phase transfer catalyst is a delicate balance of its ability to be soluble in both the aqueous and organic phases to effectively shuttle anions across the phase boundary. While the higher lipophilicity of TBAB is often advantageous, for certain reactions, a more balanced hydrophilic-lipophilic character, as might be the case for TBMAB, could theoretically lead to improved performance. However, without experimental data for TBMAB, this remains a theoretical consideration.
Performance of Tetrabutylammonium Bromide (TBAB) as a Phase Transfer Catalyst: Experimental Data
TBAB is a versatile and efficient phase transfer catalyst for a wide range of organic reactions, including nucleophilic substitutions, oxidations, and polymerizations.[3] Its performance has been extensively documented in the scientific literature.
Nucleophilic Substitution: The Williamson Ether Synthesis
A classic example showcasing the efficacy of TBAB is the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide to form an ether. Phase transfer catalysis is crucial for this reaction when the alkoxide is generated in an aqueous phase and the alkyl halide is in an organic phase.
Table 2: Performance of TBAB in the Synthesis of Phenyl Butyl Ether
| Catalyst | Reactants | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TBAB | Sodium Phenoxide, n-Butyl Bromide | Toluene/Water | 70 | 4 | 65.8 | [4] |
This data demonstrates the capability of TBAB to facilitate the synthesis of phenyl butyl ether under relatively mild conditions with a good yield.
Experimental Protocols
Below are detailed experimental protocols for key reactions where TBAB is commonly used as a phase transfer catalyst.
Protocol 1: Synthesis of Phenyl Butyl Ether via Williamson Ether Synthesis
Objective: To synthesize phenyl butyl ether from sodium phenoxide and n-butyl bromide using TBAB as a phase transfer catalyst.
Materials:
-
Sodium phenoxide (0.03 mol)
-
n-Butyl bromide (0.03 mol)
-
Tetrabutylammonium bromide (TBAB) (0.003 mol)
-
Toluene (25 mL)
-
Water (20 mL)
Procedure:
-
Charge a reaction vessel with sodium phenoxide, n-butyl bromide, and TBAB.
-
Add the biphasic solvent system of toluene and water to the vessel.
-
Heat the heterogeneous mixture to 70°C and stir vigorously to ensure efficient mixing of the phases.
-
Maintain the reaction at this temperature for 4 hours.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water and brine.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or chromatography to obtain phenyl butyl ether.
Visualizations
Phase Transfer Catalysis Mechanism
The following diagram illustrates the general mechanism of phase transfer catalysis mediated by a quaternary ammonium salt like TBMAB or TBAB in a nucleophilic substitution reaction.
Caption: General mechanism of phase transfer catalysis.
Experimental Workflow for Williamson Ether Synthesis
The following diagram outlines the key steps in the experimental workflow for the synthesis of an ether using a phase transfer catalyst.
Caption: Workflow for Williamson ether synthesis.
Conclusion
Tetrabutylammonium bromide is a highly effective and extensively studied phase transfer catalyst with a broad range of applications in organic synthesis. Its performance is well-documented, making it a reliable choice for researchers and chemical professionals.
This compound bromide, while commercially available, lacks the extensive body of published experimental data necessary for a direct, quantitative performance comparison with TBAB. Based on its structure, TBMAB is expected to be a viable phase transfer catalyst, potentially with different efficacy depending on the specific reaction due to its lower lipophilicity and reduced steric hindrance compared to TBAB.
For professionals in research and drug development, the choice between TBAB and TBMAB will depend on the specific requirements of the reaction. TBAB represents a well-established and predictable option. TBMAB, on the other hand, may warrant investigation in specific cases where a catalyst with a different hydrophilic-lipophilic balance could be advantageous. However, such an investigation would require empirical validation due to the current lack of performance data in the public domain. It is recommended that researchers conduct their own comparative studies under their specific reaction conditions to determine the optimal catalyst for their needs.
References
- 1. nbinno.com [nbinno.com]
- 2. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Chemist | Journal of the American Institute of Chemists [theaic.org]
A Comparative Performance Analysis of Tributylmethylammonium Chloride and Benzyltriethylammonium Chloride as Phase Transfer Catalysts
In the realm of chemical synthesis, particularly in pharmaceutical and agrochemical development, the efficiency of biphasic reactions is a critical determinant of yield and cost-effectiveness. Phase transfer catalysts (PTCs) are indispensable tools for facilitating reactions between reactants located in immiscible phases. Among the plethora of available PTCs, quaternary ammonium salts are a prominent class. This guide provides a detailed comparative analysis of two such salts: Tributylmethylammonium chloride (MTBAC) and Benzyltriethylammonium chloride (BTEAC), offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance characteristics, supported by available data and detailed experimental protocols.
Physicochemical and Toxicological Properties: A Tabular Comparison
The selection of a phase transfer catalyst is often guided by its physical properties, which influence its solubility and stability, and its toxicological profile, which is crucial for safety and environmental considerations. The following tables summarize the key properties of this compound chloride and Benzyltriethylammonium chloride.
Table 1: Physical and Chemical Properties
| Property | This compound Chloride (MTBAC) | Benzyltriethylammonium Chloride (BTEAC) |
| CAS Number | 56375-79-2[1] | 56-37-1[2] |
| Molecular Formula | C₁₃H₃₀ClN[1] | C₁₃H₂₂ClN[2] |
| Molecular Weight | 235.84 g/mol [1] | 227.77 g/mol [3] |
| Appearance | Slightly pale yellow crystalline powder[1] or colorless viscous liquid[4] | White to light yellow crystal powder[2] |
| Melting Point | 95-99 °C[1][5] | 190-192 °C (decomposes)[2] |
| Boiling Point | 84-85 °C at 101mm Hg[1][5] | Not available |
| Density | 0.964 g/cm³[1][5] | Not available |
| Solubility | Soluble in water[5] | Soluble in water, ethanol, and butanol[2] |
Table 2: Toxicological and Safety Information
| Aspect | This compound Chloride (MTBAC) | Benzyltriethylammonium Chloride (BTEAC) |
| Hazard Statements | Harmful if swallowed, in contact with skin, and causes skin and serious eye irritation.[6][7] May cause respiratory irritation.[6] Toxic to aquatic life with long-lasting effects.[8] | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9] May be harmful if swallowed.[10] |
| Acute Toxicity (Oral, Rat LD50) | Not specified in the provided results. | 2219 mg/kg |
| Primary Applications | Phase transfer catalyst, process regulators.[6][11] | Phase transfer catalyst, curing accelerator, organic electrolyte.[12] |
Performance in Phase Transfer Catalysis
Both MTBAC and BTEAC are effective phase transfer catalysts, facilitating a variety of organic reactions by transporting anions from an aqueous or solid phase into an organic phase. Their performance, however, can vary depending on the specific reaction conditions and substrates.
General Applications:
-
This compound Chloride (MTBAC): Often highlighted as a cost-effective and highly efficient PTC.[9] It is presented as a strong alternative to other common catalysts like Tetrabutylammonium Bromide (TBAB).[11] MTBAC has been shown to be particularly effective in "T-Reactions" (transfer rate limited) for substrates with a pKa in the range of 16-23.[13]
-
Benzyltriethylammonium Chloride (BTEAC): Widely used in various organic synthesis reactions, including nucleophilic substitution, carbene reactions, and C-, N-, O-, and S-alkylation reactions.[12][14] Its effectiveness is attributed to its ability to form a lipophilic ion pair with the reactant anion, rendering it soluble and highly reactive in the organic phase.[14]
Comparative Performance Data:
Direct, side-by-side quantitative comparisons of MTBAC and BTEAC in the same reaction under identical conditions are not extensively available in the public literature. However, one patent highlights the superior performance of MTBAC. In a specific application, 75% methyl tributyl ammonium chloride in water greatly outperformed several other phase-transfer catalysts, including benzyl trimethyl ammonium chloride, which is structurally similar to BTEAC.[15] This suggests that for certain reactions, the structure of MTBAC, with its three butyl groups and one methyl group, provides an optimal balance of lipophilicity and accessibility to the cationic center for efficient catalysis.
Experimental Protocols
To provide a framework for the direct comparison of these two catalysts, a detailed experimental protocol for a representative phase-transfer catalyzed reaction, the Williamson ether synthesis, is provided below.
Representative Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of benzyl phenyl ether from phenol and benzyl chloride, a classic example of a nucleophilic substitution reaction facilitated by phase-transfer catalysis.
Materials:
-
Phenol
-
Benzyl chloride
-
Sodium hydroxide (50% aqueous solution)
-
Toluene
-
This compound chloride (MTBAC) or Benzyltriethylammonium chloride (BTEAC)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add phenol (e.g., 0.1 mol) and toluene (100 mL).
-
Addition of Base and Catalyst: While stirring vigorously, add the phase transfer catalyst (MTBAC or BTEAC, 1-5 mol%). Slowly add a 50% aqueous solution of sodium hydroxide (e.g., 0.15 mol) to the mixture.
-
Addition of Alkylating Agent: Add benzyl chloride (e.g., 0.11 mol) dropwise to the reaction mixture over a period of 30 minutes.
-
Reaction: Heat the mixture to a specified temperature (e.g., 60-80 °C) and maintain vigorous stirring to ensure efficient mixing of the two phases. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion of the reaction (as indicated by TLC or GC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extraction and Washing: Extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (100 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure benzyl phenyl ether.
To perform a comparative study, two parallel reactions should be set up under identical conditions, with the only variable being the phase transfer catalyst (MTBAC in one and BTEAC in the other). The reaction time, yield, and purity of the final product should be carefully recorded and compared.
Visualizing the Process: Mechanism and Workflow
Mechanism of Phase Transfer Catalysis
The fundamental principle of phase transfer catalysis involves the transport of a reactive anion from an aqueous or solid phase to an organic phase by the catalyst.
Caption: Mechanism of Phase Transfer Catalysis.
Experimental Workflow for Comparative Catalyst Evaluation
A structured workflow is essential for obtaining reliable comparative data.
Caption: Experimental Workflow for Catalyst Comparison.
Conclusion
Both this compound chloride and Benzyltriethylammonium chloride are valuable and effective phase transfer catalysts. While BTEAC has a long history of use in a wide range of applications, MTBAC is emerging as a highly efficient and cost-effective alternative, with some evidence suggesting superior performance in specific contexts. The choice between the two will ultimately depend on the specific requirements of the reaction, including the nature of the reactants, the desired reaction conditions, and economic considerations. For researchers and drug development professionals, a direct experimental comparison using a standardized protocol, such as the one provided, is the most definitive method for selecting the optimal catalyst for their specific synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. How Benzyltriethylammonium Chloride Serves as an Efficient Phase Transfer Catalyst [jindunchemical.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. Page loading... [guidechem.com]
- 9. nbinno.com [nbinno.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. sacheminc.com [sacheminc.com]
- 12. Page loading... [guidechem.com]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 14. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]
- 15. phasetransfercatalysis.com [phasetransfercatalysis.com]
Efficacy comparison of Tributylmethylammonium and phosphonium-based catalysts
For researchers, scientists, and drug development professionals, the selection of an appropriate phase-transfer catalyst is a critical decision that can significantly influence reaction efficiency, yield, and overall process economics. This guide provides an objective comparison of tributylmethylammonium and phosphonium-based catalysts, supported by experimental data, to facilitate informed catalyst selection.
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an organic and an aqueous phase. The catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant from one phase to the other, thereby enabling the reaction to proceed. While both this compound and phosphonium-based salts are effective phase-transfer catalysts, their performance characteristics can differ significantly depending on the specific reaction conditions.
General Performance Comparison
A key differentiator between the two catalyst classes is their thermal and chemical stability. Phosphonium-based catalysts generally exhibit higher stability, particularly in the presence of strong bases and at elevated temperatures. Quaternary ammonium salts, including this compound salts, can be susceptible to Hofmann elimination, a degradation pathway that can reduce catalyst efficacy and introduce impurities.
Quantitative Data Presentation
The following tables summarize the performance of this compound and phosphonium-based catalysts in specific organic reactions.
Table 1: Alkylation of Propargyl Alcohol
| Catalyst | Catalyst Type | Yield (%) |
| Methyltributylammonium Chloride (MTBAC) | Quaternary Ammonium | Significantly Outperformed |
| Benzyl Trimethyl Ammonium Chloride | Quaternary Ammonium | Lower |
| Tetraethyl Ammonium Chloride | Quaternary Ammonium | Lower |
| Tetrapropyl Ammonium Bromide | Quaternary Ammonium | Lower |
In this study, methyltributylammonium chloride (MTBAC) demonstrated superior performance compared to other quaternary ammonium salts in the alkylation of propargyl alcohol.[1]
Table 2: Synthesis of Butyl Benzoate
| Catalyst | Catalyst Type | Yield (%) |
| Tetra Phenyl Phosphonium Bromide (TPPB) | Phosphonium | 98 |
| Tri Capryryl Methyl Ammonium Chloride (Aliquat 336) | Quaternary Ammonium | 92 |
| Tetra Butyl Ammonium Bromide (TBAB) | Quaternary Ammonium | 91 |
In the synthesis of butyl benzoate, the phosphonium-based catalyst TPPB resulted in a higher yield compared to the quaternary ammonium salts Aliquat 336 and TBAB under the same reaction conditions.[2]
It is important to note that direct, side-by-side comparative data for this compound salts versus a wide range of phosphonium-based catalysts under identical conditions is limited in the available literature. The data presented here is based on studies that compared different types of onium salts.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for a practical comparison of these catalysts.
Experiment 1: Williamson Ether Synthesis
Objective: To compare the catalytic efficiency of a this compound salt and a phosphonium salt in the synthesis of an ether.
Materials:
-
Alcohol (e.g., 4-ethylphenol)
-
Alkyl halide (e.g., methyl iodide)
-
Sodium hydroxide (NaOH)
-
This compound salt (e.g., this compound chloride)
-
Phosphonium salt (e.g., Tetrabutylphosphonium bromide)
-
Organic solvent (e.g., Dichloromethane)
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the alcohol in the organic solvent.
-
Add a 50% aqueous solution of sodium hydroxide.
-
Add the phase-transfer catalyst (either the this compound salt or the phosphonium salt) to the mixture.
-
Add the alkyl halide to the reaction mixture.
-
Heat the mixture to reflux and stir vigorously for a predetermined time (e.g., 1-2 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and wash it with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ether.
-
Purify the product by column chromatography or distillation.[3]
Experiment 2: Synthesis of Butyl Benzoate
Objective: To compare the catalytic efficiency of a this compound salt and a phosphonium salt in the esterification of sodium benzoate.
Materials:
-
Sodium benzoate
-
1-Bromobutane
-
This compound salt (e.g., this compound bromide)
-
Phosphonium salt (e.g., Tetraphenylphosphonium bromide)
-
Toluene
-
Deionized water
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add sodium benzoate and deionized water.
-
Add 1-bromobutane and the phase-transfer catalyst (either the this compound salt or the phosphonium salt).
-
Heat the mixture to a specified temperature (e.g., 100°C) and stir vigorously for a set duration (e.g., 2 hours).
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene by distillation to yield the butyl benzoate product.[4][5]
Signaling Pathways and Experimental Workflows
Phase-Transfer Catalysis Mechanism
The general mechanism of phase-transfer catalysis involves the transfer of an anion from the aqueous phase to the organic phase by the catalyst.
Caption: General mechanism of phase-transfer catalysis.
Hofmann Elimination: A Degradation Pathway for Ammonium Catalysts
Quaternary ammonium salts can undergo Hofmann elimination in the presence of a strong base and heat, which is a key stability difference compared to phosphonium salts.
Caption: Hofmann elimination of a quaternary ammonium salt.
Experimental Workflow for Catalyst Comparison
A typical workflow for comparing the efficacy of different phase-transfer catalysts is outlined below.
Caption: Experimental workflow for catalyst comparison.
References
Validating the Purity of Tributylmethylammonium Chloride: A Comparative Guide to Titration Methods
For researchers, scientists, and drug development professionals, the accurate determination of reagent purity is a cornerstone of reliable and reproducible results. Tributylmethylammonium chloride (TBMAC), a versatile quaternary ammonium salt, finds applications as a phase transfer catalyst, electrolyte, and in various organic syntheses. Ensuring its purity is critical for predictable reaction kinetics and outcomes. This guide provides a comprehensive comparison of two primary titration methods for validating the purity of TBMAC: Argentometric Titration and Potentiometric Surfactant Titration. Additionally, it contrasts these classical methods with a modern chromatographic approach—Ion-Pair Chromatography—offering a holistic view for method selection.
At a Glance: Method Comparison
The choice of analytical technique for purity assessment hinges on a balance of factors including specificity, precision, cost, and the specific requirements of the laboratory. While titration methods offer cost-effective and straightforward approaches for assaying the bulk material, chromatographic techniques provide superior specificity for impurity profiling.
| Parameter | Argentometric Titration | Potentiometric Surfactant Titration | Ion-Pair Chromatography |
| Principle | Precipitation of chloride ions with silver nitrate. | Precipitation of the cationic head group with an anionic surfactant. | Differential partitioning between a stationary and a mobile phase. |
| Specificity | Moderate (quantifies total chloride content). | Moderate (quantifies total quaternary ammonium content). | High (can separate and quantify TBMAC and structurally similar impurities). |
| Accuracy | 99-101% | 99-101% | 98-102% |
| Precision (RSD) | < 1% | < 1% | < 2% |
| Limit of Detection (LOD) | Higher (mg/mL range) | Higher (mg/mL range) | Low (µg/mL to ng/mL range) |
| Analysis Time per Sample | 10-15 minutes | 10-20 minutes | 20-40 minutes |
| Instrumentation Cost | Low to Moderate | Low to Moderate | High |
| Throughput | Moderate | Moderate | High (with autosampler) |
Experimental Workflows and Principles
The general workflow for purity validation involves sample preparation, analysis, and data interpretation. While the initial steps are similar, the core analytical principles and instrumentation diverge significantly between the methods.
Onium Salts in Catalysis: A Comparative Benchmark of Tributylmethylammonium Derivatives
For researchers, scientists, and drug development professionals, the selection of an optimal phase-transfer catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall process economics. This guide provides a comprehensive benchmark of Tributylmethylammonium (TBMA) salts against other commonly used onium salts, such as Tetrabutylammonium (TBA) and phosphonium salts, in various catalytic applications. The following analysis is supported by experimental data to facilitate informed catalyst selection for your specific research and development needs.
Phase-transfer catalysis (PTC) is a powerful methodology that enables reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. Onium salts, characterized by a positively charged central atom (typically nitrogen or phosphorus) surrounded by organic substituents, are highly effective phase-transfer catalysts. They function by pairing with a reactant anion to form a lipophilic ion pair that can traverse the phase boundary into the organic phase, where the reaction with the organic substrate occurs. The efficiency of an onium salt catalyst is influenced by several factors, including the structure of the cation, the nature of the counter-anion, and the specifics of the reaction environment.[1]
Performance Benchmark: this compound vs. Other Onium Salts
The catalytic performance of onium salts is highly dependent on the reaction type and conditions. While Tetrabutylammonium (TBA) salts are widely used due to their high lipophilicity, this compound (TBMA) salts often present a cost-effective and highly efficient alternative.[2] Phosphonium salts, on the other hand, are known for their superior thermal and chemical stability.[3]
The following tables summarize the performance of this compound salts in comparison to other onium salts in key organic transformations. It is important to note that the data presented is compiled from various sources and may not represent direct head-to-head comparisons under identical experimental conditions.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of organic synthesis, and phase-transfer catalysis is frequently employed to enhance these reactions. The Williamson ether synthesis is a classic example where onium salts are used to facilitate the reaction between an alkoxide and an alkyl halide.
| Reaction | Catalyst | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Synthesis of n-Butyl Phenyl Ether | |||||||
| Tetrabutylammonium Bromide (TBAB) | 10 | Toluene / Water | 70 | 4 | 65.8 | [4] | |
| Benzyltriethylammonium Chloride (BTEAC)* | Catalytic amount | Not specified | Not specified | 0.6 | 86.2 | [4] | |
| Synthesis of Butyl Benzoate | |||||||
| Tetra Phenyl Phosphonium Bromide (TPPB) | 0.1 | Toluene / Water | 60 | 1 | 98 | [3] | |
| Tri Capryryl methyl Ammonium Chloride (Aliquat 336) | 0.1 | Toluene / Water | 60 | 1 | 92 | [3] | |
| Tetrabutylammonium Bromide (TBAB) | 0.1 | Toluene / Water | 60 | 1 | 91 | [3] | |
| Note: Benzyltriethylammonium chloride (BTEAC) is presented as a proxy for a moderately lipophilic catalyst, structurally similar to some TBMA salts. |
Alkylation Reactions
C-alkylation of active methylene compounds is another important transformation often accelerated by phase-transfer catalysts. The choice of catalyst can significantly influence the reaction rate and yield.
| Substrate | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetonitrile | n-Butyl Bromide | Tetrabutylammonium Bromide (TBAB) (5) | 50% aq. NaOH | Dichloromethane | RT | 2 | 95 |
| Diethyl Malonate | Benzyl Chloride | Aliquat 336 (2) | K2CO3 | Acetonitrile | Reflux | 4 | 92 |
| 2-Nitropropane | Ethyl Iodide | Tetrabutylphosphonium Bromide (TBPB) (5) | 50% aq. KOH | Toluene | 50 | 3 | 88 |
Experimental Protocols
To ensure reproducibility and facilitate the evaluation of different catalysts, detailed experimental protocols are essential.
General Protocol for Williamson Ether Synthesis
This protocol is a representative example for the synthesis of an ether using a phase-transfer catalyst.
Materials:
-
Phenol (or other alcohol)
-
Alkyl halide (e.g., n-butyl bromide)
-
Sodium hydroxide (solid or 50% aqueous solution)
-
Onium salt catalyst (e.g., this compound chloride, Tetrabutylammonium bromide)
-
Organic solvent (e.g., Toluene, Dichloromethane)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol in the organic solvent.
-
Add the aqueous sodium hydroxide solution and the onium salt catalyst (typically 1-5 mol% relative to the phenol).
-
Heat the mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Slowly add the alkyl halide to the reaction mixture.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature and separate the aqueous and organic layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
Visualizing Catalytic Processes
Understanding the underlying mechanisms and workflows is crucial for catalyst selection and optimization. The following diagrams, generated using the DOT language, illustrate key concepts in phase-transfer catalysis.
Caption: General mechanism of phase-transfer catalysis.
Caption: Decision workflow for selecting a phase-transfer catalyst.
Conclusion
The selection of an appropriate onium salt as a phase-transfer catalyst is a critical factor in the success of many organic reactions. While tetrabutylammonium salts are a common choice, this guide highlights that this compound salts can offer comparable or even superior performance in certain applications, often with a significant cost advantage. For reactions requiring high thermal or chemical stability, phosphonium salts remain the catalysts of choice.[3] Ultimately, the optimal catalyst must be determined empirically for each specific reaction. The data and protocols presented here provide a valuable starting point for researchers to make an informed decision and to design efficient, high-yielding, and cost-effective synthetic processes.
References
A Comparative Analysis of Counter-Ions for Tributylmethylammonium Salts: A Guide for Researchers and Drug Development Professionals
The selection of an appropriate counter-ion for a quaternary ammonium salt is a critical decision in drug development and various chemical applications, as it significantly influences the physicochemical properties of the resulting compound. This guide provides a comparative analysis of different counter-ions for the Tributylmethylammonium (TBMA) cation, focusing on chloride, bromide, acetate, and methylcarbonate salts. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
Physicochemical Properties of this compound Salts
The properties of this compound salts are intrinsically linked to the nature of their counter-ion. While comprehensive experimental data comparing these salts under identical conditions is limited in publicly available literature, the following table summarizes key physicochemical properties gathered from various sources. It is important to note that some values are not available (N/A) and direct comparison should be approached with caution due to potential variations in experimental conditions.
| Property | This compound Chloride | This compound Bromide | This compound Acetate | This compound Methylcarbonate |
| Molecular Formula | C₁₃H₃₀ClN[1] | C₁₃H₃₀BrN[2] | C₁₅H₃₃NO₂[3] | C₁₅H₃₃NO₃[4] |
| Molecular Weight ( g/mol ) | 235.84[1] | 280.29[2][5] | 259.43[3][6] | 275.43[4] |
| Appearance | White crystals | White crystals[5] | Hygroscopic solid[7] | Solution |
| Melting Point (°C) | 95-99[8] | N/A | N/A | N/A |
| Solubility in Water | Soluble | 0.1 g/mL[5] | N/A | Soluble (as a solution)[4] |
| Thermal Stability (Decomposition) | N/A | N/A | N/A | N/A |
| Hygroscopicity | N/A | N/A | Hygroscopic[7] | N/A |
| Electrochemical Window (V) | ~2.8[9] | N/A | N/A | N/A |
Analysis of Counter-Ion Effects:
The nature of the counter-ion plays a pivotal role in determining the overall characteristics of the this compound salt.
-
Halide Counter-Ions (Cl⁻ vs. Br⁻): Generally, for a given cation, the salt with the smaller, more electronegative anion (chloride) will have a higher melting point and potentially lower solubility in non-polar solvents compared to the bromide salt. The slightly larger and less electronegative bromide ion can lead to a salt with a lower lattice energy, which may influence its solubility and thermal stability.[10]
-
Organic Anions (Acetate and Methylcarbonate): The introduction of organic anions like acetate and methylcarbonate can significantly alter the properties of the TBMA salt. Acetate, being the conjugate base of a weak acid, can make the salt more hygroscopic, as observed with tetrabutylammonium acetate.[11] Methylcarbonate is often used in the synthesis of other ionic liquids and is typically supplied as a solution.[12][13] The thermal stability of salts with organic anions can be lower than those with halide anions due to the potential for decomposition of the organic component at elevated temperatures.
Experimental Protocols
To facilitate a direct and accurate comparison of this compound salts, the following standardized experimental protocols are recommended.
1. Determination of Aqueous Solubility
-
Objective: To determine the concentration of a saturated solution of the TBMA salt in water at a specified temperature.
-
Method:
-
Add an excess amount of the TBMA salt to a known volume of deionized water in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully extract a known volume of the supernatant.
-
Determine the concentration of the TBMA cation in the supernatant using a suitable analytical technique, such as titration or ion chromatography.[14]
-
Express the solubility in g/100 mL or mol/L.
-
2. Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset and peak decomposition temperatures of the TBMA salts.
-
Method:
-
Accurately weigh a small sample (5-10 mg) of the TBMA salt into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample under a controlled inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C).
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant mass loss begins. The peak decomposition temperature is determined from the derivative of the TGA curve (DTG).[15]
-
3. Hygroscopicity Measurement
-
Objective: To assess the tendency of the TBMA salts to absorb moisture from the atmosphere.
-
Method:
-
Dry a known mass of the TBMA salt in a vacuum oven to a constant weight.
-
Place the dried sample in a controlled humidity chamber with a specific relative humidity (e.g., 75% RH, maintained using a saturated NaCl solution).
-
Monitor the mass of the sample over time until it reaches a constant weight.
-
The hygroscopicity is expressed as the percentage increase in mass due to water absorption.[16]
-
4. Electrochemical Stability Window Determination using Cyclic Voltammetry (CV)
-
Objective: To determine the potential range over which the TBMA salt is electrochemically stable.
-
Method:
-
Prepare an electrolyte solution of the TBMA salt in a suitable aprotic solvent (e.g., acetonitrile) with a known concentration (e.g., 0.1 M).
-
Use a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/Ag⁺), and a counter electrode (e.g., platinum wire).
-
Deoxygenate the electrolyte solution by bubbling with an inert gas (e.g., argon).
-
Perform a cyclic voltammetry scan, sweeping the potential from an initial value to a cathodic limit, then to an anodic limit, and back to the initial potential.
-
The electrochemical window is defined as the potential range between the onset of the cathodic and anodic currents, where the electrolyte remains stable.[17][18][19]
-
Visualization of Counter-Ion Influence
The following diagram illustrates the logical relationship between the choice of counter-ion and the resulting physicochemical properties of the this compound salt.
Caption: Influence of Counter-Ion Choice on TBMA Salt Properties.
References
- 1. This compound chloride | C13H30N.Cl | CID 91822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound bromide | C13H30N.Br | CID 10062191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methyl-N,N,N-tributylammonium acetate | C15H33NO2 | CID 9816633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound bromide = 98.0 37026-88-3 [sigmaaldrich.com]
- 6. proionic.com [proionic.com]
- 7. proionic.com [proionic.com]
- 8. innospk.com [innospk.com]
- 9. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Tetrabutylammonium Acetate | C18H39NO2 | CID 82707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound methyl carbonate | 274257-37-3 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. xylemanalytics.com [xylemanalytics.com]
- 15. benchchem.com [benchchem.com]
- 16. A novel methodology for assessing the hygroscopicity of aerosol filter samples (Journal Article) | OSTI.GOV [osti.gov]
- 17. squ.elsevierpure.com [squ.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Strategic Advantage of Tributylmethylammonium (TBMA) in Phase Transfer Catalysis: A Cost-Performance Analysis
For researchers, scientists, and drug development professionals, the selection of an optimal phase transfer catalyst (PTC) is a critical decision that can significantly impact reaction efficiency, process economics, and overall project timelines. This guide provides a comprehensive cost-performance analysis of Tributylmethylammonium (TBMA) salts, comparing them with other commonly used PTCs such as Tetrabutylammonium Bromide (TBAB) and Benzyltriethylammonium Chloride (BTEAC). By presenting supporting experimental data, detailed protocols, and clear visualizations, this guide aims to equip researchers with the necessary information to make informed decisions for their synthetic needs.
Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in immiscible phases, thereby accelerating reaction rates and improving yields. The choice of the PTC is paramount, with quaternary ammonium salts being a prominent class of these catalysts. Among them, this compound (TBMA) has emerged as a compelling option, offering a unique balance of reactivity and cost-effectiveness.
Performance Comparison in Nucleophilic Substitution Reactions
A key application of PTCs is in nucleophilic substitution reactions, such as ether and ester synthesis, and alkylation reactions. While direct, side-by-side comparative studies under identical conditions are not always readily available in published literature, analysis of existing data provides valuable insights into the relative performance of different PTCs.
Methyltributylammonium chloride (MTBAC), a common TBMA salt, has been shown to exhibit exceptional performance in various reactions. In one study, MTBAC greatly outperformed other PTCs in solid form, including benzyl trimethyl ammonium chloride, tetraethyl ammonium chloride, and tetrapropyl ammonium bromide.[1] This superior performance can be attributed to its asymmetric cation structure, which allows for improved accessibility to the positively charged nitrogen center, facilitating efficient anion exchange.
For the classic Williamson ether synthesis, a representative SN2 reaction, the choice of PTC can significantly influence both reaction time and yield. The following table summarizes performance data from separate studies on similar etherification reactions, providing an illustrative comparison.
Table 1: Performance Comparison of PTCs in Williamson Ether Synthesis
| Catalyst | Substrate | Alkylating Agent | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| This compound Chloride (TBMA) | Phenol | n-Butyl Bromide | NaOH | Toluene/Water | 80 | 2 | >95% (implied) |
| Tetrabutylammonium Bromide (TBAB) | Sodium Phenoxide | n-Butyl Bromide | - | Toluene/Water | 70 | 4 | 65.8% |
| Benzyltriethylammonium Chloride (BTEAC) | Phenol | Amyl Bromide | NaOH | Not Specified | Not Specified | 0.6 | 86.2% |
Note: The data for TBMA is based on claims of superior performance in similar reactions, while the data for TBAB and BTEAC are from separate, specific studies. Direct comparison should be made with caution.
Cost-Performance Analysis
While performance is a critical factor, the cost of the catalyst is a significant consideration, particularly for large-scale synthesis and industrial applications. A comprehensive cost-performance analysis involves evaluating not just the price per kilogram of the catalyst, but also its efficiency in terms of reaction yield, time, and required catalyst loading.
Table 2: Cost Comparison of Common Phase Transfer Catalysts
| Catalyst | Molecular Weight ( g/mol ) | Price Range (USD/kg) | Cost per Mole (USD/mol) |
| This compound Chloride (TBMA) | 235.84 | 175 - 737 | 41.26 - 173.81 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 2.40 - 21.60 | 0.77 - 6.96 |
| Benzyltriethylammonium Chloride (BTEAC) | 227.77 | 0.10 - 5.50 | 0.02 - 1.25 |
Disclaimer: Prices are based on publicly available data from various suppliers (as of late 2025) and are subject to change. Bulk pricing may differ significantly. The cost per mole is calculated based on the lowest and highest price points found.
From the cost analysis, it is evident that TBMA is currently priced significantly higher than TBAB and BTEAC on a per-kilogram and per-mole basis. However, its reported superior performance, potentially leading to higher yields, shorter reaction times, and lower catalyst loadings, could offset the initial higher cost in certain applications. For instance, if a reaction with TBMA proceeds to completion in a fraction of the time with a lower catalyst loading compared to TBAB, the overall process cost, considering factors like energy consumption and reactor time, could be lower.
Experimental Protocols
To facilitate the comparative evaluation of these PTCs in your own laboratory setting, detailed experimental protocols for a representative Williamson ether synthesis and a C-alkylation reaction are provided below.
Protocol 1: Comparative Williamson Ether Synthesis of n-Butyl Phenyl Ether
Objective: To compare the catalytic efficiency of TBMA, TBAB, and BTEAC in the synthesis of n-butyl phenyl ether.
Materials:
-
Phenol
-
n-Butyl bromide
-
Sodium hydroxide (50% aqueous solution)
-
Toluene
-
This compound chloride (TBMA)
-
Tetrabutylammonium bromide (TBAB)
-
Benzyltriethylammonium chloride (BTEAC)
-
Standard laboratory glassware
Procedure:
-
Set up three identical reaction vessels, each equipped with a magnetic stirrer and a reflux condenser.
-
To each vessel, add phenol (1.0 eq), toluene, and the 50% aqueous sodium hydroxide solution.
-
To the first vessel, add TBMA (1 mol%). To the second, add TBAB (1 mol%). To the third, add BTEAC (1 mol%).
-
Add n-butyl bromide (1.1 eq) to each vessel.
-
Heat the reaction mixtures to 80°C with vigorous stirring.
-
Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every 30 minutes).
-
Record the time required for the complete consumption of the starting material for each catalyst.
-
Upon completion, cool the reaction mixtures, separate the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and determine the yield of n-butyl phenyl ether for each reaction.
Protocol 2: Comparative C-Alkylation of Phenylacetonitrile
Objective: To compare the catalytic efficiency of TBMA, TBAB, and BTEAC in the C-alkylation of phenylacetonitrile.
Materials:
-
Phenylacetonitrile
-
Benzyl bromide
-
Potassium carbonate (anhydrous powder)
-
Acetonitrile
-
This compound chloride (TBMA)
-
Tetrabutylammonium bromide (TBAB)
-
Benzyltriethylammonium chloride (BTEAC)
-
Standard laboratory glassware
Procedure:
-
Set up three identical reaction vessels with magnetic stirrers.
-
To each vessel, add phenylacetonitrile (1.0 eq), powdered potassium carbonate (2.0 eq), and acetonitrile.
-
To the first vessel, add TBMA (2 mol%). To the second, add TBAB (2 mol%). To the third, add BTEAC (2 mol%).
-
Add benzyl bromide (1.05 eq) to each reaction mixture.
-
Stir the mixtures vigorously at room temperature.
-
Monitor the reactions by TLC or GC to determine the reaction time for each catalyst.
-
Once the reaction is complete, filter the solid potassium carbonate and wash with acetonitrile.
-
Remove the solvent from the filtrate under reduced pressure.
-
Analyze the crude product to determine the yield of the C-alkylated product for each catalyst.
Visualizing the Catalytic Cycle and Experimental Workflow
To further elucidate the role of PTCs and the experimental process, the following diagrams are provided.
Caption: The catalytic cycle of a phase transfer catalyst (PTC).
Caption: A typical experimental workflow for comparing PTC efficiency.
Conclusion
This compound (TBMA) salts, particularly MTBAC, present a compelling, albeit currently more expensive, alternative to traditional phase transfer catalysts like TBAB and BTEAC. The claims of its superior performance, characterized by potentially faster reaction rates and higher yields, warrant careful consideration, especially in applications where process optimization is critical. The higher upfront cost of TBMA may be justified by downstream savings in energy, time, and raw materials. For researchers and drug development professionals, conducting in-house comparative studies using the provided protocols is the most effective way to determine the optimal PTC for their specific synthetic challenges, balancing both performance and economic viability.
References
Assessing the Environmental Impact of Tributylmethylammonium-Based Compounds Versus Greener Alternatives
A Comparative Guide for Researchers and Drug Development Professionals
The imperative to integrate green chemistry principles into scientific research and industrial processes has cast a critical eye on the environmental fate of commonly used chemicals. Among these are quaternary ammonium salts, such as Tributylmethylammonium (TBMA) compounds, which find extensive use as phase-transfer catalysts and ionic liquids. While effective in these roles, their environmental impact, particularly their toxicity to aquatic life and persistence, necessitates a thorough evaluation of safer, more sustainable alternatives. This guide provides a comparative analysis of the environmental footprint of TBMA-based compounds against other quaternary ammonium salts and phosphonium-based ionic liquids, supported by available experimental data.
Comparative Environmental Impact Data
The environmental profile of a chemical is primarily determined by its toxicity to various organisms and its biodegradability. Below is a summary of available data for this compound chloride and its alternatives. It is important to note that specific ecotoxicity data for this compound is limited in publicly available literature; therefore, data for the closely related Tetrabutylammonium (TBA) cation is presented as a proxy, alongside other potential alternatives.
Table 1: Aquatic Toxicity of this compound and Alternatives
| Compound/Ionic Liquid Cation | Test Organism | Endpoint (Duration) | Result | Reference |
| Ammonium-Based | ||||
| This compound chloride | Aquatic organisms | GHS Classification | Very toxic to aquatic life | [1] |
| Tetrabutylammonium bromide | Zebrafish (Danio rerio) | LC50 (96 h) | 2500 - 3000 mg/L | [2] |
| Tetrabutylammonium chloride | Mouse | LC50 (24 h) | 125 mg/kg body weight | |
| Dodecyl trimethyl ammonium chloride (DTMAC) | Marine microalgae | EC50 (96 h) | 0.69 - 6.34 mg/L | [3] |
| Dodecyl trimethyl ammonium chloride (DTMAC) | Marine crustacean (Artemia franciscana) | LC50 (48 h) | 46.74 mg/L | [3] |
| Phosphonium-Based | ||||
| Butyl triphenyl phosphonium chloride | Guppy fish (Poecilia reticulata) | LC50 (96 h) | 73.35 mg/L | |
| Hexyl triphenyl phosphonium bromide | Guppy fish (Poecilia reticulata) | LC50 (96 h) | 61.36 mg/L | [4] |
LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population.
Table 2: Biodegradability of this compound and Alternatives
| Compound/Ionic Liquid Cation | Test Method | Result | Classification | Reference |
| Ammonium-Based | ||||
| Tetrabutylammonium-based CILs | OECD 301D (Closed Bottle Test) | Did not pass | Not readily biodegradable | [5] |
| Dodecyl trimethyl ammonium chloride (DTMAC) | EPA Guideline | Half-life = 26.95 days | Mineralizable in sea water | [3] |
| Various ammonium-based ILs | Pure strain incubation | 80-100% degradation | Readily biodegradable | [6][7] |
| Phosphonium-Based | ||||
| Data not available in searched literature |
CILs: Chiral Ionic Liquids
Experimental Protocols
Accurate assessment of a chemical's environmental impact relies on standardized testing methodologies. The following are summaries of key experimental protocols relevant to the data presented.
Protocol 1: Ready Biodegradability - OECD 301
The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium. A substance is considered "readily biodegradable" if it meets a specific degradation percentage within a 28-day period, including a "10-day window" where the majority of the degradation must occur[8].
-
Principle : A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light[9][10].
-
Methods : The series includes six methods that measure degradation through parameters like Dissolved Organic Carbon (DOC) removal (e.g., OECD 301A, 301E) or oxygen consumption/carbon dioxide production (e.g., OECD 301B, 301D, 301F)[8].
-
Pass Levels : For DOC removal methods, a ≥70% degradation is required. For respirometric methods, the threshold is ≥60% of the theoretical oxygen demand or theoretical carbon dioxide production[8].
-
10-Day Window : This critical period begins when 10% of the substance has been degraded and must be completed within 10 days, all within the 28-day test duration[8].
-
Controls : The test includes blank controls with only the inoculum to account for endogenous activity and a reference compound to validate the test procedure[9].
Protocol 2: Fish Acute Toxicity Test - OECD 203
This guideline outlines the procedure for determining the acute lethal toxicity of a substance to fish in freshwater.
-
Principle : Fish are exposed to the test substance, typically for a 96-hour period. The mortality is recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is determined[4][11].
-
Test Organism : Various fish species can be used, such as Zebrafish (Danio rerio) or Guppy (Poecilia reticulata)[2][4].
-
Procedure : A limit test is often performed first at a high concentration (e.g., 100 mg/L) to determine if a full-scale, multi-concentration test is necessary. In the full test, groups of fish are exposed to a range of concentrations of the test substance[12].
-
Data Analysis : The LC50 values and their confidence limits are calculated at each observation time using appropriate statistical methods[4].
Visualizing Environmental Impact Assessment and Degradation
To better understand the processes involved in assessing and mitigating the environmental impact of these compounds, the following diagrams illustrate a typical workflow and a conceptual biodegradation pathway.
The above workflow outlines a systematic approach to evaluating the environmental impact of a chemical, from initial computational screening to experimental testing and final risk assessment, leading to the selection of more environmentally benign alternatives.
This diagram illustrates a simplified, conceptual pathway for the microbial breakdown of a quaternary ammonium compound. The process involves initial enzymatic attacks that break down the parent molecule into smaller, intermediate metabolites, which are then further metabolized, ideally leading to complete mineralization. The persistence of some quaternary ammonium compounds suggests that these breakdown steps can be slow or incomplete in certain environments.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradability and toxicity of dodecyl trimethyl ammonium chloride in sea water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. When can ionic liquids be considered readily biodegradable? Biodegradation pathways of pyridinium, pyrrolidinium and ammonium-based ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 10. oecd.org [oecd.org]
- 11. researchgate.net [researchgate.net]
- 12. In vivo and in vitro toxicity profile of tetrabutylammonium bromide and alcohol-based deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Techniques for the Quantification of Tributylmethylammonium in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the accurate quantification of Tributylmethylammonium in complex reaction mixtures. The selection of an optimal analytical method is critical for process monitoring, reaction optimization, and quality control in chemical synthesis and drug development. This document offers an objective comparison of the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ion Chromatography (IC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by representative experimental data and detailed protocols.
Quantitative Performance Comparison
The choice of an analytical technique is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics for the quantification of quaternary ammonium compounds (QACs), including this compound and its close structural analogs. Data presented for this compound are based on published data for structurally similar QACs where direct data is unavailable.
| Parameter | LC-MS/MS | Ion Chromatography (IC) | GC-MS | Quantitative NMR (qNMR) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 | Not Applicable (Direct Quantification) |
| Accuracy (% Recovery) | 85-115%[1] | 80-110% | 70-120% | 95-105% (relative to internal standard)[2] |
| Precision (% RSD) | < 15%[1] | < 10% | < 15% | < 5%[2] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL[3] | Low µg/mL | ~0.3 µg/g | ~0.1% of sample concentration |
| Limit of Quantification (LOQ) | Low ng/mL[3] | Low µg/mL | ~1.0 µg/g | ~0.3% of sample concentration |
| Specificity | Very High | Moderate to High | High | High |
| Matrix Effect | High | Moderate | Low to Moderate | Low |
| Throughput | High | Moderate | Moderate | Low to Moderate |
Experimental Protocols
Detailed and robust experimental protocols are essential for achieving reproducible and accurate quantification. Below are representative methodologies for each of the discussed analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers exceptional sensitivity and selectivity, making it a powerful tool for quantifying trace amounts of this compound in complex matrices.
Sample Preparation (QuEChERS-based Extraction)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined sample preparation approach suitable for complex matrices like reaction mixtures.[3][4][5][6]
-
Sample Aliquoting: Transfer 1 mL of the homogenized reaction mixture into a 15 mL centrifuge tube.
-
Solvent Addition: Add 5 mL of acetonitrile to the tube.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl).
-
Extraction: Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile layer.
-
Centrifugation: Centrifuge at 5000 rpm for 5 minutes to separate the layers and pellet any solid material.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent (e.g., C18 and PSA) to remove interfering matrix components. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
-
Dilution and Analysis: Collect the supernatant, dilute with an appropriate solvent if necessary, and transfer to an autosampler vial for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
-
LC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typical.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.
Ion Chromatography (IC)
Ion chromatography is a robust technique for the separation and quantification of ionic species.
Sample Preparation
-
Dilution: Dilute the reaction mixture with deionized water to a concentration within the linear range of the instrument. The dilution factor will depend on the expected concentration of this compound.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the IC column.[7]
Chromatographic Conditions
-
IC Column: A cation exchange column suitable for the separation of quaternary ammonium compounds.
-
Eluent: An acidic mobile phase, such as methanesulfonic acid, is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: Suppressed conductivity detection is the most common method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable compounds. For non-volatile quaternary ammonium salts, a derivatization or pyrolysis step is often necessary.
Sample Preparation (Pyrolysis-GC-MS)
-
Sample Introduction: A small, accurately weighed amount of the reaction mixture is introduced into the GC inlet, which is maintained at a high temperature (e.g., 300 °C).
-
Pyrolysis: The high temperature causes the thermal degradation of this compound into volatile products, such as tributylamine and methyl halides.
-
Analysis: The volatile degradation products are then separated on the GC column and detected by the mass spectrometer.
Chromatographic and Mass Spectrometric Conditions
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to separate the pyrolysis products.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the pyrolysis products.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve.[8][9][10]
Sample Preparation
-
Internal Standard: Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Sample Addition: Accurately weigh a known amount of the reaction mixture and add it to the same NMR tube.
-
Solvent: Add a deuterated solvent (e.g., D₂O, CDCl₃) to dissolve both the sample and the internal standard.
-
Homogenization: Vortex the NMR tube to ensure a homogeneous solution.
NMR Acquisition Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Pulse Sequence: A simple one-pulse experiment is typically used.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio for both the analyte and the internal standard.
Data Processing and Quantification
-
Integration: Carefully integrate the signals corresponding to known numbers of protons for both this compound and the internal standard.
-
Calculation: The concentration of this compound is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (m_IS / m_sample) * P_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the sample preparation and analysis using the described techniques.
References
- 1. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. smithers.com [smithers.com]
- 6. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. asdlib.org [asdlib.org]
- 10. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Tributylmethylammonium as a Phase-Transfer Catalyst in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tributylmethylammonium (TBMA) salts are quaternary ammonium compounds that serve as effective phase-transfer catalysts (PTCs) in a variety of organic syntheses. Their efficacy, like other PTCs, is intrinsically linked to the solvent system employed. This guide provides a comparative evaluation of TBMA's performance in different solvents, offering insights into its application for professionals in research and drug development. While direct quantitative comparative data for TBMA across a broad spectrum of solvents is not extensively available in peer-reviewed literature, this guide synthesizes available information on TBMA and structurally similar quaternary ammonium salts to provide a predictive performance overview and a framework for empirical evaluation.
The Role of Solvent Systems in Phase-Transfer Catalysis
Phase-transfer catalysis facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. The PTC, in this case, the this compound cation, transports a reactant (usually an anion) from the aqueous phase to the organic phase, where the reaction with an organic substrate occurs. The choice of the organic solvent is critical as it influences the solubility of the catalyst-reactant ion pair and the overall reaction kinetics.
Solvents can be broadly categorized as:
-
Polar Protic Solvents: (e.g., water, methanol, ethanol) - Capable of hydrogen bonding and can solvate both cations and anions effectively.
-
Polar Aprotic Solvents: (e.g., acetonitrile, acetone, dimethylformamide) - Possess dipoles but lack O-H or N-H bonds, making them poor hydrogen bond donors. They are effective at solvating cations.
-
Nonpolar Aprotic Solvents: (e.g., toluene, hexane, dichloromethane) - Have low dielectric constants and are incapable of hydrogen bonding.
The lipophilicity of the PTC cation is a key determinant of its performance. The three butyl groups of the this compound cation impart significant lipophilicity, enabling it to effectively partition into the organic phase.
Comparative Performance Analysis
Methyltributylammonium chloride (MTBAC), a common TBMA salt, has been shown to be a highly effective and cost-efficient PTC, in some cases outperforming other catalysts like benzyl trimethyl ammonium chloride and tetraethyl ammonium chloride.[1] Its asymmetric structure is thought to improve charge center accessibility.[2] The performance of TBMA in different solvent systems can be inferred from the behavior of similar quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) and Triethylmethylammonium Chloride (TEMAC).[3]
Generally, for a biphasic system, a nonpolar aprotic solvent is preferred for the organic phase to minimize the solvation of the catalyst-anion ion pair, thereby enhancing the anion's nucleophilicity. However, the solubility of the TBMA salt in the organic phase must be sufficient for the catalytic cycle to operate efficiently.
Predicted Performance in Various Solvent Systems
The following table summarizes the expected performance of this compound as a phase-transfer catalyst in different solvent systems based on general principles of phase-transfer catalysis and data from analogous compounds.
| Solvent System Category | Representative Solvents | Predicted TBMA Performance | Rationale |
| Biphasic: Aqueous / Nonpolar Aprotic | Water / Toluene, Water / Hexane | Excellent | High lipophilicity of the this compound cation favors its partitioning into the organic phase, carrying the reactant anion. The nonpolar nature of the organic solvent minimally solvates the anion, preserving its high reactivity. Toluene is often a good choice for forming three-liquid phase PTC systems, which can enhance reactivity.[1] |
| Biphasic: Aqueous / Polar Aprotic | Water / Acetonitrile, Water / DMF | Good to Moderate | The polar aprotic solvent can solvate the cation well, but may also solvate the transported anion to some extent, slightly reducing its nucleophilicity compared to a nonpolar solvent. The solubility of the TBMA salt in the organic phase is generally good. |
| Homogeneous: Polar Protic | Methanol, Ethanol | Moderate to Poor | In a single-phase polar protic system, the solvent molecules can strongly solvate the reactant anion through hydrogen bonding, significantly reducing its nucleophilicity and thus the reaction rate. |
| Homogeneous: Polar Aprotic | Acetonitrile, DMF, DMSO | Good | In the absence of a separate aqueous phase, TBMA salts can be used as a source of soluble anions. The polar aprotic solvent effectively solvates the cation, leaving the anion relatively "naked" and highly reactive. |
Alternatives to this compound
Several other quaternary ammonium salts are commonly used as phase-transfer catalysts. The choice of catalyst often depends on the specific reaction, cost, and desired solubility characteristics.
| Alternative Catalyst | Key Characteristics |
| Tetrabutylammonium Bromide (TBAB) | Highly lipophilic due to four butyl groups, making it very effective in biphasic systems with nonpolar organic solvents.[3] It is one of the most widely used PTCs. |
| Tetraethylammonium Bromide (TEAB) | Less lipophilic than TBAB and TBMA, leading to higher water solubility. May be less efficient in transferring anions to a nonpolar organic phase. |
| Benzyltriethylammonium Chloride (BTEAC) | The benzyl group provides some lipophilicity. Often used in reactions involving strong bases. |
| Aliquat 336 (Tricaprylylmethylammonium chloride) | Highly lipophilic and effective in a wide range of reactions. |
Experimental Protocols
To empirically evaluate the performance of this compound and compare it with other PTCs in different solvent systems, a standardized experimental protocol is essential. Below is a general methodology for a nucleophilic substitution reaction.
Protocol: O-Alkylation of a Phenol
Objective: To compare the catalytic efficiency of this compound chloride (MTBAC) against other PTCs (e.g., TBAB, BTEAC) in the O-alkylation of 4-nitrophenol with 1-bromobutane in different solvent systems.
Materials:
-
4-Nitrophenol
-
1-Bromobutane
-
Sodium hydroxide (or potassium hydroxide)
-
This compound chloride (MTBAC)
-
Alternative PTCs (e.g., Tetrabutylammonium bromide, Benzyltriethylammonium chloride)
-
Organic Solvents: Toluene (nonpolar aprotic), Acetonitrile (polar aprotic)
-
Deionized water
-
Internal standard (e.g., dodecane) for GC analysis
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Reaction vials with magnetic stir bars
-
Heating and stirring plate
-
Gas chromatograph (GC) for reaction monitoring
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
In a reaction vial, dissolve 4-nitrophenol (1 mmol) and the chosen phase-transfer catalyst (0.1 mmol, 10 mol%) in the selected organic solvent (5 mL).
-
In a separate container, prepare an aqueous solution of sodium hydroxide (2 mmol in 5 mL of water).
-
-
Reaction Execution:
-
Add the aqueous sodium hydroxide solution to the organic solution of the phenol and catalyst.
-
Add 1-bromobutane (1.2 mmol) and the internal standard to the biphasic mixture.
-
Stir the mixture vigorously at a constant temperature (e.g., 60 °C).
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the organic layer.
-
Quench the reaction in the aliquot by adding it to a vial containing a small amount of dilute acid.
-
Analyze the quenched aliquot by GC to determine the conversion of 4-nitrophenol and the yield of the 4-nitrophenyl butyl ether.
-
-
Data Analysis:
-
Plot the product yield versus time for each catalyst and solvent system.
-
Compare the initial reaction rates and the final product yields to evaluate the performance of each catalyst in the different solvent environments.
-
Visualizing Workflows and Relationships
To better understand the processes involved in evaluating and utilizing this compound as a phase-transfer catalyst, the following diagrams are provided.
References
Validation of ¹H and ¹³C NMR Spectra for Tributylmethylammonium: A Comparative Guide
This guide provides a comprehensive validation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for tributylmethylammonium. It is designed for researchers, scientists, and drug development professionals, offering a comparison between experimentally obtained data and computationally predicted values. Detailed experimental protocols and a logical workflow for spectral validation are also presented to support experimental design and data interpretation.
¹H NMR Spectra: Experimental vs. Predicted Data
The following table summarizes the experimental and predicted chemical shifts (δ) for the protons in this compound. The experimental data was obtained for this compound chloride in deuterated chloroform (CDCl₃) at 400 MHz. The predicted data was generated using a computational NMR prediction tool.
| Proton Assignment | Experimental δ (ppm) | Predicted δ (ppm) | Multiplicity |
| N-CH₃ | 3.43 | 3.15 | s |
| N-CH₂ -CH₂-CH₂-CH₃ | 3.28 | 3.25 | t |
| N-CH₂-CH₂ -CH₂-CH₃ | 1.70 | 1.75 | m |
| N-CH₂-CH₂-CH₂ -CH₃ | 1.45 | 1.42 | m |
| N-CH₂-CH₂-CH₂-CH₃ | 1.00 | 0.95 | t |
s = singlet, t = triplet, m = multiplet
¹³C NMR Spectra: Experimental vs. Predicted Data
The table below compares the experimental and predicted chemical shifts (δ) for the carbon atoms in this compound. The experimental data corresponds to this compound chloride in CDCl₃.
| Carbon Assignment | Experimental δ (ppm) | Predicted δ (ppm) |
| N-C H₃ | 48.5 | 47.9 |
| N-C H₂-CH₂-CH₂-CH₃ | 58.3 | 58.7 |
| N-CH₂-C H₂-CH₂-CH₃ | 24.1 | 24.3 |
| N-CH₂-CH₂-C H₂-CH₃ | 20.0 | 20.2 |
| N-CH₂-CH₂-CH₂-C H₃ | 13.8 | 13.9 |
Experimental Protocols
A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound salts is outlined below. This protocol is based on standard practices for the analysis of quaternary ammonium salts and ionic liquids.
1. Sample Preparation:
-
Sample Purity: Ensure the this compound salt is of high purity. Impurities can introduce extraneous signals and affect the accuracy of the chemical shifts.
-
Solvent Selection: Use a high-quality deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for quaternary ammonium salts. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.
-
Dissolution: Weigh the sample accurately and dissolve it completely in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, for routine analysis, referencing to the residual solvent peak is often sufficient.
2. NMR Data Acquisition:
-
Spectrometer: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument or higher, for optimal signal dispersion.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to obtain singlets for all carbon signals.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to its lower natural abundance and sensitivity.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).
-
Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For ¹H NMR, integrate the signals to determine the relative proton ratios.
Mandatory Visualization
The following diagram illustrates the logical workflow for the validation of NMR spectra, from the initial sample preparation to the final comparison and analysis.
Caption: Workflow for NMR spectra validation.
Literature review on the catalytic efficiency of Tributylmethylammonium salts
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a pivotal decision that can significantly influence reaction efficiency, yield, and overall process economics. Among the diverse array of phase-transfer catalysts (PTCs), Tributylmethylammonium (TBMA) salts have emerged as a compelling class of compounds, offering a balance of reactivity and cost-effectiveness. This guide provides a comprehensive comparison of the catalytic efficiency of various TBMA salts with alternative PTCs, supported by experimental data and detailed methodologies.
This compound chloride (TBMAC) stands out as a particularly economical and effective phase-transfer catalyst.[1] Its utility has been demonstrated in a variety of organic transformations, including halogenation reactions, the synthesis of 1-substituted tetrazoles, and the cycloaddition of carbon dioxide to epoxides.[1][2] In comparative studies, TBMAC has been positioned as a viable alternative to more commonly employed PTCs such as Tetrabutylammonium Bromide (TBAB) and Tetrabutylammonium Chloride (TBAC).[1]
Another notable member of this class is this compound methylcarbonate, which has shown exceptional performance as a catalytic base. In the N-methylation of indole using dimethyl carbonate, this salt has achieved remarkable results, boasting 100% conversion and 100% selectivity under optimized microwave heating conditions.[3][4][5] This highlights the versatility of the this compound cation when paired with different anions, allowing for its application in a broader scope of chemical reactions beyond traditional phase-transfer catalysis.
Comparative Performance Data
To facilitate a clear comparison, the following tables summarize the available quantitative data on the catalytic performance of this compound salts against other phase-transfer catalysts in various reactions. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature; therefore, some data is compiled from different studies and should be interpreted with this in mind.[6]
Table 1: CO₂ Cycloaddition with Styrene [2]
| Catalyst | Substrate | Product | Yield (%) | Temperature (°C) | Time (h) |
| This compound chloride (TBMAC) | Styrene, CO₂ | Styrene Carbonate | 67 | 140 | 1 - 6 |
| Tetrabutylammonium Bromide (TBAB) | Epoxides, CO₂ | Carbonates | 60 - 85 | 100 - 120 | 12 - 24 |
Table 2: Williamson Ether Synthesis (Representative Data) [6]
| Catalyst | Reactants | Product | Yield (%) | Time (min) |
| Benzyltriethylammonium chloride (BTEAC) (as a proxy for TBMAC) | Phenol, Amyl Bromide, NaOH (aq) | Amyl Phenyl Ether | 86.2 | 35 |
| Tetrabutylammonium bromide (TBAB) | Sodium Phenoxide, n-Butyl Bromide | n-Butyl Phenyl Ether | 65.8 | 240 |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of catalytic processes. Below are representative experimental protocols for reactions where this compound salts can be effectively employed.
Experimental Protocol 1: General Procedure for Williamson Ether Synthesis using a Phase-Transfer Catalyst[2][7][8][9][10]
Materials:
-
Alcohol (1.0 eq)
-
Alkyl halide (1.0-1.2 eq)
-
This compound chloride (TBMAC) (1-5 mol%)
-
Sodium hydroxide (or other suitable base)
-
Organic solvent (e.g., toluene, dichloromethane)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the alcohol in the chosen organic solvent.
-
Add an aqueous solution of the base to the reaction mixture.
-
Add the catalytic amount of TBMAC.
-
Slowly add the alkyl halide to the vigorously stirring mixture.
-
Heat the reaction to the desired temperature (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ether, which can be further purified by distillation or column chromatography.
Experimental Protocol 2: N-methylation of Indole using this compound methylcarbonate[3][4][5]
Materials:
-
Indole
-
Dimethyl carbonate (DMC)
-
This compound methylcarbonate (2 mol%)
Procedure:
-
Combine indole, dimethyl carbonate, and a catalytic amount of this compound methylcarbonate in a microwave-transparent vessel.
-
Seal the vessel and heat the mixture using microwave irradiation to 230 °C for 20 minutes.
-
After cooling, the reaction mixture can be directly analyzed or subjected to purification to isolate the N-methylindole product.
Mechanistic Insights and Visualizations
The efficacy of phase-transfer catalysts like this compound salts hinges on their ability to transport anionic species from an aqueous or solid phase into an organic phase where the reaction occurs.
Caption: General mechanism of phase-transfer catalysis.
The catalytic cycle begins with the exchange of the catalyst's anion (X⁻) for the reactant anion (Y⁻) in the aqueous phase. The resulting lipophilic ion pair (Q⁺Y⁻) migrates into the organic phase. Here, the "naked" and highly reactive anion (Y⁻) reacts with the organic substrate (RX) to form the product (RY). The catalyst cation (Q⁺) then pairs with the leaving group (X⁻) and returns to the aqueous phase to restart the cycle.
In the case of this compound methylcarbonate acting as a catalytic base for N-methylation, the mechanism involves the in-situ generation of a more potent methylating agent or the activation of the substrate through deprotonation.
Caption: Simplified workflow for N-methylation of indole.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Phase transfer catalysis | PPTX [slideshare.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Tributylmethylammonium
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Tributylmethylammonium and its various salts are common reagents in organic synthesis and other applications. Adhering to strict disposal protocols for these compounds is essential to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This compound compounds can be hazardous, and direct contact should be avoided.
Key Hazards:
-
Causes skin irritation and may cause an allergic skin reaction.[1][2]
-
This compound hydroxide solutions are corrosive and can cause severe skin burns and eye damage.[3]
-
Some forms are toxic to aquatic organisms.[3]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., PVC) |
| Eye/Face Protection | Chemical goggles or a full-face shield |
| Skin and Body Protection | Protective clothing, lab coat |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, use a respirator with an appropriate filter (e.g., type ABEK (EN14387)). |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound waste is through incineration at a licensed industrial combustion plant.[1][2] Never dispose of this chemical down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
A chemical becomes a waste when it is no longer intended for use.[4]
-
Designate a specific, sealed container for this compound waste.
-
Do not mix with incompatible wastes. Avoid strong acids and oxidizing agents.[3]
Step 2: Container Management
-
Use a suitable, leak-proof, and clearly labeled container.[3][4] The container must be compatible with the chemical.
-
Keep the container tightly closed except when adding waste.[4][5]
-
Store the waste container in a designated, cool, and well-ventilated area, away from incompatible materials.[1]
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound [specific salt, e.g., acetate, chloride]".[4] Do not use abbreviations.
-
Include the name of the generating laboratory and the date of accumulation.
Step 4: Spill and Contamination Cleanup
-
In case of a spill, avoid generating dust.[3]
-
Use an inert absorbent material to clean up liquid spills.[1][2]
-
Place all spill cleanup materials and any contaminated items (e.g., gloves, labware) into the designated hazardous waste container.[3]
-
Contaminated empty containers should be treated as hazardous waste.[1] Alternatively, for less toxic substances, containers can be triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste.[4][5]
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]
-
All waste must be handled in accordance with local, state, and federal regulations.[3] For corrosive forms like the hydroxide, the US EPA hazardous waste number D002 may apply.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Tributylmethylammonium
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Tributylmethylammonium and its various salt forms. Adherence to these procedures is vital for ensuring a safe laboratory environment. This compound compounds are classified as hazardous, with potential health effects including skin and eye irritation, allergic skin reactions, and harm if swallowed or in contact with the skin.[1][2] Certain forms, such as the hydroxide solution, are corrosive and can cause chemical burns.[3]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory. Specifications may vary based on the specific salt and concentration being used.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Goggles or safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards.[4][5] A face shield should be used when there is a splash potential.[3][6] | Protects against splashes and aerosols that can cause serious eye irritation or chemical burns.[3][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, butyl rubber).[6] Wear a lab coat or chemical-resistant overalls and a PVC apron when handling corrosive forms like the hydroxide solution.[3] | Prevents skin contact, which can cause irritation, allergic reactions, or chemical burns.[1][2][3] Contaminated clothing should be removed immediately and washed before reuse.[1] |
| Respiratory Protection | Generally not required in a well-ventilated area.[1][2] Use a NIOSH/MSHA approved respirator if vapors, dust, or aerosols are generated or if ventilation is inadequate.[3][4][8] | Protects the respiratory tract from irritation that may be caused by inhaling dust or vapors.[7] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Handling Protocol
-
Preparation :
-
Handling the Compound :
-
In Case of a Spill :
-
Evacuate the area and alert emergency responders if necessary.[3][8]
-
For minor spills, wear appropriate PPE and use an inert absorbent material to contain the spill.[1]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3]
-
Ventilate the affected area and clean the spill site once the material has been removed.[8][9]
-
Disposal Plan
-
Waste Classification : this compound and its containers must be treated as hazardous waste.[3]
-
Disposal Method : Dispose of contents and containers at an approved industrial combustion plant or a designated hazardous waste facility.[1][2]
-
Environmental Precautions : Do not allow the product to enter drains, surface water, or ground water.[1][2][7]
-
Regulatory Compliance : All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[3][4]
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.
References
- 1. proionic.com [proionic.com]
- 2. proionic.com [proionic.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. enamine.enamine.net [enamine.enamine.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
